(Diethylamino)(oxo)acetic acid
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-(diethylamino)-2-oxoacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO3/c1-3-7(4-2)5(8)6(9)10/h3-4H2,1-2H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCGDRZCGQSDERQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40400383 | |
| Record name | (DIETHYLAMINO)(OXO)ACETIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40400383 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55441-26-4 | |
| Record name | 2-(Diethylamino)-2-oxoacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=55441-26-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (DIETHYLAMINO)(OXO)ACETIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40400383 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (Diethylamino)(oxo)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of (Diethylamino)(oxo)acetic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of (Diethylamino)(oxo)acetic acid, also known as N,N-diethyloxamic acid. This document delves into its chemical identity, physicochemical properties, synthesis, reactivity, and potential applications, offering field-proven insights for its use in research and development.
Chemical Identity and Structure
This compound is an organic compound characterized by a carboxylic acid functional group and a diethylamide group attached to adjacent carbonyl carbons. This structure imparts both acidic and amidic properties, making it an interesting building block in organic synthesis.
Molecular Formula: C₆H₁₁NO₃[1]
Molecular Weight: 145.16 g/mol [1]
CAS Number: 55441-26-4[1]
Synonyms:
Chemical Structure:
Caption: 2D structure of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for its handling, storage, and application in various experimental setups.
| Property | Value | Source |
| Physical Form | Solid, powder or crystals | |
| Boiling Point | 241.9 °C at 760 mmHg | [3] |
| Density | 1.146 g/cm³ | [3] |
| Topological Polar Surface Area (TPSA) | 57.61 Ų | [1] |
| LogP | -0.0606 | [1] |
| Hydrogen Bond Donors | 1 | [1] |
| Hydrogen Bond Acceptors | 2 | [1] |
| Rotatable Bonds | 2 | [1] |
| Storage | Sealed in dry, room temperature |
Synthesis and Reactivity
The primary synthetic route to N,N-diethyloxamic acid involves a two-step process starting from diethyl oxalate and diethylamine.
Step 1: Synthesis of Ethyl N,N-diethyloxamate
The first step is the nucleophilic acyl substitution reaction between diethyl oxalate and diethylamine. In this reaction, the secondary amine acts as a nucleophile, attacking one of the ester carbonyl carbons of diethyl oxalate. This results in the formation of the intermediate, ethyl N,N-diethyloxamate, and ethanol as a byproduct.
Caption: Synthesis of Ethyl N,N-diethyloxamate.
Experimental Protocol: Synthesis of Ethyl N,N-diethyloxamate
-
Combine equimolar amounts of diethyl oxalate and diethylamine in a round-bottom flask fitted with a reflux condenser.
-
Heat the reaction mixture to reflux for 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, remove the ethanol byproduct and any unreacted starting materials by distillation under reduced pressure.
-
The resulting crude ethyl N,N-diethyloxamate can be purified by vacuum distillation.
Step 2: Hydrolysis of Ethyl N,N-diethyloxamate
The second step involves the hydrolysis of the ethyl ester to the corresponding carboxylic acid. This can be achieved under either acidic or basic conditions.
Caption: Hydrolysis to this compound.
Experimental Protocol: Hydrolysis of Ethyl N,N-diethyloxamate (General Procedure)
-
Acid-Catalyzed Hydrolysis:
-
Dissolve ethyl N,N-diethyloxamate in a suitable solvent (e.g., aqueous ethanol).
-
Add a catalytic amount of a strong acid (e.g., HCl or H₂SO₄).
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
Upon completion, neutralize the acid and extract the product with an organic solvent.
-
Purify the product by recrystallization or chromatography.
-
-
Base-Mediated Hydrolysis (Saponification):
-
Dissolve ethyl N,N-diethyloxamate in an alcoholic solvent.
-
Add an equimolar amount of a strong base (e.g., NaOH or KOH).
-
Stir the mixture at room temperature or with gentle heating.
-
After the reaction is complete, acidify the mixture to protonate the carboxylate salt.
-
Extract the product with an organic solvent and purify as needed.
-
Spectroscopic Characterization
¹H NMR Spectroscopy (Predicted):
-
-CH₂- (diethylamino): A quartet signal due to coupling with the adjacent methyl protons.
-
-CH₃ (diethylamino): A triplet signal due to coupling with the adjacent methylene protons.
-
-COOH: A broad singlet, which is exchangeable with D₂O. The chemical shift will be highly dependent on the solvent and concentration.
¹³C NMR Spectroscopy (Predicted):
-
C=O (amide): A signal in the downfield region, characteristic of an amide carbonyl.
-
C=O (carboxylic acid): A signal in the downfield region, characteristic of a carboxylic acid carbonyl.
-
-CH₂- (diethylamino): A signal in the aliphatic region.
-
-CH₃ (diethylamino): A signal in the aliphatic region.
Infrared (IR) Spectroscopy (Predicted):
-
O-H stretch (carboxylic acid): A very broad band in the region of 2500-3300 cm⁻¹.[4]
-
C=O stretch (carboxylic acid): A strong, sharp absorption around 1700-1725 cm⁻¹.
-
C=O stretch (amide): A strong, sharp absorption around 1630-1680 cm⁻¹.
-
C-N stretch: An absorption in the fingerprint region.
Applications in Research and Drug Development
While specific biological activities for this compound are not extensively documented, the oxamic acid motif is a known pharmacophore present in various biologically active molecules. Derivatives of oxamic acid have been investigated for a range of therapeutic applications.
For instance, some N-substituted oxamic acid derivatives have shown potential as antianaphylactic agents.[5] The core structure of this compound could serve as a scaffold for the synthesis of novel compounds with potential therapeutic value. Its bifunctional nature allows for diverse chemical modifications at both the carboxylic acid and the diethylamide moieties, enabling the generation of libraries of new chemical entities for screening in drug discovery programs.
The development of new antimicrobial agents is another area where derivatives of this compound could be explored. For example, various heterocyclic compounds incorporating amide functionalities have demonstrated potent antibacterial and antifungal activities.
Safety and Handling
This compound is classified as a hazardous substance.
Hazard Statements:
-
H302: Harmful if swallowed.
-
H319: Causes serious eye irritation.
-
H372: Causes damage to organs through prolonged or repeated exposure.
-
H410: Very toxic to aquatic life with long-lasting effects.
Precautionary Statements:
-
P260: Do not breathe dust/fume/gas/mist/vapors/spray.
-
P264: Wash skin thoroughly after handling.
-
P273: Avoid release to the environment.
-
P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
It is imperative to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Conclusion
This compound is a versatile chemical building block with potential for applications in organic synthesis and medicinal chemistry. This guide has provided a detailed overview of its chemical properties, synthesis, and safety considerations. Further research into its biological activities and the development of novel derivatives could unlock its full potential in the field of drug discovery and development.
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2-diethylamino-2-oxo-ethanoic acid. (n.d.). ChemBK. Retrieved January 17, 2026, from [Link]
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This compound | CAS#:55441-26-4. (n.d.). Chemsrc. Retrieved January 17, 2026, from [Link]
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2-diethylamino-2-oxo-ethanoic acid. (n.d.). ChemBK. Retrieved January 17, 2026, from [Link]
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Diethylamino-Acetic acid - CAS - 1606-01-5. (n.d.). Axios Research. Retrieved January 17, 2026, from [Link]
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1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000042). (n.d.). Human Metabolome Database. Retrieved January 17, 2026, from [Link]
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An In-depth Technical Guide to the Synthesis of (Diethylamino)(oxo)acetic Acid from Core Precursors
For Researchers, Scientists, and Drug Development Professionals
Abstract
(Diethylamino)(oxo)acetic acid, also known as N,N-diethyloxamic acid, is a valuable chemical intermediate, particularly in the synthesis of pharmaceuticals. This guide provides a detailed examination of its synthesis, focusing on the most prevalent and efficient pathways from core precursors. We will delve into the mechanistic underpinnings of these reactions, present detailed, field-tested protocols, and offer a comparative analysis of the available synthetic routes. The content herein is structured to provide researchers and drug development professionals with the necessary insights to not only replicate but also optimize the synthesis of this important compound.
Introduction
N,N-Diethyloxamic acid serves as a key building block in organic synthesis. Its structure, featuring a reactive carboxylic acid and a stable tertiary amide, makes it a versatile precursor for a variety of more complex molecules. A notable application is in the preparation of CNS depressants and anticonvulsant agents. The efficient and high-purity synthesis of this intermediate is therefore a critical step in the development of numerous pharmaceutical products. This guide will primarily focus on the synthesis from readily available commercial precursors: diethylamine and derivatives of oxalic acid.
Core Precursors and Retrosynthetic Analysis
A retrosynthetic analysis of this compound logically points to two primary synthetic disconnections. The most intuitive approach involves the formation of the amide bond between a secondary amine and an oxalic acid derivative. This identifies diethylamine and an oxalyl electrophile as the key precursors.
Caption: Retrosynthetic analysis of this compound.
Synthetic Strategies from Key Precursors
The most common and practical syntheses of this compound involve the reaction of diethylamine with an oxalic acid derivative. The choice of the oxalic acid derivative—typically diethyl oxalate or oxalyl chloride—significantly influences the reaction conditions, workup procedure, and overall efficiency.
Route A: From Diethylamine and Diethyl Oxalate
This is a widely used method that involves the nucleophilic acyl substitution of diethylamine on one of the ester groups of diethyl oxalate.[1][2] This reaction is a classic example of the Hofmann method for distinguishing between primary, secondary, and tertiary amines.[3][4][5] Secondary amines like diethylamine react in a 1:1 molar ratio to produce an N,N-disubstituted ethyl oxamate.[2]
The reaction proceeds in two main steps:
-
Amidation: Diethylamine attacks one of the electrophilic carbonyl carbons of diethyl oxalate to form a tetrahedral intermediate. This intermediate then collapses, eliminating ethanol to form ethyl N,N-diethyloxamate.
-
Hydrolysis (Saponification): The resulting ester, ethyl N,N-diethyloxamate, is then hydrolyzed under basic conditions (e.g., using aqueous potassium hydroxide) to yield the potassium salt of this compound. Subsequent acidification then provides the final product.
Caption: Reaction pathway for synthesis from diethyl oxalate.
Causality Behind Experimental Choices:
-
Stoichiometry: A 1:1 molar ratio of diethylamine to diethyl oxalate is crucial.[2] Unlike primary amines which can react twice to form a solid oxamide, secondary amines react only once to form a liquid oxamic ester.[2][3][4]
-
Temperature: The initial amidation is often performed at reflux to drive the reaction to completion, with subsequent distillation to remove the ethanol byproduct.[2]
-
Hydrolysis: Base-catalyzed hydrolysis (saponification) is used because it is an irreversible process, driving the equilibrium towards the formation of the carboxylate salt.[6]
Route B: From Diethylamine and Oxalyl Chloride
A more reactive alternative to diethyl oxalate is oxalyl chloride.[7][8] This pathway is generally faster and can be performed at lower temperatures. However, it requires more careful handling due to the corrosive and moisture-sensitive nature of oxalyl chloride.
The reaction typically proceeds in a single step where diethylamine, often in the presence of a non-nucleophilic base to scavenge the HCl byproduct, reacts with oxalyl chloride. The initial product is the N,N-diethyloxamoyl chloride, which is then hydrolyzed, often in-situ during the workup, to the desired carboxylic acid.
Causality Behind Experimental Choices:
-
Reactivity: Oxalyl chloride is a diacyl chloride and is significantly more electrophilic than diethyl oxalate, leading to a much faster reaction.[7]
-
Base: The use of a tertiary amine base like triethylamine is common to neutralize the HCl formed during the reaction, preventing the protonation of the diethylamine reactant.
-
Solvent: Anhydrous aprotic solvents like dichloromethane (DCM) or diethyl ether are necessary to prevent premature hydrolysis of the oxalyl chloride.[9]
Detailed Experimental Protocols
Protocol 1: Synthesis from Diethyl Oxalate and Diethylamine
This protocol is adapted from established methods for the synthesis of oxamic esters.[2]
Step 1: Synthesis of Ethyl N,N-diethyloxamate
-
Setup: Equip a round-bottom flask with a reflux condenser and a magnetic stirrer.
-
Reagents: Charge the flask with diethyl oxalate (14.6 g, 0.1 mol) and diethylamine (7.3 g, 0.1 mol).[2]
-
Reaction: Heat the mixture to reflux for 2-4 hours.[2]
-
Workup: After the reaction is complete, allow the mixture to cool. Distill off the ethanol formed during the reaction. The remaining residue is then distilled under reduced pressure to yield ethyl N,N-diethyloxamate. A typical yield is around 85%.[2]
Step 2: Hydrolysis to this compound
-
Setup: In a round-bottom flask, dissolve the ethyl N,N-diethyloxamate (17.3 g, 0.1 mol) in ethanol.
-
Saponification: Add a solution of potassium hydroxide (6.2 g, 0.11 mol) in water and stir the mixture at room temperature overnight.
-
Workup: Remove the ethanol under reduced pressure. Dissolve the remaining solid in water and wash with diethyl ether to remove any unreacted ester.
-
Acidification: Cool the aqueous layer in an ice bath and carefully acidify with concentrated hydrochloric acid to a pH of approximately 1-2.
-
Isolation: The precipitated this compound is collected by vacuum filtration, washed with cold water, and dried under vacuum.
Comparative Analysis of Synthetic Routes
| Parameter | Route A: Diethyl Oxalate | Route B: Oxalyl Chloride |
| Precursor Cost & Availability | Diethyl oxalate is readily available and relatively inexpensive. | Oxalyl chloride is also common but typically more expensive and requires more stringent handling. |
| Reaction Conditions | Requires heating (reflux). | Can often be run at 0 °C to room temperature. |
| Reaction Time | Longer (several hours). | Faster (typically 1-2 hours). |
| Reagent Handling | Relatively safe; diethyl oxalate is a liquid with low volatility. | Oxalyl chloride is highly corrosive, moisture-sensitive, and releases HCl gas. Requires an inert atmosphere and careful handling.[8] |
| Byproducts | Ethanol, which is easily removed. | HCl, which needs to be scavenged by a base, forming a salt that must be removed during workup. |
| Overall Yield | Generally good to excellent (typically >80%). | Can be very high, but may be reduced by side reactions if moisture is not excluded. |
Mechanism and Optimization
The core of both synthetic routes is a nucleophilic acyl substitution.
Caption: General mechanism of nucleophilic acyl substitution.
Optimization Considerations:
-
Moisture Control: For both routes, but especially when using oxalyl chloride, the exclusion of water is critical to prevent hydrolysis of the electrophile and to maximize yield.[10] All glassware should be oven-dried, and anhydrous solvents should be used.
-
Temperature Control: While the diethyl oxalate reaction requires heat, the oxalyl chloride reaction is highly exothermic and may require cooling to prevent side reactions.
-
Purification: The final product can be purified by recrystallization. The choice of solvent will depend on the scale and desired purity.
Safety Considerations
-
Diethylamine: Is a corrosive and flammable liquid. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Diethyl Oxalate: Is harmful if swallowed.[11]
-
Oxalyl Chloride: Is highly corrosive and reacts violently with water. It is a lachrymator and must be handled in a fume hood with extreme care.
-
Hydrochloric Acid and Potassium Hydroxide: Are corrosive and should be handled with appropriate PPE.
Conclusion
The synthesis of this compound is most effectively achieved through the reaction of diethylamine with an oxalic acid derivative. The choice between diethyl oxalate and oxalyl chloride depends on the desired reaction speed, scale, and available equipment for handling hazardous materials. The diethyl oxalate route is generally safer and more straightforward for laboratory-scale synthesis, while the oxalyl chloride method offers a faster reaction time. Both methods, when performed with careful attention to reaction conditions and purification, can provide high yields of this valuable pharmaceutical intermediate.
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An In-depth Technical Guide to N,N-Diethyloxamic Acid: Structure, Synthesis, and Characterization
Introduction
N,N-diethyloxamic acid is an organic compound belonging to the family of oxamic acids, which are monoamides of oxalic acid. It is characterized by a central two-carbon backbone derived from oxalic acid, with one carboxylic acid group and one amide group substituted with two ethyl groups on the nitrogen atom. This molecule serves as an interesting building block in synthetic chemistry, offering functionalities for further elaboration in drug discovery and materials science. Its synthesis is conceptually straightforward, typically involving a two-step process from the readily available diethyl oxalate. This guide provides a comprehensive technical overview of the structure, synthesis, and analytical characterization of N,N-diethyloxamic acid, aimed at researchers and professionals in the chemical sciences.
Molecular Structure and Formula
The fundamental structure of N,N-diethyloxamic acid is derived from ethanedioic acid (oxalic acid), where one of the carboxylic acid groups is converted to a N,N-diethylamide.
-
Molecular Formula: C₆H₁₁NO₃
-
Molecular Weight: 145.16 g/mol
-
IUPAC Name: 2-(diethylamino)-2-oxoacetic acid
The presence of both a carboxylic acid and a tertiary amide group on adjacent carbons dictates its chemical properties, including its acidity and potential for hydrogen bonding.
Caption: Figure 1: Chemical Structure of N,N-Diethyloxamic Acid
Predicted Physicochemical Properties
| Property | Predicted Value |
| Physical State | Solid or high-boiling liquid |
| Melting Point | Expected to be higher than its ethyl ester precursor |
| Boiling Point | Expected to be significantly higher than its ethyl ester |
| Solubility | Soluble in polar organic solvents (e.g., ethanol, DMSO, DMF). Likely soluble in aqueous base. |
| pKa | Estimated to be in the range of 2-3 for the carboxylic acid proton |
Synthesis and Purification
The synthesis of N,N-diethyloxamic acid is most logically achieved through a two-step process commencing with the reaction of diethyl oxalate with diethylamine to form the stable intermediate, ethyl N,N-diethyloxamate, followed by the selective hydrolysis of the ester group.
Caption: Figure 2: Two-Step Synthesis of N,N-Diethyloxamic Acid
Experimental Protocols
Step 1: Synthesis of Ethyl N,N-diethyloxamate
This procedure is adapted from established methods for the synthesis of N,N-disubstituted oxamic esters.[1]
-
Apparatus Setup: A round-bottom flask is fitted with a reflux condenser.
-
Reagents: Combine diethyl oxalate (1.0 equivalent) and diethylamine (1.0 equivalent) in the flask.
-
Causality: The use of a 1:1 molar ratio favors the monosubstitution of the diethyl oxalate, as the reactivity of the resulting ethyl N,N-diethyloxamate towards further aminolysis is lower than that of the starting diethyl oxalate.
-
-
Reaction: The mixture is heated to reflux for 2-4 hours. The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Workup and Purification:
-
After the reaction is complete, the ethanol byproduct and any excess starting materials are removed by distillation, potentially under reduced pressure.
-
The crude liquid residue is then purified by vacuum distillation to yield pure ethyl N,N-diethyloxamate.[1]
-
Step 2: Hydrolysis of Ethyl N,N-diethyloxamate to N,N-Diethyloxamic Acid
The following is a proposed protocol for the hydrolysis of the ethyl ester, based on general procedures for ester hydrolysis.[2] A base-catalyzed approach (saponification) is often effective.
-
Apparatus Setup: A round-bottom flask equipped with a magnetic stirrer.
-
Reagents:
-
Dissolve the purified ethyl N,N-diethyloxamate (1.0 equivalent) in a suitable solvent such as ethanol or tetrahydrofuran (THF).
-
Prepare an aqueous solution of a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) (approx. 1.1 equivalents).
-
-
Reaction:
-
Add the basic solution to the solution of the ester at room temperature.
-
Stir the mixture for several hours or until the reaction is complete, as monitored by TLC (disappearance of the starting ester). The reaction may be gently heated if necessary.
-
-
Workup and Purification:
-
Cool the reaction mixture in an ice bath.
-
Carefully acidify the mixture with a strong acid, such as hydrochloric acid (HCl), to a pH of approximately 1-2. This protonates the carboxylate salt to form the desired carboxylic acid.
-
The product can then be extracted into an organic solvent like ethyl acetate.
-
The combined organic extracts are washed with brine, dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude N,N-diethyloxamic acid.
-
Further purification can be achieved by recrystallization from an appropriate solvent system or by column chromatography.
-
Analytical Characterization
A thorough analytical characterization is essential to confirm the structure and purity of the synthesized compounds.
Characterization of Intermediate: Ethyl N,N-diethyloxamate
Experimental data for this intermediate is available in the literature.[1]
| Technique | Data |
| ¹H-NMR (CDCl₃, δ) | 4.35 (q, 2H, OCH₂), 3.40 (q, 4H, N(CH₂)₂), 1.38 (t, 3H, OCH₂CH₃), 1.20 (t, 6H, N(CH₂CH₃)₂) |
| ¹³C-NMR (CDCl₃, δ) | 163.5 (ester C=O), 159.0 (amide C=O), 62.5 (OCH₂), 41.0 (N(CH₂)₂), 14.0 (OCH₂CH₃), 13.0 (N(CH₂CH₃)₂) |
| FT-IR (neat, cm⁻¹) | 2975, 2935 (C-H stretch), 1740 (ester C=O stretch), 1650 (amide C=O stretch) |
Predicted Characterization of Final Product: N,N-Diethyloxamic Acid
The following are predicted spectroscopic data based on the conversion of the ethyl ester to a carboxylic acid.
| Technique | Predicted Data and Rationale |
| ¹H-NMR | - The quartet at ~4.35 ppm (OCH₂) and the triplet at ~1.38 ppm (OCH₂CH₃) will be absent. - A new, broad singlet will appear in the downfield region (typically >10 ppm) corresponding to the carboxylic acid proton (COOH). - The signals for the N-ethyl groups (quartet around 3.40 ppm and triplet around 1.20 ppm) will remain, though they may experience a slight shift. |
| ¹³C-NMR | - The ester carbonyl signal (~163.5 ppm) will shift to a chemical shift characteristic of a carboxylic acid carbonyl (typically >170 ppm). - The signals for the ester ethyl group (~62.5 and 14.0 ppm) will be absent. - The amide carbonyl (~159.0 ppm) and N-diethyl signals (~41.0 and 13.0 ppm) are expected to be largely unaffected, with minor shifts possible. |
| FT-IR | - The sharp ester C=O stretch at ~1740 cm⁻¹ will disappear. - A new, broad O-H stretch will appear from ~2500-3300 cm⁻¹, characteristic of a carboxylic acid. - A new C=O stretch for the carboxylic acid will appear around 1700-1725 cm⁻¹, which may overlap with the amide C=O stretch (~1650 cm⁻¹). |
| Mass Spec. | - The molecular ion peak [M]⁺ or [M+H]⁺ should correspond to the calculated molecular weight of 145.16. |
Safety and Handling
While a specific safety data sheet for N,N-diethyloxamic acid is not widely available, a risk assessment can be made based on its precursors and functional groups.
-
Precursors: Diethyl oxalate is harmful if swallowed and causes serious eye irritation. Diethylamine is a flammable liquid and is corrosive, causing severe skin burns and eye damage.
-
Product: N,N-diethyloxamic acid is a carboxylic acid and should be handled with care, as it is likely to be corrosive and irritating to the skin, eyes, and respiratory tract.
-
Precautions: Standard laboratory personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.
References
-
PubChem. (n.d.). Ethyl N,N-diethyloxamate. National Center for Biotechnology Information. Retrieved from [Link]
Sources
Navigating the Unknown: A Technical Safety Guide for (diethylcarbamoyl)formic acid
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the synthesis of novel chemical entities is a daily occurrence. With each new molecule comes the critical responsibility of ensuring the safety of the researchers who handle them. This guide provides a comprehensive, in-depth technical overview of the anticipated safety considerations for the novel compound, (diethylcarbamoyl)formic acid. As no direct safety data for this specific molecule is currently available, this document leverages a precautionary, evidence-based approach, inferring potential hazards from its constituent chemical moieties: the diethylcarbamoyl group and the formic acid group. This guide is structured to provide not just a set of rules, but a framework for thinking critically about the safe handling of new and uncharacterized chemical compounds.
Inferred Physicochemical and Toxicological Profile
A thorough understanding of a compound's physical and chemical properties is the foundation of a robust safety protocol. The properties of (diethylcarbamoyl)formic acid are inferred from the known data of diethylcarbamyl chloride and formic acid.
Physicochemical Properties (Inferred)
The following table summarizes the anticipated physicochemical properties of (diethylcarbamoyl)formic acid, derived from its structural components.
| Property | Inferred Value/Characteristic for (diethylcarbamoyl)formic acid | Rationale |
| Molecular Formula | C6H11NO3 | Based on chemical structure |
| Molecular Weight | 145.16 g/mol | Calculated from the molecular formula |
| Appearance | Likely a colorless to pale yellow liquid or low-melting solid | Based on the properties of similar small organic molecules |
| Solubility | Expected to be soluble in water and polar organic solvents | The carboxylic acid and carbamoyl groups will likely impart polarity and hydrogen bonding capability. |
| Boiling Point | Expected to be elevated due to hydrogen bonding, likely >150 °C | Carboxylic acids have high boiling points. |
| Vapor Pressure | Likely low, but may have some volatility | Dependent on the final physical state and boiling point. |
Toxicological Profile (Inferred)
The toxicological profile is extrapolated from the known hazards of diethylcarbamyl chloride and formic acid. A conservative approach is taken, assuming the potential for additive or synergistic effects.
| Hazard Category | Inferred Hazard for (diethylcarbamoyl)formic acid | Rationale and Supporting Evidence |
| Acute Toxicity (Oral) | Harmful if swallowed | Diethylcarbamyl chloride and formic acid are both classified as harmful if swallowed.[1] |
| Acute Toxicity (Dermal) | Potentially harmful in contact with skin | Formic acid is corrosive to the skin. |
| Acute Toxicity (Inhalation) | Potentially harmful if inhaled | Diethylcarbamyl chloride may cause respiratory irritation.[1] Formic acid is toxic if inhaled. |
| Skin Corrosion/Irritation | Causes skin irritation, potentially corrosive | Formic acid is corrosive. Diethylcarbamyl chloride causes skin irritation.[1] |
| Serious Eye Damage/Irritation | Causes serious eye damage | Formic acid causes severe eye damage. Diethylcarbamyl chloride causes serious eye irritation.[1] |
| Respiratory/Skin Sensitization | Data not available; handle as a potential sensitizer | A precautionary approach is warranted for novel compounds. |
| Germ Cell Mutagenicity | Data not available | No direct data is available. |
| Carcinogenicity | Suspected of causing cancer | Diethylcarbamyl chloride is suspected of causing cancer.[1] |
| Reproductive Toxicity | Data not available | No direct data is available. |
| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation | Based on the properties of diethylcarbamyl chloride.[1] |
| Specific Target Organ Toxicity (Repeated Exposure) | Data not available | No direct data is available. |
| Aspiration Hazard | Data not available | Not anticipated to be a significant hazard for a non-volatile liquid or solid. |
Hazard Identification and GHS Classification (Inferred)
Based on the inferred toxicological profile, the following GHS classification for (diethylcarbamoyl)formic acid should be provisionally adopted. All containers should be labeled accordingly.
Caption: Inferred GHS Pictograms and Hazard Statements for (diethylcarbamoyl)formic acid.
Safe Handling and Storage Protocols
A proactive and cautious approach is paramount when handling a novel chemical entity. The following protocols are designed to minimize exposure and mitigate risks.
Engineering Controls
-
Chemical Fume Hood: All manipulations of (diethylcarbamoyl)formic acid, including weighing, dissolution, and transfers, must be conducted in a certified chemical fume hood to prevent inhalation of any potential vapors or aerosols.
-
Ventilation: The laboratory should have adequate general ventilation.
Personal Protective Equipment (PPE)
A comprehensive PPE regimen is mandatory.
| PPE Item | Specification | Rationale |
| Eye Protection | Chemical safety goggles and a face shield | To protect against splashes and potential corrosive effects. |
| Hand Protection | Nitrile or neoprene gloves (double-gloving recommended) | To prevent skin contact. Check glove compatibility charts for carboxylic acids and amides. |
| Body Protection | Flame-resistant lab coat | To protect skin and clothing from splashes. |
| Respiratory Protection | Not generally required if working in a fume hood. For spill cleanup or in case of ventilation failure, a respirator with an organic vapor/acid gas cartridge is recommended. | To prevent inhalation of vapors or aerosols. |
Hygiene Practices
-
Avoid eating, drinking, or smoking in the laboratory.
-
Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.
-
Remove contaminated clothing immediately and launder it before reuse.
Storage
-
Container: Store in a tightly sealed, properly labeled container.
-
Location: Store in a cool, dry, well-ventilated area away from incompatible materials. A designated, secondary containment tray is recommended.
-
Incompatibilities: Based on the constituent parts, avoid storage with:
-
Strong oxidizing agents
-
Strong bases
-
Metals (due to the acidic nature of the formic acid moiety)
-
Experimental Protocols for Initial Safety Assessment
As a Senior Application Scientist, it is my recommendation that the following step-by-step protocols be implemented for the initial handling and characterization of (diethylcarbamoyl)formic acid.
Protocol for Initial Small-Scale Handling and Solubility Assessment
Objective: To safely handle a small quantity of the novel compound for the first time and to determine its solubility in common laboratory solvents.
Materials:
-
(diethylcarbamoyl)formic acid (small, pre-weighed amount, e.g., 10-50 mg)
-
Microbalance
-
Spatula
-
Small vials with caps
-
A selection of solvents (e.g., water, ethanol, DMSO, acetone)
-
Vortex mixer
-
Appropriate PPE
Procedure:
-
Preparation: Don all required PPE. Ensure the chemical fume hood is functioning correctly.
-
Weighing: If not already pre-weighed, carefully weigh the desired amount of (diethylcarbamoyl)formic acid on a microbalance inside the fume hood. Use a spatula for transfer and minimize any dust or aerosol generation.
-
Dispensing Solvents: Add a small, measured volume of the first solvent (e.g., 1 mL) to a vial containing a known amount of the compound.
-
Dissolution: Cap the vial securely and vortex for 30-60 seconds.
-
Observation: Visually inspect the solution for complete dissolution. If the compound has dissolved, record it as soluble at that concentration. If not, add another measured volume of solvent and repeat the process.
-
Repeat: Repeat steps 3-5 for each of the selected solvents.
-
Documentation: Meticulously record all observations, including the solvents in which the compound is soluble and at what approximate concentration.
-
Cleanup: Decontaminate the spatula and any other equipment with an appropriate solvent (e.g., ethanol) and dispose of the waste according to the procedures outlined in Section 5.
Workflow for Risk Assessment of a Novel Chemical
The following diagram illustrates a systematic approach to risk assessment when working with a new chemical entity like (diethylcarbamoyl)formic acid.
Caption: A systematic workflow for the risk assessment and safe introduction of a novel chemical in a laboratory setting.
Emergency Procedures and Waste Disposal
Emergency Procedures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
-
Spill: In case of a small spill, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal. For a large spill, evacuate the area and contact emergency services.
Waste Disposal
The disposal of (diethylcarbamoyl)formic acid and any contaminated materials must be handled with care, considering its inferred hazards.
Caption: A decision tree for the appropriate segregation and disposal of waste containing (diethylcarbamoyl)formic acid.
All waste must be disposed of through the institution's hazardous waste management program. Do not dispose of it down the drain or in the regular trash.
Conclusion
The safe handling of novel chemical compounds is a cornerstone of responsible scientific research. While direct safety data for (diethylcarbamoyl)formic acid is not yet available, a thorough analysis of its structural components allows for the creation of a robust, inferred safety profile and the development of cautious handling protocols. By adhering to the principles of good laboratory practice, utilizing appropriate engineering controls and personal protective equipment, and following the detailed protocols outlined in this guide, researchers can minimize their risk of exposure and safely advance their scientific endeavors. This document should be considered a living guide, to be updated as new experimental data on the properties and hazards of (diethylcarbamoyl)formic acid become available.
References
-
PubChem. Diethylcarbamoyl chloride. National Center for Biotechnology Information. [Link]
-
Carl ROTH. Safety Data Sheet: Formic acid. [Link]
Sources
An In-depth Technical Guide to the Physical Properties of (Diethylamino)(oxo)acetic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Chemical Identity and Molecular Structure
(Diethylamino)(oxo)acetic acid, also known as N,N-Diethyloxamic acid, is a dicarbonyl compound containing a carboxylic acid and an amide functional group. Its unique structure imparts specific chemical and physical characteristics that are pertinent to its handling, reactivity, and potential applications.
Molecular Formula: C₆H₁₁NO₃[1]
Molecular Weight: 145.16 g/mol [2]
CAS Number: 55441-26-4[1]
Synonyms: 2-(diethylamino)-2-oxoacetic acid, N,N-Diethyloxamic acid, (diethylcarbamoyl)formic acid[1]
The structural arrangement of this compound, featuring both a hydrogen bond donor (the carboxylic acid proton) and hydrogen bond acceptors (the carbonyl oxygens and the nitrogen atom), suggests the potential for significant intermolecular interactions. These interactions are expected to influence its physical state, melting point, boiling point, and solubility.
Tabulated Physical Properties
The following table summarizes the key physical properties of this compound that have been reported in the literature. It is important to note that some of these values may be predicted or sourced from chemical suppliers and should be experimentally verified for critical applications.
| Property | Value | Source(s) |
| Physical State | Solid, powder or crystals | [1] |
| Melting Point | 98 °C (in diethyl ether) | [3] |
| Boiling Point | 241.9 °C at 760 mmHg | [3][4] |
| Density | 1.146 g/cm³ | [3][4] |
| Flash Point | 100.1 °C | [3] |
| Solubility | Data not available |
Note on Melting Point: The reported melting point of 98 °C was noted in the context of diethyl ether as a solvent. This may represent the melting point of the compound after recrystallization from this solvent. For a definitive melting point, experimental determination using a pure sample is recommended.
Experimental Protocols for Physical Property Determination
For researchers requiring precise and verified physical property data, the following established experimental protocols are provided. These methods are standard in organic chemistry and materials science laboratories.
Determination of Melting Point
The melting point is a critical indicator of a compound's purity. A sharp melting range (typically 0.5-1 °C) is characteristic of a pure substance, while a broad melting range at a depressed temperature often indicates the presence of impurities.
Protocol:
-
Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus.
-
Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.
-
Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded. This range is the melting point of the sample.
}
Workflow for Melting Point Determination.
Determination of Boiling Point
Given that this compound is a solid at room temperature, its boiling point is determined at reduced pressure to prevent decomposition at high temperatures. The reported boiling point of 241.9 °C is at atmospheric pressure (760 mmHg).
Protocol (for solids with high boiling points):
This would typically be determined using a distillation apparatus under reduced pressure (vacuum distillation).
-
Apparatus Setup: A small quantity of the compound is placed in a round-bottom flask connected to a distillation head, a condenser, a receiving flask, and a vacuum source. A thermometer is positioned so that the bulb is just below the side arm of the distillation head.
-
Heating: The flask is heated gently in a heating mantle.
-
Pressure Control: The pressure is carefully reduced to the desired level using a vacuum pump and a manometer.
-
Observation: As the compound boils, the vapor will rise and condense in the condenser, and the liquid will collect in the receiving flask. The temperature at which the liquid is steadily distilling is recorded as the boiling point at that specific pressure.
}
Workflow for Boiling Point Determination.
Determination of Solubility
Understanding the solubility of this compound in various solvents is crucial for its purification, formulation, and application in drug development.
Protocol (Qualitative):
-
Solvent Selection: A range of common laboratory solvents should be chosen, representing a spectrum of polarities (e.g., water, ethanol, acetone, ethyl acetate, dichloromethane, hexane).
-
Sample Preparation: A small, measured amount of the compound (e.g., 10 mg) is placed in a series of test tubes.
-
Solvent Addition: A measured volume of each solvent (e.g., 1 mL) is added to a separate test tube.
-
Observation: The mixture is agitated (e.g., by vortexing) at a controlled temperature (typically room temperature). The degree of dissolution is observed and recorded (e.g., soluble, partially soluble, insoluble).
Protocol (Quantitative):
-
Saturated Solution Preparation: An excess amount of the compound is added to a known volume of the solvent in a sealed container.
-
Equilibration: The mixture is agitated at a constant temperature for an extended period (e.g., 24 hours) to ensure equilibrium is reached.
-
Sample Analysis: A known volume of the supernatant (the clear liquid above the undissolved solid) is carefully removed and its concentration is determined using a suitable analytical technique (e.g., UV-Vis spectroscopy, HPLC, or by evaporating the solvent and weighing the residue).
}
Workflow for Quantitative Solubility Determination.
Spectroscopic Data (Predicted)
¹H NMR Spectroscopy (Predicted)
-
-CH₂- (ethyl group): A quartet is expected due to coupling with the adjacent methyl protons.
-
-CH₃ (ethyl group): A triplet is expected due to coupling with the adjacent methylene protons.
-
-COOH: A broad singlet is expected for the carboxylic acid proton. The chemical shift of this proton can be highly variable and dependent on the solvent and concentration.
¹³C NMR Spectroscopy (Predicted)
-
C=O (amide): A resonance in the downfield region, characteristic of an amide carbonyl carbon.
-
C=O (carboxylic acid): A resonance in the downfield region, characteristic of a carboxylic acid carbonyl carbon.
-
-CH₂- (ethyl group): A resonance in the aliphatic region.
-
-CH₃ (ethyl group): A resonance in the aliphatic region.
Infrared (IR) Spectroscopy (Predicted)
-
O-H stretch (carboxylic acid): A very broad and strong absorption band is expected in the region of 3300-2500 cm⁻¹.
-
C=O stretch (amide): A strong absorption band is expected around 1650 cm⁻¹.
-
C=O stretch (carboxylic acid): A strong absorption band is expected around 1710 cm⁻¹.
-
C-N stretch: An absorption band in the fingerprint region.
-
C-H stretch (aliphatic): Absorption bands just below 3000 cm⁻¹.
Mass Spectrometry (Predicted)
The electron ionization mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z = 145. Fragmentation patterns would likely involve the loss of the carboxyl group, ethyl groups, and other characteristic fragments.
Safety and Handling
This compound is a carboxylic acid and an amide, and appropriate safety precautions should be taken when handling this compound.
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases. The container should be tightly sealed.
-
Spills: In case of a spill, use an appropriate absorbent material to contain it. Avoid generating dust. The area should then be cleaned and decontaminated.
Conclusion
This technical guide has provided a summary of the known physical properties of this compound and detailed protocols for their experimental determination. While a complete experimental dataset for this compound is not yet publicly available, the information and methodologies presented here offer a solid foundation for researchers and professionals working with this molecule. The predictive spectral data can serve as a useful reference for the characterization of synthesized or purchased samples. As with any chemical, adherence to strict safety protocols is paramount.
References
-
This compound | CAS#:55441-26-4 | Chemsrc. (n.d.). Retrieved January 17, 2026, from [Link]
-
This compound (C6H11NO3) - PubChemLite. (n.d.). Retrieved January 17, 2026, from [Link]
Sources
An In-depth Technical Guide to the Solubility of N,N-Diethyloxamic Acid in Organic Solvents
Abstract
The solubility of active pharmaceutical ingredients (APIs) and key chemical intermediates is a critical parameter in drug development and process chemistry. N,N-diethyloxamic acid, a molecule incorporating both a carboxylic acid and a tertiary amide functional group, presents an interesting case study in solubility behavior. This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand, predict, and experimentally determine the solubility of N,N-diethyloxamic acid in a range of organic solvents. In the absence of extensive published quantitative data for this specific molecule, this guide emphasizes the foundational principles of solubility, provides detailed protocols for its empirical determination, and offers insights into the causal relationships between molecular structure and solubility.
Introduction: The Significance of N,N-Diethyloxamic Acid and its Solubility
N,N-diethyloxamic acid is a dicarbonyl compound possessing both a carboxylic acid and a tertiary amide functionality. This unique combination of functional groups suggests its potential as a versatile building block in medicinal chemistry and materials science. The carboxylic acid moiety can be readily derivatized, for instance, to form esters or amides, while the tertiary amide group provides a site for hydrogen bond acceptance and influences the molecule's polarity and steric profile.
Understanding the solubility of N,N-diethyloxamic acid in organic solvents is paramount for its practical application. In drug development, solubility dictates the choice of solvents for reaction chemistry, purification, formulation, and in vitro/in vivo screening. For process chemists, knowledge of solubility is essential for designing efficient crystallization and purification protocols, as well as for controlling reaction kinetics. This guide will equip the researcher with the necessary tools to approach the solubility of N,N-diethyloxamic acid in a systematic and scientifically rigorous manner.
Synthesis of N,N-Diethyloxamic Acid: A Proposed Route
To conduct solubility studies, a pure sample of N,N-diethyloxamic acid is required. A plausible and efficient two-step synthesis is proposed, starting from commercially available reagents. The first step involves the synthesis of ethyl N,N-diethyloxamate, the ethyl ester of the target compound, followed by its hydrolysis to yield N,N-diethyloxamic acid.
Step 1: Synthesis of Ethyl N,N-diethyloxamate
The reaction of diethyl oxalate with diethylamine is a well-established method for the synthesis of ethyl N,N-diethyloxamate.[1]
Reaction:
Protocol:
A mixture of diethyl oxalate (1.0 equivalent) and diethylamine (1.0 equivalent) is heated at reflux for 2-4 hours. The ethanol byproduct is continuously removed by distillation to drive the reaction to completion. After the reaction is complete, the excess starting materials are removed under reduced pressure. The crude ethyl N,N-diethyloxamate can then be purified by vacuum distillation.[1]
Step 2: Hydrolysis of Ethyl N,N-diethyloxamate to N,N-Diethyloxamic Acid
The hydrolysis of the ethyl ester to the corresponding carboxylic acid can be achieved under either acidic or basic conditions. Basic hydrolysis is often preferred to avoid potential side reactions.
Reaction:
Protocol:
Ethyl N,N-diethyloxamate is dissolved in a suitable solvent such as a mixture of ethanol and water. An aqueous solution of sodium hydroxide (1.1 equivalents) is added, and the mixture is stirred at room temperature or gently heated until the hydrolysis is complete (as monitored by TLC or LC-MS). The reaction mixture is then cooled, and the ethanol is removed under reduced pressure. The aqueous solution is acidified with hydrochloric acid to precipitate the N,N-diethyloxamic acid, which can then be collected by filtration, washed with cold water, and dried.
Caption: Proposed two-step synthesis of N,N-diethyloxamic acid.
Theoretical Prediction of Solubility: A "Like Dissolves Like" Approach
The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which states that substances with similar intermolecular forces are likely to be soluble in one another.[2] The molecular structure of N,N-diethyloxamic acid, featuring a polar carboxylic acid group and a polar tertiary amide group, alongside a nonpolar diethylamino group, suggests a nuanced solubility profile.
-
Carboxylic Acid Group (-COOH): This group is highly polar and can act as both a hydrogen bond donor (the hydroxyl proton) and a hydrogen bond acceptor (the carbonyl oxygen and the hydroxyl oxygen).
-
Tertiary Amide Group (-CON(C₂H₅)₂): This group is also polar due to the C=O bond and can act as a hydrogen bond acceptor at the carbonyl oxygen. Unlike primary and secondary amides, it lacks a hydrogen bond donor.
-
Diethyl Group (-N(C₂H₅)₂): The ethyl groups are nonpolar and contribute to the hydrophobic character of the molecule.
Based on these structural features, we can predict the solubility of N,N-diethyloxamic acid in different classes of organic solvents:
-
Polar Protic Solvents (e.g., Methanol, Ethanol, Water): These solvents can engage in hydrogen bonding with both the carboxylic acid and amide groups of N,N-diethyloxamic acid. The carboxylic acid can donate a hydrogen bond to the solvent's oxygen atom and accept hydrogen bonds from the solvent's hydroxyl protons. The amide's carbonyl oxygen can also accept a hydrogen bond. Therefore, N,N-diethyloxamic acid is expected to have good solubility in polar protic solvents. However, its solubility in water might be limited by the nonpolar diethyl group.
-
Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF)): These solvents are polar and can act as hydrogen bond acceptors but not donors. They will readily interact with the carboxylic acid's hydroxyl group (dipole-dipole interactions and hydrogen bond acceptance) and the amide's carbonyl group. Consequently, N,N-diethyloxamic acid is predicted to have good to excellent solubility in polar aprotic solvents.
-
Nonpolar Solvents (e.g., Hexane, Toluene, Diethyl Ether): These solvents have weak intermolecular forces (London dispersion forces). The polar carboxylic acid and amide groups of N,N-diethyloxamic acid will have unfavorable interactions with nonpolar solvents. Therefore, N,N-diethyloxamic acid is expected to have poor solubility in nonpolar solvents.
Caption: Predicted intermolecular interactions and resulting solubility.
Experimental Determination of Solubility: The Shake-Flask Method
The equilibrium solubility of a compound is typically determined using the shake-flask method, which is considered the gold standard for its reliability.[3] This method involves equilibrating a surplus of the solid compound with the solvent of interest until the solution is saturated.
Step-by-Step Protocol:
-
Preparation of Vials: To a series of glass vials, add an excess amount of finely powdered N,N-diethyloxamic acid. The excess solid is crucial to ensure that equilibrium is reached.
-
Addition of Solvents: Add a known volume of the desired organic solvent to each vial.
-
Equilibration: Seal the vials tightly and place them in a constant temperature shaker bath (e.g., 25 °C). Agitate the vials for a sufficient period to ensure equilibrium is reached (typically 24-72 hours).
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to allow the excess solid to settle. Alternatively, the suspension can be centrifuged to facilitate phase separation.
-
Sampling: Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe fitted with a filter (e.g., 0.22 µm PTFE filter) to remove any undissolved solid particles.
-
Dilution: Dilute the collected sample with a suitable solvent to a concentration that falls within the linear range of the analytical method to be used.
-
Analysis: Analyze the concentration of N,N-diethyloxamic acid in the diluted sample using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection or a calibrated UV-Vis spectrophotometer.[4]
-
Calculation: Calculate the solubility of N,N-diethyloxamic acid in the solvent using the following formula:
Solubility (mg/mL) = (Concentration of diluted sample (mg/mL)) x (Dilution factor)
Caption: Experimental workflow for solubility determination.
Data Presentation and Interpretation
The experimentally determined solubility data for N,N-diethyloxamic acid in various organic solvents should be tabulated for easy comparison. This allows for a direct assessment of the influence of solvent properties on solubility and a validation of the theoretical predictions.
Table 1: Predicted and Experimental Solubility of N,N-Diethyloxamic Acid at 25 °C
| Solvent Class | Solvent | Predicted Solubility | Experimental Solubility (mg/mL) |
| Polar Protic | Methanol | Good | [Researcher to fill in] |
| Ethanol | Good | [Researcher to fill in] | |
| Water | Moderate | [Researcher to fill in] | |
| Polar Aprotic | Acetone | Good | [Researcher to fill in] |
| Acetonitrile | Good | [Researcher to fill in] | |
| DMSO | Excellent | [Researcher to fill in] | |
| DMF | Excellent | [Researcher to fill in] | |
| Nonpolar | Hexane | Poor | [Researcher to fill in] |
| Toluene | Poor | [Researcher to fill in] | |
| Diethyl Ether | Poor | [Researcher to fill in] |
Conclusion
References
-
Chemistry Stack Exchange. (2021). Synthesis of diethyloxalate from ethene. Retrieved from [Link]
- Patsnap. (n.d.). Process for synthesizing ethylenediamine-N-N'-disodium oxalic acid.
-
The Organic Chemistry Tutor. (2023, January 13). Solubility of Organic Compounds [Video]. YouTube. [Link]
-
Chemistry LibreTexts. (2022, January 18). 12: Carboxylic Acids, Esters, Amines, and Amides. Retrieved from [Link]
-
Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]
- Patsnap. (n.d.). Preparation method of N,N'-dialkoxy-N,N'-dialkyloxalamide.
-
Chemical Reviews. (n.d.). Physics-Based Solubility Prediction for Organic Molecules. Retrieved from [Link]
-
Science Ready. (n.d.). Amides - Organic Chemistry. Retrieved from [Link]
-
European Union. (2021, February 15). Standard Operating Procedure for solubility testing. Retrieved from [Link]
-
ResearchGate. (n.d.). Physicochemical properties of amides and esters and complementary... [Image]. Retrieved from [Link]
-
Ataman Kimya. (n.d.). ETHYL OXALATE. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Solubility of Organic Compounds. Retrieved from [Link]
-
SlideShare. (n.d.). solubility experimental methods.pptx. Retrieved from [Link]
-
JoVE. (2023, April 30). Video: Physical Properties of Carboxylic Acid Derivatives. Retrieved from [Link]
-
PubMed Central. (2023, October 18). Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models. Retrieved from [Link]
-
Beilstein Journal of Organic Chemistry. (2020, July 28). On the hydrolysis of diethyl 2-(perfluorophenyl)malonate. Retrieved from [Link]
-
ICCVAM. (2003, September 24). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. Retrieved from [Link]
-
ResearchGate. (n.d.). 1236 SOLUBILITY MEASUREMENTS. Retrieved from [Link]
-
PubMed. (n.d.). Alkaline hydrolysis of 1,3-dimethylphenobarbital. Retrieved from [Link]
-
LookChem. (n.d.). Physical and chemical properties of amides. Retrieved from [Link]
-
ChemRxiv. (2025, April 8). Predicting aqueous and organic solubilities with machine learning: a workflow for identifying organic co-solvents. Retrieved from [Link]
Sources
Introduction to (Diethylamino)(oxo)acetic Acid: A Versatile Building Block
An In-Depth Technical Guide to (Diethylamino)(oxo)acetic Acid for Researchers and Drug Development Professionals
This guide provides a comprehensive overview of this compound, a key reagent for researchers, medicinal chemists, and professionals in drug development. This document will delve into its commercial availability, quality control standards, applications in synthesis, and essential safety protocols, ensuring you have the technical knowledge to effectively source and utilize this compound in your research endeavors.
This compound, also known as N,N-diethyloxamic acid, is a valuable bifunctional molecule. Its structure, featuring both a carboxylic acid and a diethylamide group, makes it a versatile building block in organic synthesis. This unique combination of functional groups allows for its participation in a variety of chemical transformations, most notably in the formation of amide bonds, making it a reagent of interest in peptide synthesis and the construction of complex molecular architectures in medicinal chemistry.
Key Molecular Identifiers:
-
Molecular Weight: 145.16 g/mol [1]
-
Synonyms: 2-(diethylamino)-2-oxoacetic acid, N,N-diethyloxamic acid, (diethylcarbamoyl)formic acid[2]
Commercial Availability and Supplier Landscape
This compound is readily available from a range of commercial chemical suppliers. These suppliers cater to various scales of research and development, from milligrams for initial screening to kilograms for process development. When selecting a supplier, it is crucial to consider not only the price but also the purity, available documentation (Certificate of Analysis, SDS), and the supplier's reputation for quality and consistency.
Table 1: Prominent Commercial Suppliers of this compound
| Supplier | Purity Levels Offered | Typical Quantities |
| Sigma-Aldrich (Merck) | ≥95% | Gram to multi-gram quantities |
| ChemScene | 95+% | Milligram to gram quantities |
| CymitQuimica | Not specified | 100mg, 250mg, 1g |
| ZHENGZHOU JIUYI TIME NEW MATERIALS CO,.LTD | 99% | 0.1KG to tons |
| Shanghai Amole Biotechnology Co., Ltd. | 95.0% | 100mg, 1g, 250mg, 25g |
Quality Control and Purity Assessment: Ensuring Experimental Integrity
The purity and integrity of starting materials are paramount in research and drug development. For this compound, a thorough quality control (QC) assessment is essential to ensure reliable and reproducible experimental outcomes. While suppliers provide a Certificate of Analysis (CoA), it is best practice to perform in-house verification of critical parameters.
Common Analytical Techniques for Quality Control
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is a powerful tool for confirming the chemical structure and assessing the purity of this compound. The ¹H NMR spectrum should show characteristic peaks for the ethyl groups and the acidic proton. The absence of significant unidentifiable signals is a good indicator of high purity.
-
High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the compound by separating it from any impurities. A high-purity sample will show a single major peak. The method can be adapted for quantitative analysis to determine the exact purity percentage.
-
Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the compound. The observation of the correct molecular ion peak provides strong evidence for the identity of the substance.
-
Fourier-Transform Infrared Spectroscopy (FTIR): FTIR can be used to identify the key functional groups present in the molecule, such as the carboxylic acid and amide carbonyl groups.
Recommended Incoming Quality Control Protocol
The following is a suggested workflow for the quality control of newly acquired this compound.
Caption: A recommended workflow for the quality control of incoming this compound.
Applications in Research and Drug Development
The primary application of this compound lies in its use as a coupling reagent and a synthetic building block.
Role in Amide Bond Formation and Peptide Synthesis
This compound can be activated to form a highly reactive intermediate that readily reacts with amines to form amide bonds. This makes it a useful reagent in peptide synthesis, particularly in solution-phase synthesis, and in the synthesis of small molecules containing amide linkages. While not as common as carbodiimide-based coupling reagents like DCC or EDC in solid-phase peptide synthesis, it offers an alternative for specific applications.
Use as a Scaffold in Medicinal Chemistry
The rigid oxamic acid core of this compound can serve as a scaffold for the development of novel therapeutic agents. The carboxylic acid and the diethylamide can be further functionalized to introduce pharmacophoric features, allowing for the exploration of new chemical space in drug discovery programs.
Representative Experimental Protocol: Amide Coupling
This protocol outlines a general procedure for the coupling of this compound with a primary amine.
Materials:
-
This compound
-
Primary amine
-
Coupling agent (e.g., HATU, HBTU)
-
Tertiary amine base (e.g., DIPEA, triethylamine)
-
Anhydrous solvent (e.g., DMF, DCM)
-
Stir plate and stir bar
-
Round bottom flask
-
Nitrogen or argon atmosphere setup
Procedure:
-
To a dry round bottom flask under an inert atmosphere, add this compound (1.0 equivalent).
-
Dissolve the acid in the anhydrous solvent.
-
Add the coupling agent (1.1 equivalents) and the tertiary amine base (2.0 equivalents) to the solution and stir for 10-15 minutes to pre-activate the carboxylic acid.
-
In a separate vial, dissolve the primary amine (1.0 equivalent) in the anhydrous solvent.
-
Slowly add the amine solution to the activated acid solution.
-
Allow the reaction to stir at room temperature for 4-12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired amide.
Safety, Handling, and Storage
As with any chemical reagent, proper safety precautions must be observed when handling this compound.
Hazard Identification
-
Skin and eye irritation: Carboxylic acids can be corrosive or irritating to the skin and eyes.
-
Harmful if swallowed or inhaled: Care should be taken to avoid ingestion and inhalation of the powder.
Recommended Handling Procedures
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.
-
Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, especially when working with the solid powder to avoid inhalation.
-
Spill Response: In case of a spill, contain the material and clean up using an absorbent material. Dispose of the waste in accordance with local regulations.
Storage Recommendations
-
Storage Conditions: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases.
-
Container: Keep the container tightly sealed to prevent moisture absorption and contamination.
Conclusion
This compound is a commercially available and versatile reagent with significant potential in organic synthesis, particularly in the fields of peptide chemistry and drug discovery. By understanding its properties, ensuring its quality through rigorous analytical testing, and adhering to safe handling practices, researchers can confidently incorporate this valuable building block into their synthetic strategies to advance their scientific goals.
References
-
ChemSrc. This compound. [Link]
Sources
A Comprehensive Technical Guide to (Diethylamino)(oxo)acetic Acid: Nomenclature, Synthesis, and Applications in Drug Discovery
For distribution to: Researchers, scientists, and drug development professionals.
Introduction
(Diethylamino)(oxo)acetic acid, a molecule more systematically known as N,N-diethyloxamic acid, represents a pivotal scaffold in medicinal chemistry. Its structural simplicity belies a significant potential for derivatization, leading to a wide array of compounds with notable biological activities. This technical guide provides an in-depth exploration of this compound, covering its nomenclature, synthesis, reaction mechanisms, and its burgeoning role in drug development, particularly as a precursor to potent enzyme inhibitors. As Senior Application Scientists, our goal is to furnish a document that is not only technically robust but also provides practical insights for laboratory application.
Part 1: Nomenclature and Identification
Clarity in chemical communication is paramount. This compound is known by several names, which can lead to ambiguity. This section serves to codify its various identifiers.
| Identifier Type | Value |
| Systematic Name | This compound |
| Common Name | N,N-Diethyloxamic acid |
| Synonyms | 2-(diethylamino)-2-oxoacetic acid, (diethylcarbamoyl)formic acid, 2-(Diethylamino)glyoxylic acid |
| CAS Number | 55441-26-4 |
| Molecular Formula | C₆H₁₁NO₃ |
| Molecular Weight | 145.16 g/mol |
Part 2: Synthesis of N,N-Diethyloxamic Acid
The primary and most efficient route to N,N-diethyloxamic acid involves the reaction of a secondary amine, diethylamine, with diethyl oxalate. This reaction is a classic example of nucleophilic acyl substitution.[1]
Reaction Scheme:
Caption: Nucleophilic Acyl Substitution Mechanism.
The reaction is driven by the formation of a stable amide bond. The ethoxide ion is a good leaving group, facilitating the collapse of the tetrahedral intermediate.
Part 4: Applications in Drug Development - A Focus on Lactate Dehydrogenase Inhibition
The oxamic acid scaffold is a well-established pharmacophore for the inhibition of lactate dehydrogenase (LDH), a critical enzyme in anaerobic glycolysis. [2][3][4]Elevated LDH activity is a hallmark of many cancers and is crucial for the survival of pathogens such as Plasmodium falciparum, the causative agent of malaria. [3][5] Derivatives of N,N-diethyloxamic acid are being investigated for their potential as selective inhibitors of specific LDH isozymes. For instance, studies have shown that N-substituted oxamates can exhibit selectivity for the testis-specific LDH-C4 isozyme, suggesting potential applications in fertility control. [2][4][6] The general mechanism of LDH inhibition by oxamic acid derivatives involves their structural mimicry of the substrate, pyruvate. This allows them to bind to the active site of the enzyme, acting as competitive inhibitors. [2][6]
| Compound | Target | Inhibitory Activity (IC₅₀ or Kᵢ) | Significance | Reference |
|---|---|---|---|---|
| N-Ethyl oxamate | LDH-C4 | Kᵢ = 0.002 mM | Potent inhibitor of testis-specific LDH | [2][6] |
| N-Propyl oxamate | LDH-C4 | Kᵢ = 0.012 mM | Selective inhibitor of testis-specific LDH | [2][6] |
| Oxamic acid derivative 21 | P. falciparum LDH | IC₅₀ = 14 µM | Potential antimalarial agent | [3]|
Part 5: Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity and purity of synthesized N,N-diethyloxamic acid.
Experimental Protocol: Analytical Methods
1. High-Performance Liquid Chromatography (HPLC):
-
Column: A reverse-phase C18 column is suitable for the analysis of N,N-diethyloxamic acid. [7][8]* Mobile Phase: A gradient of acetonitrile and water with an acidic modifier (e.g., formic acid or phosphoric acid) is typically used. [8]* Detection: UV detection at a wavelength around 210 nm is appropriate for the amide and carboxyl chromophores. [9] 2. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl groups (triplet and quartet) and potentially a broad signal for the carboxylic acid proton.
-
¹³C NMR: The carbon NMR spectrum will display distinct resonances for the carbonyl carbons of the amide and carboxylic acid, as well as signals for the ethyl group carbons. [1] 3. Fourier-Transform Infrared (FTIR) Spectroscopy:
The FTIR spectrum will exhibit characteristic absorption bands:
-
A broad O-H stretch from the carboxylic acid.
-
A C=O stretch from the carboxylic acid.
-
A C=O stretch from the amide (Amide I band). [1]
Part 6: Safety and Handling
As with all laboratory chemicals, proper safety precautions must be observed when handling N,N-diethyloxamic acid and its precursors.
-
Diethyl Oxalate: This compound is harmful if swallowed and causes serious eye irritation. [10][11]It is a combustible liquid and is moisture-sensitive. [11]* Diethylamine: A flammable and corrosive liquid that can cause severe skin burns and eye damage. It is also harmful if inhaled.
-
N,N-Diethyloxamic Acid: While specific toxicity data is limited, it should be handled with care, assuming it may be an irritant.
Personal Protective Equipment (PPE):
-
Wear appropriate chemical-resistant gloves, safety goggles, and a lab coat.
-
Handle in a well-ventilated fume hood.
Conclusion
This compound, or N,N-diethyloxamic acid, is a versatile and valuable building block in organic and medicinal chemistry. Its straightforward synthesis and the established biological activity of its derivatives, particularly as LDH inhibitors, underscore its importance in the pursuit of new therapeutic agents. This guide has provided a comprehensive overview of its nomenclature, synthesis, and applications, with the aim of empowering researchers to effectively utilize this compound in their drug discovery endeavors.
References
-
Rodríguez-Páez, L., et al. (2010). Oxamic acid analogues as LDH-C4-specific competitive inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 26(4), 543-550. [Link] [2][4][6]2. Taylor & Francis Online. (n.d.). Oxamic acid analogues as LDH-C4-specific competitive inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 26(4). [Link] [6][12]3. Penlap, V. N., et al. (2007). Generation of Oxamic Acid Libraries: Antimalarials and Inhibitors of Plasmodium falciparum Lactate Dehydrogenase. Journal of Medicinal Chemistry, 50(19), 4567-4574. [Link] [3][5]4. Filo. (2026). Reaction Mechanism: O=C(OCH2CH3)C(=O)OCH2CH3 + 2 CH3NH2. [Link] [13]5. PubMed. (2010). Oxamic acid analogues as LDH-C4-specific competitive inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 26(4), 543-50. [Link] [4]6. PubMed. (2007). Generation of oxamic acid libraries: antimalarials and inhibitors of Plasmodium falciparum lactate dehydrogenase. Journal of Medicinal Chemistry, 50(19), 4567-74. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Generation of oxamic acid libraries: antimalarials and inhibitors of Plasmodium falciparum lactate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Oxamic acid analogues as LDH-C4-specific competitive inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. tandfonline.com [tandfonline.com]
- 7. biomedres.us [biomedres.us]
- 8. Separation of Diethyl oxalate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. The determination of oxalic acid, oxamic acid, and oxamide in a drug substance by ion-exclusion chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. fishersci.com [fishersci.com]
- 11. assets.thermofisher.cn [assets.thermofisher.cn]
- 12. tandfonline.com [tandfonline.com]
- 13. Reaction Mechanism: O=C(OCH2CH3)C(=O)OCH2CH3 + 2 CH3NH2 | Filo [askfilo.com]
Methodological & Application
Application Notes and Protocols for Peptide Coupling Reagents
A Guide for Researchers, Scientists, and Drug Development Professionals
Prepared by a Senior Application Scientist
Introduction: The Quest for the Ideal Peptide Coupling Reagent
In the intricate field of peptide synthesis, the formation of the amide bond between two amino acids is the cornerstone of the entire process. The choice of the coupling reagent is paramount, dictating the efficiency, purity, and ultimately the success of synthesizing a desired peptide sequence. This guide is designed to provide an in-depth understanding of the principles and practices of modern peptide coupling.
A thorough review of the scientific literature was conducted to assess the role of (Diethylamino)(oxo)acetic acid as a peptide coupling reagent. The investigation revealed that this compound, also known as N,N-diethyloxamic acid, is not a recognized or documented reagent for standard peptide bond formation in either solution-phase or solid-phase peptide synthesis (SPPS). While some derivatives of oxamic acid have been used in specialized chemical syntheses, there is no established protocol or mechanistic study supporting the use of this compound for routine peptide coupling.
Therefore, this document will focus on the established, state-of-the-art coupling reagents that are fundamental to contemporary peptide chemistry. We will delve into the mechanisms of action, provide detailed experimental protocols, and offer practical insights to empower researchers in their peptide synthesis endeavors.
Part 1: The Fundamental Chemistry of Amide Bond Formation
The formation of a peptide bond is a condensation reaction between the carboxylic acid of one amino acid and the amine of another. However, direct reaction is thermodynamically unfavorable. The core principle of a coupling reagent is to activate the carboxylic acid group, converting it into a more reactive species that is susceptible to nucleophilic attack by the amino group of the incoming amino acid.
The ideal coupling reagent should:
-
Promote rapid and efficient peptide bond formation.
-
Minimize the risk of racemization at the chiral center of the activated amino acid.
-
Be readily soluble in common peptide synthesis solvents.
-
Generate byproducts that are easily removed from the reaction mixture.
Modern coupling reagents are broadly categorized into three main classes: carbodiimides, phosphonium salts, and aminium/uronium salts.
Part 2: A Deep Dive into a State-of-the-Art Coupling Reagent: HATU
Among the vast array of available coupling reagents, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) has emerged as a gold standard, particularly for challenging syntheses involving sterically hindered amino acids or complex peptide sequences.
Mechanism of Action
HATU is an aminium-based coupling reagent that requires the presence of a non-nucleophilic base, typically N,N-diisopropylethylamine (DIEA), to function. The activation process proceeds through a multi-step mechanism that ensures high efficiency and minimizes side reactions.
-
Formation of the Active Ester: The carboxylate of the N-protected amino acid, formed by deprotonation by DIEA, attacks the electrophilic carbon of HATU. This results in the formation of a highly reactive OAt-ester intermediate.
-
Peptide Bond Formation: The nucleophilic amino group of the resin-bound peptide or the incoming amino acid ester attacks the carbonyl carbon of the OAt-ester. This leads to the formation of the desired peptide bond and the release of HOAt (1-hydroxy-7-azabenzotriazole).
The presence of the HOAt leaving group is crucial, as it is an excellent leaving group that also helps to suppress racemization.
Caption: Mechanism of HATU-mediated peptide coupling.
Advantages and Considerations of HATU
-
High Coupling Efficiency: Particularly effective for sterically hindered amino acids and for forming difficult peptide bonds.
-
Low Racemization: The formation of the OAt-ester significantly reduces the risk of epimerization.
-
Good Solubility: Readily soluble in common SPPS solvents like DMF and NMP.
However, researchers should be mindful of the following:
-
Cost: HATU is generally more expensive than carbodiimide-based reagents.
-
Guanidinylation: As an aminium salt, HATU can potentially lead to the guanidinylation of the free N-terminal amine as a side reaction, although this is less common than with reagents like HBTU. To mitigate this, it is advisable to add the coupling reagent to the pre-activated amino acid.
Part 3: Experimental Protocols
The following protocols are designed for solid-phase peptide synthesis (SPPS) using Fmoc chemistry, a widely adopted methodology.
Protocol 1: Standard SPPS Coupling using HATU
This protocol outlines a single coupling cycle for adding an amino acid to a growing peptide chain on a solid support.
Caption: Workflow for a single SPPS coupling cycle.
Materials:
-
Fmoc-protected amino acid
-
HATU
-
N,N-Diisopropylethylamine (DIEA)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Peptide synthesis resin with a free amino group
Procedure:
-
Resin Preparation:
-
Swell the resin in DMF for 30-60 minutes in a suitable reaction vessel.
-
If the N-terminus is Fmoc-protected, perform Fmoc deprotection (e.g., treat with 20% piperidine in DMF for 5-10 minutes, repeat once).
-
Wash the resin thoroughly with DMF (3x) and DCM (3x) to remove residual piperidine.
-
-
Activation of the Amino Acid:
-
In a separate vial, dissolve 4 equivalents of the Fmoc-amino acid and 3.9 equivalents of HATU in DMF.
-
Add 8 equivalents of DIEA to the solution.
-
Allow the activation to proceed for 1-2 minutes at room temperature. The solution may change color.
-
-
Coupling Reaction:
-
Add the activated amino acid solution to the washed and deprotected resin.
-
Agitate the mixture at room temperature for 30-60 minutes. For sterically hindered amino acids, the coupling time may be extended to 2 hours or more.
-
-
Washing:
-
After the coupling reaction, drain the reaction vessel.
-
Wash the resin thoroughly with DMF (3x) and DCM (3x) to remove excess reagents and byproducts.
-
-
Monitoring:
-
Take a small sample of the resin beads to check the completion of the coupling reaction using a qualitative method like the Kaiser test.
-
Protocol 2: Monitoring Coupling Efficiency - The Kaiser (Ninhydrin) Test
The Kaiser test is a colorimetric assay used to detect the presence of primary amines on the solid support. A positive result (blue beads) indicates incomplete coupling.
Reagents:
-
Solution A: 5 g ninhydrin in 100 mL ethanol.
-
Solution B: 80 g phenol in 20 mL ethanol.
-
Solution C: 2 mL of 0.001 M KCN diluted to 100 mL with pyridine.
Procedure:
-
Place a few resin beads in a small glass test tube.
-
Add 2-3 drops of each of Solution A, B, and C.
-
Heat the test tube at 100°C for 5 minutes.
-
Observe the color of the beads and the solution.
-
Blue beads/solution: Positive result (free primary amines present, coupling is incomplete).
-
Yellow/Colorless beads and solution: Negative result (no free primary amines, coupling is complete).
-
Part 4: Data Presentation and Comparison of Coupling Reagents
The selection of a coupling reagent is often a balance between efficiency, cost, and the specific demands of the peptide sequence. The following table provides a comparative overview of common coupling reagents.
| Reagent Class | Example | Mechanism | Relative Efficiency | Racemization Risk | Key Applications |
| Carbodiimide | DIC/DCC | Forms an O-acylisourea intermediate | Moderate | High (requires additive like HOBt) | Routine synthesis, cost-effective |
| Phosphonium Salt | PyBOP | Forms an OBt active ester | High | Low | General SPPS, fragment coupling |
| Aminium/Uronium Salt | HBTU | Forms an OBt active ester | High | Low | Routine and challenging SPPS |
| Aminium/Uronium Salt | HATU | Forms an OAt active ester | Very High | Very Low | Sterically hindered couplings, complex peptides |
Part 5: Troubleshooting Common Coupling Problems
-
Problem: Incomplete coupling (positive Kaiser test).
-
Solution: Perform a second coupling (recouple) with freshly prepared activated amino acid solution. If the problem persists, consider using a more powerful coupling reagent (e.g., switch from HBTU to HATU) or extending the coupling time.
-
-
Problem: Racemization.
-
Solution: Ensure the use of an additive like HOBt or HOAt. For sensitive amino acids, use a weaker base like collidine instead of DIEA. Employ a coupling reagent known for low racemization, such as HATU.
-
-
Problem: Aggregation of the growing peptide chain.
-
Solution: This can hinder coupling efficiency. Consider using a higher temperature, microwave-assisted synthesis, or incorporating "difficult sequence" disruption elements in your synthesis strategy.
-
Conclusion
The successful synthesis of peptides is a multi-faceted challenge where the choice of coupling reagent plays a pivotal role. While the specific compound of interest, this compound, does not appear to be an established reagent in this field, a deep understanding of proven reagents like HATU provides the modern researcher with the tools to tackle even the most demanding synthetic targets. By carefully selecting the appropriate coupling strategy and diligently monitoring the reaction progress, scientists can confidently and efficiently construct the complex peptide molecules that drive innovation in research and drug development.
References
- Albericio, F., & Carpino, L. A. (1997). Coupling Reagents and Activation. Methods in Enzymology, 289, 104–126.
- El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.
- Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
- Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606–631.
Application Notes and Protocols: Diethyl Oxalate-Mediated Amide Bond Formation
For Researchers, Scientists, and Drug Development Professionals
A Note on Nomenclature: Clarifying "N,N-Diethyloxamic Acid"
Initial searches for a protocol involving "N,N-diethyloxamic acid" in amide coupling did not yield established methods under this specific name. It is highly probable that the intended reagent was diethyl oxalate , a widely used and structurally related compound for the synthesis of amides, specifically oxamides and oxamic esters. This guide will focus on the well-documented and reliable protocols involving diethyl oxalate for amide bond formation. Additionally, a brief overview of the use of oxamic acid derivatives in modern photoredox catalysis for amide synthesis will be provided for a comprehensive perspective.
Part 1: Diethyl Oxalate as a Mediator for Amide Coupling
Introduction and Scientific Principle
Diethyl oxalate is a versatile and cost-effective reagent for the synthesis of symmetrical N,N'-disubstituted oxamides and N,N-disubstituted ethyl oxamates.[1] Its utility stems from the high electrophilicity of its two ester carbonyl carbons, which are readily attacked by nucleophilic amines. This reaction proceeds via a nucleophilic acyl substitution mechanism.[2] A key feature of this methodology is the differential reactivity of primary and secondary amines, which historically formed the basis of the Hofmann method for amine separation.[3][4][5][6][7][8]
-
Primary amines , having two reactive N-H bonds, react with diethyl oxalate in a 2:1 stoichiometric ratio to yield solid, symmetrical N,N'-disubstituted oxamides .[1][3][4]
-
Secondary amines , with only one reactive N-H bond, react in a 1:1 stoichiometric ratio to produce liquid N,N-disubstituted ethyl oxamates .[1][3][4]
-
Tertiary amines lack a reactive N-H proton and therefore do not react under these conditions.[3][4]
This predictable reactivity makes diethyl oxalate a valuable tool for the synthesis of specific amide-containing structures.
Reaction Mechanism
The reaction proceeds through a two-step nucleophilic acyl substitution.
-
Nucleophilic Attack: The amine nitrogen attacks one of the ester carbonyl carbons of diethyl oxalate, leading to the formation of a tetrahedral intermediate.
-
Elimination: This intermediate collapses, eliminating a molecule of ethanol to form the amide bond.
With primary amines, this process is repeated at the second ester group with another equivalent of the amine.[2]
Part 2: Experimental Protocols
Protocol 1: Synthesis of N,N'-Disubstituted Oxamides from Primary Amines
This protocol details the general procedure for the reaction of a primary amine with diethyl oxalate to form a symmetrical N,N'-disubstituted oxamide.
Materials:
-
Primary amine (2.0 eq.)
-
Diethyl oxalate (1.0 eq.)
-
Absolute Ethanol (as solvent)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve the primary amine (2.0 equivalents) in a suitable volume of absolute ethanol.
-
To this stirring solution, add diethyl oxalate (1.0 equivalent).[1]
-
Heat the reaction mixture to reflux and maintain this temperature for 1-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature. The solid N,N'-disubstituted oxamide product will often crystallize from the solution.[1]
-
Collect the solid product by vacuum filtration and wash with cold ethanol to remove any unreacted starting materials.
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., methanol or ethanol).
Data Presentation: Example Yields for Oxamide Synthesis
| Primary Amine | Product | Typical Yield | Reference |
| Propylamine | N,N'-dipropyloxamide | High | [1] |
| Methylamine | N,N'-dimethyloxamide | High | [2] |
Protocol 2: Synthesis of N,N-Disubstituted Ethyl Oxamates from Secondary Amines
This protocol describes the synthesis of an N,N-disubstituted ethyl oxamate from the reaction of a secondary amine with diethyl oxalate.
Materials:
-
Secondary amine (1.0 eq.)
-
Diethyl oxalate (1.0 eq.)
-
Round-bottom flask
-
Reflux condenser
-
Distillation apparatus
-
Heating mantle or oil bath
Procedure:
-
In a round-bottom flask fitted with a reflux condenser, combine the secondary amine (1.0 equivalent) and diethyl oxalate (1.0 equivalent).[1]
-
Heat the mixture to reflux for 2-4 hours.[1]
-
After the reaction is complete, arrange the apparatus for distillation to remove the ethanol byproduct.
-
The crude N,N-disubstituted oxamic ester is then purified by vacuum distillation.[1]
Data Presentation: Example Yields for Oxamic Ester Synthesis
| Secondary Amine | Product | Typical Yield | Reference |
| Diethylamine | Ethyl N,N-diethyloxamate | High | [1] |
Part 3: Advanced Methods - Oxamic Acids in Photoredox Catalysis
While direct mediation by N,N-diethyloxamic acid is not a standard procedure, it is noteworthy that oxamic acids have emerged as precursors for carbamoyl radicals in modern synthetic chemistry. In recent years, photoredox-catalyzed reactions have utilized oxamic acids for the carbamoylation of various organic molecules. These methods typically involve the decarboxylation of an oxamic acid to generate a nucleophilic carbamoyl radical, which can then engage in carbon-carbon or carbon-heteroatom bond formation. This represents a cutting-edge, albeit more complex, approach to amide synthesis.
Part 4: Visualization of Workflows
Workflow for N,N'-Disubstituted Oxamide Synthesis
Caption: Workflow for the synthesis of N,N'-disubstituted oxamides.
Workflow for N,N-Disubstituted Ethyl Oxamate Synthesis
Caption: Workflow for the synthesis of N,N-disubstituted ethyl oxamates.
References
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Reaction Mechanism: O=C(OCH2CH3)C(=O)OCH2CH3 + 2 CH3NH2 | Filo [askfilo.com]
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- 5. chemistnotes.com [chemistnotes.com]
- 6. Hofmann's method to separate amines in a mixture uses the reagent [infinitylearn.com]
- 7. Hoffmann's method for the separation of amines [readforlearning.blogspot.com]
- 8. Separation of primary, secondary and tertiary amines by Hoffmann’s method [chemicalnote.com]
An In-depth Technical Guide to the Reaction Conditions for (Diethylcarbamoyl)formic Acid
Introduction: The Significance of (Diethylcarbamoyl)formic Acid
(Diethylcarbamoyl)formic acid, also known as N,N-diethyloxamic acid, is an α-keto acid amide that serves as a valuable building block in medicinal chemistry and drug development. Its structural motif is found in a range of biologically active compounds, including enzyme inhibitors and potential therapeutic agents. The presence of the α-keto acid functionality allows for a variety of chemical transformations, making it a versatile synthon for the construction of more complex molecular architectures. The diethylamide group can modulate the pharmacokinetic properties of a molecule, such as solubility, metabolic stability, and cell permeability. A thorough understanding of the reaction conditions for the synthesis of this compound is therefore crucial for researchers aiming to incorporate this scaffold into novel drug candidates.
This guide provides a detailed exploration of the synthetic routes to (diethylcarbamoyl)formic acid, with a focus on the underlying chemical principles that govern the choice of reaction conditions. We will present field-proven protocols, comparative data, and mechanistic insights to empower researchers in their synthetic endeavors.
Primary Synthetic Route: A Two-Step Approach from Diethyl Oxalate
The most common and efficient synthesis of (diethylcarbamoyl)formic acid is a two-step process commencing with the reaction of diethyl oxalate with diethylamine, followed by the hydrolysis of the resulting ester intermediate. This route is favored for its high yields, readily available starting materials, and straightforward procedures.
Step 1: Synthesis of Ethyl N,N-Diethyloxamate
The first step involves the nucleophilic acyl substitution of one of the ethoxy groups of diethyl oxalate by diethylamine. As a secondary amine, diethylamine reacts with diethyl oxalate in a 1:1 molar ratio to produce the corresponding N,N-disubstituted ethyl oxamate.[1] This reaction is highly selective, as the initially formed amide is less reactive than the remaining ester group towards further nucleophilic attack by the amine under these conditions.
The reaction mechanism proceeds via a tetrahedral intermediate formed from the attack of the diethylamine on one of the ester carbonyls. The subsequent collapse of this intermediate expels an ethoxide ion, which is then protonated by the protonated diethylamine to yield ethanol and regenerate the neutral diethylamine.
Caption: Synthesis of Ethyl N,N-Diethyloxamate.
Experimental Protocol: Synthesis of Ethyl N,N-Diethyloxamate
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine diethyl oxalate (1.0 equivalent) and diethylamine (1.0 equivalent).[1]
-
Reaction Execution: Heat the mixture to reflux (approximately 185°C) for 2-4 hours. The reaction can be monitored by TLC or GC-MS to ensure the consumption of the starting materials.
-
Work-up and Purification: After the reaction is complete, allow the mixture to cool to room temperature. The ethanol byproduct and any excess starting materials can be removed by distillation, initially at atmospheric pressure and then under reduced pressure.[1] The crude ethyl N,N-diethyloxamate can be purified by vacuum distillation to yield a colorless oil.
Step 2: Hydrolysis of Ethyl N,N-Diethyloxamate to (Diethylcarbamoyl)formic Acid
The second step is the hydrolysis of the ethyl ester to the corresponding carboxylic acid. This can be achieved under either acidic or basic conditions. Basic hydrolysis, also known as saponification, is generally preferred as it is an irreversible process, which often leads to higher yields.[2]
Under basic conditions, a hydroxide ion attacks the ester carbonyl, forming a tetrahedral intermediate. This intermediate then collapses, expelling the ethoxide ion and forming the carboxylate salt. The final step is an acidic work-up to protonate the carboxylate and yield the desired (diethylcarbamoyl)formic acid.
Caption: Experimental workflow for the two-step synthesis.
Experimental Protocol: Saponification of Ethyl N,N-Diethyloxamate
-
Reaction Setup: In a round-bottom flask, dissolve ethyl N,N-diethyloxamate (1.0 equivalent) in a suitable solvent such as ethanol or a mixture of THF and water.
-
Saponification: Add an aqueous solution of sodium hydroxide or potassium hydroxide (1.1-1.5 equivalents) to the ester solution. Heat the mixture to reflux for 1-3 hours, or until the reaction is complete as monitored by TLC.
-
Work-up: After cooling the reaction mixture to room temperature, remove the organic solvent under reduced pressure.
-
Acidification and Extraction: Dilute the remaining aqueous solution with water and wash with a non-polar solvent like hexane to remove any unreacted ester. Cool the aqueous layer in an ice bath and carefully acidify with a mineral acid (e.g., 1M HCl) to a pH of approximately 2.
-
Isolation: Extract the acidified aqueous layer with an organic solvent such as ethyl acetate or dichloromethane (3 x volume).
-
Drying and Concentration: Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to afford (diethylcarbamoyl)formic acid, typically as a solid or a viscous oil.
Alternative Synthetic Route: From Diethylcarbamoyl Chloride
An alternative approach to (diethylcarbamoyl)formic acid involves the use of diethylcarbamoyl chloride as a starting material. This route proceeds through an acyl cyanide intermediate, which is subsequently hydrolyzed to the α-keto acid.
Step 1: Synthesis of N,N-Diethyl-2-oxoacetonitrile (Acyl Cyanide Formation)
Diethylcarbamoyl chloride can be reacted with a cyanide source, such as potassium cyanide (KCN) or trimethylsilyl cyanide (TMSCN), to form the corresponding acyl cyanide. The choice of cyanide reagent and reaction conditions is critical to the success of this step. For instance, the reaction of dimethylcarbamoyl chloride with KCN has been reported in acetonitrile at elevated temperatures.[1]
Step 2: Hydrolysis of N,N-Diethyl-2-oxoacetonitrile
The resulting acyl cyanide can then be hydrolyzed to the desired α-keto acid. This hydrolysis can be performed under acidic or basic conditions. The hydrolysis of acyl cyanides is generally facile due to the electron-withdrawing nature of the adjacent carbonyl group.
Data Presentation: Comparison of Reaction Conditions
| Parameter | Primary Route: Step 1 (Esterification) | Primary Route: Step 2 (Saponification) | Alternative Route: Step 1 (Cyanation) | Alternative Route: Step 2 (Hydrolysis) |
| Starting Materials | Diethyl oxalate, Diethylamine | Ethyl N,N-diethyloxamate | Diethylcarbamoyl chloride, Cyanide source (e.g., KCN) | N,N-Diethyl-2-oxoacetonitrile |
| Solvent | Neat or high-boiling solvent | Ethanol/Water or THF/Water | Acetonitrile or THF | Aqueous acid or base |
| Reagents | None (neat reaction) | NaOH or KOH | Phase-transfer catalyst (optional) | HCl or NaOH |
| Temperature | Reflux (~185°C) | Reflux | Elevated temperature (e.g., 120°C) | Room temperature to reflux |
| Reaction Time | 2-4 hours | 1-3 hours | 4-12 hours | 1-6 hours |
| Yield | High | High | Moderate to Good | Good to High |
| Advantages | High yield, readily available materials | Irreversible, high yield | Utilizes a different starting material | Generally facile hydrolysis |
| Disadvantages | High temperature required | Requires acidic work-up | Use of toxic cyanides, higher temperature | Handling of acyl cyanide intermediate |
Conclusion and Field-Proven Insights
For the laboratory-scale synthesis of (diethylcarbamoyl)formic acid, the two-step route starting from diethyl oxalate and diethylamine is highly recommended due to its reliability, high yields, and the use of readily accessible and less hazardous materials compared to the alternative route. The key to a successful synthesis via this primary route lies in the careful control of the reaction stoichiometry in the first step and ensuring complete hydrolysis in the second step, followed by a meticulous work-up to isolate the final product.
The alternative route starting from diethylcarbamoyl chloride offers a viable option, particularly if this starting material is more readily available. However, researchers must exercise extreme caution due to the high toxicity of cyanide reagents.
Ultimately, the choice of synthetic route will depend on the specific resources available, the scale of the reaction, and the safety infrastructure in place. The protocols and data presented in this guide provide a solid foundation for the successful synthesis of (diethylcarbamoyl)formic acid for applications in drug discovery and development.
References
- Huo, Z. et al. The Direct Formation of 2-Cyano-4-amidopyridine via α-Cyanation of 4-Amidopyridine N-Oxide with Dimethylcarbamoyl Chloride and Cheap Potassium Cyanide. Acta Chim. Slov.2009, 56, 659–663.
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Chemistry LibreTexts. Acid Catalyzed Hydrolysis of Esters. (2023). Available from: [Link]
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AquaDocs. DETERMINATION OF SAPONIFICATION VALUE. Available from: [Link]
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Chemguide. HYDROLYSING ESTERS. Available from: [Link]
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SciSpace. Trimethylsilyl cyanide | 1165 Publications | 12538 Citations. Available from: [Link]
-
PubChem. Diethyl Oxalate. National Center for Biotechnology Information. Available from: [Link]
-
PubChem. Ethyl N,N-diethyloxamate. National Center for Biotechnology Information. Available from: [Link]
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The Versatility of (Diethylamino)(oxo)acetic Acid in the Synthesis of Bioactive Heterocycles: Application Notes and Protocols
This technical guide provides researchers, medicinal chemists, and professionals in drug development with a comprehensive overview of the synthetic utility of (diethylamino)(oxo)acetic acid. With full editorial control, this document is structured to deliver in-depth, field-proven insights into the application of this versatile reagent in the construction of valuable heterocyclic scaffolds. Our focus is on providing not just procedural steps, but the underlying scientific rationale, ensuring that each protocol is a self-validating system for robust and reproducible results.
Introduction: Unlocking the Potential of a Unique Building Block
This compound, also known as N,N-diethyloxamic acid, is a bifunctional molecule featuring both a carboxylic acid and an α-ketoamide moiety. This unique arrangement of functional groups makes it a highly valuable C2 synthon for the construction of various nitrogen-containing heterocycles. Its diethylamide group can influence solubility and pharmacokinetic properties, making it an attractive building block in medicinal chemistry for the synthesis of novel drug candidates. Heterocyclic compounds are fundamental components of many pharmaceuticals, and the development of efficient synthetic routes to these structures is of paramount importance.[1] This guide will focus on a key application of this compound: the synthesis of quinoxaline derivatives, a class of compounds with a broad spectrum of biological activities.
Core Application: Synthesis of 3-(Diethylcarbamoyl)quinoxalin-2(1H)-one Derivatives
The reaction between ortho-phenylenediamines and α-dicarbonyl compounds is a classic and reliable method for the synthesis of quinoxalines.[2][3] this compound serves as an excellent α-ketoacid partner in this cyclocondensation reaction, leading to the formation of quinoxalin-2(1H)-one derivatives.
Reaction Principle and Mechanism
The reaction proceeds via an acid-catalyzed condensation mechanism. The more nucleophilic amino group of the o-phenylenediamine initially attacks the more electrophilic ketone carbonyl of the this compound. This is followed by an intramolecular cyclization and subsequent dehydration to yield the stable quinoxalinone ring system. Acetic acid is a commonly used solvent and catalyst for this transformation, promoting both the initial condensation and the final dehydration step.[4]
Below is a diagram illustrating the proposed reaction mechanism:
Caption: Proposed mechanism for the synthesis of 3-(diethylcarbamoyl)quinoxalin-2(1H)-one.
Experimental Protocol: Synthesis of 3-(Diethylcarbamoyl)quinoxalin-2(1H)-one
This protocol provides a general procedure for the synthesis of 3-(diethylcarbamoyl)quinoxalin-2(1H)-one from o-phenylenediamine and this compound.
Materials:
-
o-Phenylenediamine
-
Glacial Acetic Acid
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Büchner funnel and filter paper
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add o-phenylenediamine (1.0 eq).
-
Dissolution: Add glacial acetic acid (20 mL) to the flask and stir until the o-phenylenediamine is completely dissolved.
-
Reagent Addition: To the stirred solution, add this compound (1.05 eq).
-
Reaction: Heat the reaction mixture to reflux (approximately 118 °C) and maintain reflux for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Cooling and Precipitation: After the reaction is complete, cool the mixture to room temperature. A precipitate should form. If no precipitate forms, slowly add cold water to induce precipitation.
-
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected solid with cold ethanol to remove any unreacted starting materials and impurities.
-
Drying: Dry the product under vacuum to obtain the crude 3-(diethylcarbamoyl)quinoxalin-2(1H)-one.
-
Purification (if necessary): The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.
Data Presentation: Expected Products from Substituted o-Phenylenediamines
The following table summarizes the expected products from the reaction of this compound with various substituted o-phenylenediamines.
| o-Phenylenediamine Derivative | Product Structure | Product Name | Expected Yield Range |
| o-Phenylenediamine | 3-(Diethylcarbamoyl)quinoxalin-2(1H)-one | 85-95% | |
| 4,5-Dimethyl-1,2-phenylenediamine | 6,7-Dimethyl-3-(diethylcarbamoyl)quinoxalin-2(1H)-one | 80-90% | |
| 4-Chloro-1,2-phenylenediamine | 6-Chloro-3-(diethylcarbamoyl)quinoxalin-2(1H)-one | 75-85% | |
| 4-Nitro-1,2-phenylenediamine | 6-Nitro-3-(diethylcarbamoyl)quinoxalin-2(1H)-one | 70-80% |
Potential Application in Pyrimidine Synthesis: A Forward Look
While direct literature examples are scarce, the structural features of this compound suggest its potential as a C-C-C fragment in the synthesis of pyrimidines. The classical synthesis of pyrimidines often involves the condensation of a 1,3-dicarbonyl compound (or equivalent) with an N-C-N fragment like urea, thiourea, or guanidine.[5] Derivatives of this compound, such as its corresponding ester, could potentially react with amidines to form substituted pyrimidones.
Below is a conceptual workflow for this proposed synthesis:
Caption: Conceptual workflow for the potential synthesis of pyrimidones.
This forward-looking perspective is intended to stimulate further research into the applications of this versatile building block.
Conclusion
This compound is a readily accessible and highly effective reagent for the synthesis of 3-(diethylcarbamoyl)quinoxalin-2(1H)-one derivatives through a straightforward and robust cyclocondensation reaction. The presented protocol offers a reliable method for accessing this important heterocyclic scaffold. Further exploration of its reactivity, particularly in multicomponent reactions for the synthesis of other heterocyclic systems like pyrimidines, is warranted and holds significant promise for the field of medicinal and materials chemistry.
References
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Arkat USA, Inc. (2008). One-pot and efficient protocol for synthesis of quinoxaline derivatives. ARKIVOC, 2008(xv), 280-287. [Link]
-
ChemBK. (n.d.). 2-diethylamino-2-oxo-ethanoic acid. Retrieved from [Link]
-
Encyclopedia.pub. (2023). Methods of Preparation of Quinoxalines. Retrieved from [Link]
-
International Journal of Research Trends and Innovation. (n.d.). Synthesis, pharmacological application of quinoxaline and its derivative. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of pyrimidine derivatives under solvent-free conditions. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Recent advancements in the multicomponent synthesis of heterocycles integrated with a pyrano[2,3-d]pyrimidine core. RSC Advances, 12(48), 31081-31106. [Link]
-
National Center for Biotechnology Information. (2014). Synthesis of a New Series of Substituted Pyrimidines and Its Evaluation for Antibacterial and Antinociceptive Effects. Molecules, 19(11), 17720-17732. [Link]
-
Azolyl Pyrimidines-synthesis and Antimicrobial Activity. (2022). Oriental Journal of Chemistry, 38(1). [Link]
-
National Center for Biotechnology Information. (2007). Synthesis of pyrimidines by direct condensation of amides and nitriles. Nature Protocols, 2(8), 2018-2023. [Link]
-
Springer. (2008). Multi-Component Reactions in Heterocyclic Chemistry. In Topics in Heterocyclic Chemistry (Vol. 15). [Link]
-
National Center for Biotechnology Information. (n.d.). Recent advances in the multicomponent synthesis of heterocycles using tetronic acid. RSC Advances, 13(21), 14157-14185. [Link]
-
National Center for Biotechnology Information. (2010). Catalytic C—H Amination for the Preparation of Substituted 1,2-Diamines. Organic Letters, 12(21), 4944-4947. [Link]
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- 3. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
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- 5. bu.edu.eg [bu.edu.eg]
Applications of N,N-Diethyloxamic Acid in Medicinal Chemistry: A Technical Guide
Introduction: The Versatility of a Simple Scaffold
N,N-diethyloxamic acid and its structural analogues represent a class of small molecules with significant and expanding applications in medicinal chemistry. Characterized by a core oxamic acid moiety substituted with two ethyl groups on the nitrogen atom, this deceptively simple scaffold has proven to be a versatile pharmacophore for targeting key enzymes involved in cellular metabolism and signaling. This technical guide provides an in-depth exploration of the applications of N,N-diethyloxamic acid, with a primary focus on its roles as an inhibitor of lactate dehydrogenase (LDH) and hypoxia-inducible factor (HIF) prolyl hydroxylases (PHDs). We will delve into the mechanistic underpinnings of its activity, provide detailed protocols for its synthesis and evaluation, and discuss its therapeutic potential in oncology and ischemic diseases.
Part 1: Targeting Aberrant Cancer Metabolism - N,N-Diethyloxamic Acid as a Lactate Dehydrogenase (LDH) Inhibitor
A hallmark of many cancer cells is their reliance on aerobic glycolysis, a phenomenon known as the Warburg effect. This metabolic reprogramming leads to increased production of lactate, catalyzed by lactate dehydrogenase A (LDHA).[1] Elevated LDHA activity is associated with tumor progression, metastasis, and resistance to therapy, making it an attractive target for anticancer drug development.[2][3] N,N-diethyloxamic acid is a structural analogue of pyruvate, the natural substrate of LDH, and acts as a competitive inhibitor of the enzyme.[1]
Mechanism of Action: Competitive Inhibition of LDH
N,N-diethyloxamic acid mimics the structure of pyruvate and binds to the active site of LDH, thereby preventing the conversion of pyruvate to lactate.[1] This inhibition leads to a buildup of pyruvate and a decrease in intracellular lactate levels. The subsequent disruption of NAD+ regeneration, which is essential for maintaining a high glycolytic rate, ultimately results in reduced ATP production and the induction of cellular stress and apoptosis in cancer cells.
Caption: Mechanism of LDH-A inhibition by N,N-diethyloxamic acid.
Protocol 1: Synthesis of N,N-Diethyloxamic Acid
This protocol describes a standard laboratory synthesis of N,N-diethyloxamic acid from diethyl oxalate and diethylamine.
Materials:
-
Diethylamine
-
Ethanol
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve diethyl oxalate (1 equivalent) in ethanol.
-
Amine Addition: Slowly add diethylamine (1.1 equivalents) to the solution at room temperature. The reaction is exothermic, so controlled addition is crucial.
-
Reflux: Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Hydrolysis: After cooling to room temperature, add a solution of sodium hydroxide (2 equivalents) in water to hydrolyze the resulting ethyl N,N-diethyloxamate.
-
Stirring: Stir the mixture at room temperature overnight.
-
Acidification: Cool the reaction mixture in an ice bath and acidify to pH 2-3 with concentrated hydrochloric acid.
-
Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield crude N,N-diethyloxamic acid.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Protocol 2: In Vitro LDH Inhibition Assay
This colorimetric assay measures the inhibitory activity of N,N-diethyloxamic acid on LDH.[6][7][8] The assay is based on the reduction of a tetrazolium salt to a colored formazan product, which is proportional to LDH activity.[7][8]
Materials:
-
Recombinant human LDH-A enzyme[2]
-
N,N-diethyloxamic acid (and other test compounds)
-
LDH assay buffer (e.g., Tris-HCl, pH 7.4)
-
Pyruvate
-
NADH
-
Tetrazolium salt (e.g., INT)
-
Diaphorase
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Reagents: Prepare stock solutions of all reagents in the assay buffer.
-
Compound Dilution: Prepare a serial dilution of N,N-diethyloxamic acid and control inhibitors in the assay buffer.
-
Assay Plate Setup: In a 96-well plate, add the following to each well:
-
Assay buffer
-
LDH-A enzyme
-
Test compound or vehicle control
-
-
Pre-incubation: Incubate the plate at 37°C for 15 minutes.
-
Reaction Initiation: Initiate the reaction by adding a substrate mixture containing pyruvate and NADH.
-
Color Development: Immediately add the colorimetric detection reagent containing the tetrazolium salt and diaphorase.
-
Measurement: Measure the absorbance at the appropriate wavelength (e.g., 490 nm for INT) at multiple time points or after a fixed incubation period (e.g., 30 minutes) at 37°C.[7]
-
Data Analysis: Calculate the percentage of LDH inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
| Compound | Target | IC50 (µM) | Reference |
| Oxamic Acid | LDH-A | ~100-200 | [1][9] |
| GSK2837808A | LDH-A | 0.0026 | [10] |
| FX-11 | LDH-A | 8 | [9] |
| (R)-GNE-140 | LDH-A | 0.003 | [9] |
Table 1: Inhibitory potencies of selected LDH inhibitors.
Part 2: Modulating the Hypoxic Response - N,N-Diethyloxamic Acid Analogues as HIF Prolyl Hydroxylase (PHD) Inhibitors
Hypoxia-inducible factors (HIFs) are transcription factors that play a central role in the cellular response to low oxygen levels (hypoxia).[11] Under normoxic conditions, HIF-α subunits are hydroxylated by prolyl hydroxylase domain (PHD) enzymes, leading to their recognition by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex and subsequent proteasomal degradation.[12] During hypoxia, PHD activity is inhibited, allowing HIF-α to stabilize, translocate to the nucleus, and activate the transcription of genes involved in angiogenesis, erythropoiesis, and glucose metabolism.[11][12]
N,N-diethyloxamic acid itself is not a potent PHD inhibitor. However, its core structure has served as a scaffold for the development of more potent 2-oxoglutarate (2-OG) analogues that inhibit PHDs.[13] These inhibitors are being investigated for the treatment of anemia associated with chronic kidney disease and other ischemic conditions.[12][14][15]
Mechanism of Action: Competitive Inhibition of PHDs
PHD inhibitors structurally mimic 2-oxoglutarate, a co-substrate of the PHD enzymes.[13] By binding to the 2-OG binding site, they prevent the hydroxylation of HIF-α, leading to its stabilization and the activation of downstream hypoxic signaling pathways even under normoxic conditions.[11]
Caption: The HIF-1α signaling pathway and the mechanism of PHD inhibitors.
Protocol 3: Cell-Based HIF-1α Stabilization Assay (Western Blot)
This protocol describes the use of Western blotting to assess the ability of test compounds to stabilize HIF-1α in cultured cells.[16][17]
Materials:
-
Human cell line (e.g., HeLa, HepG2)
-
Cell culture medium and supplements
-
Test compounds (N,N-diethyloxamic acid analogues)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (anti-HIF-1α, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells in a multi-well plate and allow them to adhere overnight. Treat the cells with various concentrations of the test compounds or a known PHD inhibitor (e.g., Roxadustat) for a defined period (e.g., 4-6 hours).[17]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.[16]
-
Protein Quantification: Determine the protein concentration of the cell lysates using the BCA assay.[16]
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with the primary anti-HIF-1α antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities and normalize the HIF-1α signal to the loading control (β-actin).[16]
Protocol 4: HRE-Luciferase Reporter Gene Assay
This assay provides a functional readout of HIF activation by measuring the transcriptional activity of a reporter gene under the control of a hypoxia-response element (HRE).[16][18]
Materials:
-
HEK293T or other suitable cell line
-
HRE-luciferase reporter plasmid
-
Control plasmid (e.g., Renilla luciferase)
-
Transfection reagent
-
Test compounds
-
Dual-luciferase reporter assay system
-
Luminometer
Procedure:
-
Transfection: Co-transfect the cells with the HRE-luciferase reporter plasmid and the control plasmid using a suitable transfection reagent.[16]
-
Cell Seeding and Treatment: After 24 hours, seed the transfected cells into a 96-well plate and treat them with a range of concentrations of the test compounds.
-
Cell Lysis and Luciferase Assay: After the desired treatment period, lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase assay system and a luminometer.[16]
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for differences in transfection efficiency and cell number. Calculate the fold induction of HRE reporter activity relative to the vehicle-treated control.[16]
| Compound | Target | IC50/EC50 | Assay Type | Reference |
| Roxadustat | PHD | Low µM | Cell-based | [16] |
| Daprodustat | PHD | Low nM | Cell-based | [16] |
| Vadadustat | PHD | - | Cell-based | [12][14] |
| Molidustat | PHD | - | Cell-based | [14] |
Table 2: Activity of selected PHD inhibitors.
Conclusion and Future Directions
N,N-diethyloxamic acid and its derivatives have emerged as valuable tools in medicinal chemistry, enabling the targeted modulation of key metabolic and signaling pathways. As LDH inhibitors, they hold promise for the treatment of cancers that exhibit a glycolytic phenotype. As scaffolds for the development of PHD inhibitors, they have led to the discovery of novel therapeutics for anemia and other ischemic diseases.
Future research in this area will likely focus on the development of more potent and selective inhibitors with improved pharmacokinetic and pharmacodynamic properties. Furthermore, exploring the potential of these compounds in combination therapies and investigating their effects on other metabolic and signaling pathways will undoubtedly open up new avenues for drug discovery and development. The foundational protocols and mechanistic insights provided in this guide are intended to empower researchers to further explore the therapeutic potential of this versatile chemical scaffold.
References
-
Development of human lactate dehydrogenase a inhibitors: high-throughput screening, molecular dynamics simulation and enzyme activity assay. (2024). PubMed. Retrieved from [Link]
-
Lactate Dehydrogenase (LDH) Cytotoxicity Colorimetric Assay Kit (E-BC-K771-M). (n.d.). Retrieved from [Link]
-
The effect of lactate dehydrogenase inhibitors on proliferation, motility and invasion of breast cancer cells in vitro highlights a new role for lactate. (2023). NIH. Retrieved from [Link]
-
Stabilization of HIF-α through cellular inhibition of HIF prolyl... - ResearchGate. (n.d.). Retrieved from [Link]
-
HIF Prolyl Hydroxylase Inhibit | 400084-10MG | SIGMA-ALDRICH | SLS Ireland. (n.d.). Retrieved from [Link]
-
Biochemical purification and pharmacological inhibition of a mammalian prolyl hydroxylase acting on hypoxia-inducible factor - PMC - PubMed Central. (n.d.). Retrieved from [Link]
-
Hypoxia-inducible factor prolyl hydroxylase inhibitors for anaemia in chronic kidney disease: a clinical practice document by the European Renal Best Practice board of the European Renal Association | Nephrology Dialysis Transplantation | Oxford Academic. (2024). Retrieved from [Link]
-
HIF-α Prolyl Hydroxylase Inhibitors and Their Implications for Biomedicine: A Comprehensive Review - PMC - PubMed Central. (n.d.). Retrieved from [Link]
-
Activity of the Lactate Dehydrogenase Inhibitor Oxamic Acid against the Fermentative Bacterium Streptococcus mitis/oralis: Bactericidal Effects and Prevention of Daptomycin Resistance In Vitro and in an Ex Vivo Model - MDPI. (n.d.). Retrieved from [Link]
-
Hypoxia-inducible factor prolyl hydroxylase enzyme inhibitors: ready for primetime? (2022). Retrieved from [Link]
- CN100386310C - Preparation method of N,N'-dialkoxy-N,N'-dialkyloxalamide. (n.d.).
-
SYNTHESIS OF N, N´-DIACETYLOXAMIDE USING SPECIFIC METHODS IN AN ATTEMPT TO ACHIEVE EXCELLENT YIELD OF THE PRODUCT. (n.d.). Retrieved from [Link]
-
Small-molecule inhibitors of human LDH5 - PMC - PubMed Central - NIH. (n.d.). Retrieved from [Link]
-
Hypoxia-Inducible Factor Stabilizers in End Stage Kidney Disease: “Can the Promise Be Kept?” - PMC - NIH. (n.d.). Retrieved from [Link]
-
Process for synthesizing ethylenediamine-N-N'-disodium oxalic acid - Eureka | Patsnap. (n.d.). Retrieved from [Link]
-
Synthesis and Development of N-2,5-Dimethylphenylthioureido Acid Derivatives as Scaffolds for New Antimicrobial Candidates Targeting Multidrug-Resistant Gram-Positive Pathogens - PMC - PubMed Central. (n.d.). Retrieved from [Link]
-
Simple Signaling Reporter Assays – Easily Quantify Activation & Inhibition of Cellular Pathways - YouTube. (2020). Retrieved from [Link]
-
OXALIC ACID DIETHYL ESTER - Ataman Kimya. (n.d.). Retrieved from [Link]
-
DIETHYL OXALATE - Ataman Kimya. (n.d.). Retrieved from [Link]
-
Diethyl Oxalate | C6H10O4 | CID 7268 - PubChem. (n.d.). Retrieved from [Link]
-
Chemical Synthesis of N beta-oxalyl-L-alpha, Beta-Diaminopropionic Acid and Optical Specificity in Its Neurotoxic Action - PubMed. (n.d.). Retrieved from [Link]
-
Diethyl Oxalate (CAS 95-92-1) | Biodegradable Solvent on Royalchem. (n.d.). Retrieved from [Link]
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- 3. The effect of lactate dehydrogenase inhibitors on proliferation, motility and invasion of breast cancer cells in vitro highlights a new role for lactate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Diethyl Oxalate | C6H10O4 | CID 7268 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. royal-chem.com [royal-chem.com]
- 6. novusbio.com [novusbio.com]
- 7. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 8. Lactate Dehydrogenase (LDH) Cytotoxicity Colorimetric Assay Kit - Elabscience® [elabscience.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. GSK2837808A, lactate dehydrogenase inhibitor, 95 (HPLC) Sigma-Aldrich [sigmaaldrich.com]
- 11. HIF-α Prolyl Hydroxylase Inhibitors and Their Implications for Biomedicine: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Hypoxia-Inducible Factor Stabilizers in End Stage Kidney Disease: “Can the Promise Be Kept?” - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Biochemical purification and pharmacological inhibition of a mammalian prolyl hydroxylase acting on hypoxia-inducible factor - PMC [pmc.ncbi.nlm.nih.gov]
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- 17. researchgate.net [researchgate.net]
- 18. m.youtube.com [m.youtube.com]
Application Notes and Protocols for Peptide Synthesis: Incorporation of (Diethylamino)(oxo)acetic Acid as an N-Terminal Cap
Introduction: The Rationale for N-Terminal Modification of Peptides
Solid-Phase Peptide Synthesis (SPPS) has revolutionized the way researchers and drug developers access synthetic peptides for a myriad of applications, from basic research to therapeutic agent development.[1][2] The core of SPPS is the stepwise addition of amino acids to a growing peptide chain anchored to a solid support.[2][3] While the sequence of natural and unnatural amino acids dictates the primary function of a peptide, terminal modifications are a powerful strategy to enhance or alter its properties. N-terminal modification, in particular, can significantly impact a peptide's stability, conformation, and biological activity. Capping the N-terminus can, for instance, prevent enzymatic degradation by exopeptidases, thereby increasing the in vivo half-life of a peptide therapeutic.
This application note provides a detailed experimental procedure for the synthesis of peptides with a specific focus on N-terminal capping using (Diethylamino)(oxo)acetic acid (also known as N,N-diethyloxamic acid). This compound serves as an illustrative example of how a non-amino acid carboxylic acid can be incorporated into a standard SPPS workflow. The protocols outlined herein are designed for researchers, scientists, and drug development professionals familiar with the principles of peptide chemistry.
Understanding the Chemistry: this compound
This compound (CAS 55441-26-4) is a dicarbonyl compound featuring a terminal carboxylic acid and a diethylamide group.[1][3][4][5] Its structure makes it suitable for introduction at the N-terminus of a peptide chain. The carboxylic acid moiety can be activated using standard peptide coupling reagents, enabling the formation of a stable amide bond with the free amine of the final amino acid residue of the resin-bound peptide.
| Compound Name | Synonyms | CAS Number | Molecular Formula | Molecular Weight |
| This compound | N,N-Diethyloxamic acid, (Diethylcarbamoyl)formic acid | 55441-26-4 | C₆H₁₁NO₃ | 145.16 g/mol |
Experimental Workflow Overview
The overall process follows the standard Fmoc/tBu solid-phase peptide synthesis strategy.[6] The peptide is assembled on a suitable resin, and after the final amino acid is coupled and its N-terminal Fmoc protecting group is removed, the this compound is coupled as the final step before side-chain deprotection and cleavage from the resin.
Caption: General workflow for solid-phase peptide synthesis with N-terminal capping.
Materials and Reagents
Resins
-
Rink Amide Resin: For peptides with a C-terminal amide.
-
Wang Resin: For peptides with a C-terminal carboxylic acid.
-
Note: Resin loading capacity is typically in the range of 0.4-0.8 mmol/g.
-
Protected Amino Acids
-
Fmoc-protected amino acids with standard acid-labile side-chain protecting groups (e.g., Boc, tBu, Trt).
Capping Agent
-
This compound
Solvents
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Piperidine
-
N,N-Diisopropylethylamine (DIEA)
-
Trifluoroacetic acid (TFA)
-
Acetonitrile (ACN), HPLC grade
-
Milli-Q or deionized water
Coupling Reagents and Additives
-
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)
-
1-Hydroxybenzotriazole (HOBt)
Cleavage Cocktail Scavengers
-
Triisopropylsilane (TIS)
-
1,2-Ethanedithiol (EDT)
-
Water
Detailed Protocols
Protocol 1: Resin Preparation and Swelling
-
Place the desired amount of resin in a solid-phase synthesis vessel.
-
Add DMF to the resin (approximately 10 mL per gram of resin).
-
Allow the resin to swell for at least 30 minutes at room temperature with gentle agitation.
-
Drain the DMF.
Protocol 2: Standard Peptide Elongation Cycle (Fmoc-SPPS)
This cycle is repeated for each amino acid in the peptide sequence.
-
Fmoc Deprotection:
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate for 5 minutes. Drain.
-
Repeat with a fresh 20% piperidine solution for 15 minutes.
-
Drain and wash the resin thoroughly with DMF (3x) and DCM (3x).
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-amino acid (3 eq. relative to resin loading), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF.
-
Add DIEA (6 eq.) to the activation mixture and vortex for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected resin-bound peptide.
-
Agitate the reaction vessel for 1-2 hours at room temperature.
-
Self-Validation: Perform a Kaiser test to confirm the completion of the coupling reaction (a negative result indicates a complete reaction).
-
Drain the coupling solution and wash the resin with DMF (3x) and DCM (3x).
-
| Reagent | Molar Equivalents (relative to resin loading) | Purpose |
| Fmoc-Amino Acid | 3.0 | Building block |
| HBTU | 2.9 | Activating agent |
| HOBt | 3.0 | Racemization suppressant |
| DIEA | 6.0 | Base for activation |
Protocol 3: N-Terminal Capping with this compound
This protocol is performed after the final amino acid of the sequence has been coupled and its N-terminal Fmoc group has been removed according to Protocol 2, step 1.
-
Activation of this compound:
-
In a separate vial, dissolve this compound (3 eq. relative to resin loading), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF.
-
Add DIEA (6 eq.) to the activation mixture and vortex for 1-2 minutes. The carboxylic acid is activated to form a reactive ester intermediate.
-
-
Coupling to the Peptide:
-
Add the activated this compound solution to the deprotected, resin-bound peptide.
-
Agitate the reaction vessel for 2-4 hours at room temperature. The extended reaction time ensures efficient coupling of this non-standard moiety.
-
Perform a Kaiser test to confirm complete capping of the N-terminal amine.
-
Drain the coupling solution and wash the resin extensively with DMF (5x) and DCM (5x).
-
Dry the resin under a stream of nitrogen or in a vacuum desiccator.
-
Caption: Activation and coupling of the N-terminal capping agent.
Protocol 4: Cleavage and Deprotection
CAUTION: This step should be performed in a well-ventilated fume hood as it involves the use of strong acid (TFA).
-
Prepare the cleavage cocktail. A standard cocktail is Reagent K: 82.5% TFA, 5% water, 5% phenol, 5% thioanisole, 2.5% EDT. For peptides without sensitive residues like Cys, Met, or Trp, a simpler cocktail of 95% TFA, 2.5% TIS, and 2.5% water is often sufficient.
-
Add the cleavage cocktail to the dried, capped peptide-resin (approximately 10 mL per gram of resin).
-
Agitate at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide into a cold solution of diethyl ether.
-
A white precipitate of the crude peptide should form.
-
Centrifuge the ether suspension, decant the ether, and wash the peptide pellet with cold ether (2x).
-
Air-dry the crude peptide pellet to remove residual ether.
Protocol 5: Purification and Analysis
-
Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., a mixture of acetonitrile and water).
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) with a suitable gradient of acetonitrile and water containing 0.1% TFA.
-
Collect the fractions corresponding to the main product peak.
-
Confirm the identity and purity of the final capped peptide using mass spectrometry (e.g., MALDI-TOF or ESI-MS) and analytical HPLC.
Trustworthiness and Self-Validation
The integrity of this protocol relies on in-process controls. The Kaiser test (or other ninhydrin-based tests) is a critical self-validating step after each coupling reaction.[7] A positive test (blue color) indicates the presence of free primary amines and an incomplete reaction, necessitating a recoupling step. A negative test (yellow/brown) confirms the reaction's completion. Final product analysis via mass spectrometry provides definitive validation of the successful synthesis and capping, as the observed molecular weight should match the theoretical mass of the capped peptide.
Conclusion
This application note provides a comprehensive and robust protocol for the synthesis of N-terminally capped peptides using this compound as a representative modifying agent. By integrating this capping step into a standard Fmoc-SPPS workflow, researchers can effectively enhance the properties of synthetic peptides for various applications in science and drug development. The principles and steps outlined here are broadly applicable to the incorporation of other N-terminal modifying carboxylic acids.
References
-
Gyros Protein Technologies. (n.d.). Solid-phase Peptide Synthesis (SPPS) in Research & Development. Retrieved from [Link]
-
ChemBK. (n.d.). 2-diethylamino-2-oxo-ethanoic acid. Retrieved from [Link]
-
CD Formulation. (n.d.). Solid-Phase Peptide Synthesis (SPPS) Technology. Retrieved from [Link]
-
AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]
- Coin, I., et al. (2014). Methods and protocols of modern solid phase peptide synthesis. In Methods in Molecular Biology (Vol. 1146, pp. 3-27). Humana Press.
- Fields, G. B. (2011). Introduction to Peptide Synthesis. Current Protocols in Protein Science, Chapter 18, Unit 18.1.
- Royal Society of Chemistry. (2014). Experimental procedures Solid phase peptide synthesis (SPPS).
- Albericio, F., & Carpino, L. A. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing Yield in (Diethylamino)(oxo)acetic acid Reactions
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for reactions involving (Diethylamino)(oxo)acetic acid. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing reaction yields and troubleshooting common experimental challenges. We will move beyond simple protocols to explain the causality behind experimental choices, ensuring you can adapt and refine your processes for maximum efficiency and purity.
Core Principles: The Amide Coupling Reaction
This compound, also known as N,N-diethyloxamic acid (CAS 55441-26-4), is a versatile building block primarily used for creating amide bonds.[1][2][3] Its utility lies in the reaction of its carboxylic acid moiety with a primary or secondary amine. The most common and critical application is in amide coupling, a cornerstone of medicinal chemistry and peptide synthesis.[4][5]
The key to a successful reaction is the activation of the carboxylic acid. Carbodiimide reagents, such as N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC or EDAC), are frequently employed for this purpose.[5][6] The reaction proceeds through a highly reactive O-acylisourea intermediate. However, this intermediate is unstable and prone to an intramolecular rearrangement to form a stable, unreactive N-acylurea, a common cause of low yields.[6]
To mitigate this, additives like 1-Hydroxybenzotriazole (HOBt) are used. HOBt intercepts the O-acylisourea intermediate to form an active HOBt-ester, which is more stable and efficiently reacts with the target amine, thereby suppressing the formation of the N-acylurea byproduct.[6][7]
Caption: Carbodiimide-mediated amide coupling workflow.
Troubleshooting Guide: Common Yield-Limiting Issues
This section addresses the most frequent challenges encountered during coupling reactions with this compound in a question-and-answer format.
Q1: My reaction yield is consistently low (<50%). What are the primary factors to investigate?
Low yield is a multifaceted problem. Systematically evaluating the following parameters is the most effective troubleshooting approach.
A: Potential Causes & Solutions:
-
Poor Carboxylic Acid Activation: The initial activation step is critical. If the O-acylisourea intermediate primarily converts to the N-acylurea byproduct, the yield will suffer.
-
Incorrect Stoichiometry: The molar ratios of your reactants dictate the reaction's efficiency.
-
Solution: While a 1:1:1 ratio of acid:amine:EDC may seem intuitive, an excess of the coupling agent is often beneficial. A good starting point for optimization is a molar ratio of 1.0 (Acid) : 1.1 (Amine) : 1.2 (EDC) : 1.2 (HOBt) . For valuable amines, using a slight excess of the acid may be preferable. One study on a similar system found optimal yields with a 1:1:1.5 ratio of acid:amine:EDC.[5]
-
-
Suboptimal Solvent and Temperature: The reaction environment plays a crucial role in both solubility and side-reaction kinetics.
-
Solution: Ensure you are using an anhydrous (dry) solvent, as water will hydrolyze the active intermediate. Dichloromethane (DCM) and Dimethylformamide (DMF) are common, but Acetonitrile (ACN) and Tetrahydrofuran (THF) are also excellent choices.[5][7] Carbodiimide-mediated side reactions are often accelerated by heat; therefore, a common strategy is to start the reaction at 0 °C and allow it to slowly warm to room temperature.[6]
-
-
Presence of a Non-Nucleophilic Base: If your amine is in the form of a salt (e.g., a hydrochloride salt), a tertiary amine base is required to liberate the free amine for the reaction.
Troubleshooting Workflow for Low Yield
Caption: A systematic workflow for troubleshooting low yields.
Q2: I'm observing a significant, insoluble white precipitate in my reaction. What is it and how can I prevent it?
A: This is a classic sign of byproduct formation.
-
Primary Cause: The precipitate is almost certainly the N-acylurea byproduct formed from the rearrangement of the EDC-activated carboxylic acid, or the urea byproduct from the reacted EDC (N,N'-diethyl-N'-(3-dimethylaminopropyl)urea).[6] This is especially common in reactions run at elevated temperatures or without an appropriate additive.
-
Prevention:
-
Use HOBt or HOAt: As detailed above, these additives are essential for preventing N-acylurea formation.[6]
-
Control Temperature: Initiate the reaction at 0 °C before allowing it to warm. This slows the rate of the rearrangement side reaction relative to the productive reaction with HOBt.[6]
-
Order of Addition: Add the this compound, HOBt, and EDC to the solvent first. Stir for 5-10 minutes at 0 °C to pre-activate the acid and form the HOBt-ester. Then, add the amine (and DIPEA, if needed). This ensures the more stable active ester is present before the amine is introduced.
-
Q3: My amine is electron-deficient (e.g., an aniline derivative) and unreactive. How can I improve coupling efficiency?
A: Electron-poor amines are poor nucleophiles, making them challenging coupling partners. Standard EDC/HOBt conditions may be insufficient.
-
Solutions:
-
Switch to a Stronger Coupling Reagent: Phosphonium-based (e.g., PyBOP) or aminium/uronium-based (e.g., HATU, HBTU) reagents are more powerful than carbodiimides and are designed for difficult couplings.[8] HATU, in the presence of DIPEA, is a widely recognized gold standard for such reactions.
-
Incorporate DMAP: For carbodiimide reactions, adding 4-Dimethylaminopyridine (DMAP) can significantly improve yields with unreactive amines. DMAP acts as a highly effective acyl transfer catalyst, forming a more reactive intermediate than the HOBt-ester.[7] A catalytic amount (0.1 eq) is often sufficient.
-
Increase Temperature & Reaction Time: While elevated temperature can increase side reactions with carbodiimides, it may be necessary to drive the reaction to completion with an unreactive amine. Monitor the reaction closely by TLC or LC-MS. One study successfully optimized a similar amidation at 60 °C.[5]
-
| Parameter | Standard Coupling | Difficult Coupling (Electron-Deficient Amine) |
| Coupling Reagent | EDC | HATU or EDC/DMAP |
| Additive | HOBt | HOAt |
| Base | DIPEA | DIPEA or Collidine |
| Temperature | 0 °C to Room Temp | Room Temp to 60 °C (monitor closely) |
Frequently Asked Questions (FAQs)
-
Q: What is the proper way to store and handle this compound?
-
A: It is typically a solid (powder or crystals) and should be stored at room temperature, sealed in a dry environment to prevent moisture absorption.[3]
-
-
Q: What are the best analytical techniques to monitor reaction progress?
-
A: Thin-Layer Chromatography (TLC) is a fast and effective method for qualitative monitoring of the consumption of starting materials.[9] For quantitative analysis and purity assessment of the final product, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the preferred methods.[10]
-
-
Q: My final product is difficult to purify. What are some common workup strategies?
-
A: A standard workup involves quenching the reaction and then performing a series of aqueous washes to remove the major byproducts. A typical sequence is:
-
Dilute the reaction mixture with a suitable organic solvent (e.g., Ethyl Acetate).
-
Wash with a weak acid (e.g., 1N HCl or 4N acetic acid solution) to remove unreacted amine and bases like DIPEA.[9]
-
Wash with a weak base (e.g., saturated NaHCO₃ or 20% sodium carbonate solution) to remove unreacted carboxylic acid and HOBt.[9]
-
Wash with brine to remove residual water.
-
Dry the organic layer over Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
If impurities remain, perform column chromatography.
-
-
Standardized Experimental Protocol
This protocol provides a robust starting point for the coupling of this compound with a generic primary amine.
Protocol 1: General Procedure for EDC/HOBt Coupling
-
Preparation: To a round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq) and HOBt (1.2 eq).
-
Dissolution: Add anhydrous DCM (or another suitable dry solvent) to achieve a concentration of approximately 0.1-0.2 M with respect to the acid.
-
Cooling: Cool the resulting solution to 0 °C in an ice bath.
-
Activation: Add EDC (1.2 eq) portion-wise to the stirred solution. Allow the mixture to stir at 0 °C for 10 minutes for pre-activation.
-
Amine Addition: In a separate flask, dissolve the amine (1.1 eq) in a small amount of anhydrous DCM. If the amine is an HCl salt, add DIPEA (2.5 eq).
-
Coupling: Add the amine solution dropwise to the activated acid mixture at 0 °C.
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 12-24 hours.
-
Monitoring: Monitor the reaction for the disappearance of the limiting reagent using TLC or LC-MS.
References
- Process for synthesizing ethylenediamine-N-N'-disodium oxalic acid. Eureka | Patsnap.
- Diethylamino-Acetic acid - CAS - 1606-01-5. Axios Research.
- What is the synthesis route of DIETHYLAMINO HYDROXYBENZOYL HEXYL BENZOATE?
- Optimizing Compound Library Synthesis in Drug Discovery using Empirical Modelling Techniques. Chalmers ODR.
- Process for removing impurities from acetic acid. Google Patents.
- CAS 5411-58-5: Ethyl 2-(diethylamino)-2-oxoacetate. CymitQuimica.
- Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC - NIH.
- This compound. CymitQuimica.
- 55441-26-4 | 2-(Diethylamino)-2-oxoacetic acid. ChemScene.
- This compound | CAS#:55441-26-4. Chemsrc.
- Developments in peptide and amide synthesis. Luxembourg Bio Technologies.
- Techniques for Monitoring Quality of Glacial Acetic Acid. Patsnap Eureka.
- Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.
- OPTIMISATION ON N-AMIDATION REACTION OF CINNAMIC ACID BY CARBODIIMIDE CATALYSIS. Malaysian Journal of Analytical Sciences.
- 2-diethylamino-2-oxo-ethanoic acid. ChemBK.
- 2-(Diethylamino)-2-oxoacetic acid | 55441-26-4. Sigma-Aldrich.
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- 1. This compound | CymitQuimica [cymitquimica.com]
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- 5. mjas.analis.com.my [mjas.analis.com.my]
- 6. bachem.com [bachem.com]
- 7. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. luxembourg-bio.com [luxembourg-bio.com]
- 9. guidechem.com [guidechem.com]
- 10. Techniques for Monitoring Quality of Glacial Acetic Acid [eureka.patsnap.com]
Technical Support Center: N,N-Diethyloxamic Acid Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the amide coupling of N,N-diethyloxamic acid. As Senior Application Scientists, we aim to provide not only solutions but also the underlying scientific principles to empower you in your experimental work.
Frequently Asked Questions (FAQs)
Q1: My N,N-diethyloxamic acid coupling reaction is showing low to no yield. What are the primary causes?
A1: Low yields in amide coupling reactions, including those with N,N-diethyloxamic acid, often stem from several key factors:
-
Incomplete Activation of the Carboxylic Acid: The carboxylic acid must be converted into a more reactive species for the amine to attack. Insufficient or inefficient coupling reagent will lead to poor activation.[1]
-
Deactivation of the Amine: The amine nucleophile can be protonated by the acidic N,N-diethyloxamic acid, rendering it non-nucleophilic and halting the reaction.[1]
-
Steric Hindrance: Bulky substituents on either the amine or the coupling partner can sterically hinder the approach of the nucleophile to the activated carboxylic acid.[2]
-
Hydrolysis of Activated Intermediate: The presence of water in the reaction can hydrolyze the activated N,N-diethyloxamic acid intermediate back to the starting carboxylic acid, preventing amide formation. It is critical to use anhydrous solvents and reagents.[1]
-
Suboptimal Reaction Conditions: Factors such as incorrect temperature, solvent, or the choice and amount of base can significantly impact the reaction outcome.[1]
Q2: What are the most common byproducts I should expect, and how can I identify them?
A2: The byproducts in your reaction will largely depend on the coupling reagent used. Here are some of the most common ones:
-
With Carbodiimide Reagents (e.g., EDC, DCC):
-
N-acylurea: This is a major byproduct formed by the rearrangement of the O-acylisourea intermediate.[3][4] This rearrangement is a common cause of low yields. It can be minimized by using solvents with low dielectric constants like dichloromethane (DCM) or by adding auxiliary nucleophiles like HOBt or HOSu.[3][4]
-
Urea: The reacted carbodiimide forms a urea byproduct (e.g., dicyclohexylurea (DCU) from DCC, or a water-soluble urea from EDC).[3][4][5] DCU is often insoluble and can be removed by filtration, while the byproduct from EDC is typically removed by aqueous workup.[4]
-
-
With Uronium/Aminium Reagents (e.g., HATU, HBTU):
-
Guanidinium Byproducts: A potential side reaction involves the amine nucleophile reacting directly with the uronium/aminium salt, leading to the formation of a guanidinium byproduct.[6] The order of addition is crucial to minimize this; pre-activating the carboxylic acid before adding the amine is recommended.[6]
-
-
Symmetrical Anhydride: The activated O-acylisourea intermediate can react with another molecule of N,N-diethyloxamic acid to form a symmetrical anhydride.[3][4] This anhydride is also an active acylating agent and can react with the amine to form the desired product.
Q3: How can I minimize the formation of the N-acylurea byproduct when using carbodiimides?
A3: The formation of the unreactive N-acylurea is a common failure mode in carbodiimide-mediated couplings.[4] To suppress this side reaction:
-
Use Additives: Incorporating additives like 1-hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (HOSu) is highly effective. These additives react with the O-acylisourea intermediate to form an activated ester that is more stable towards rearrangement but still sufficiently reactive to couple with the amine.[4][7]
-
Solvent Choice: Using solvents with low dielectric constants, such as dichloromethane (DCM) or chloroform, can help minimize the rearrangement.[3]
-
Temperature Control: Running the reaction at lower temperatures can also help to reduce the rate of the rearrangement.[1]
Troubleshooting Guide
This section provides a more detailed approach to diagnosing and solving common issues in N,N-diethyloxamic acid coupling reactions.
Issue 1: Low or No Product Formation
Potential Causes & Solutions
| Potential Cause | Troubleshooting Steps & Explanation |
| Inefficient Carboxylic Acid Activation | 1. Increase Equivalents of Coupling Reagent: Ensure at least 1.0-1.5 equivalents of the coupling reagent are used.[1] 2. Switch to a More Powerful Coupling Reagent: If using a standard reagent like EDC/HOBt with a challenging substrate, consider switching to a more reactive uronium-based reagent like HATU.[2][8] 3. Pre-activation: For uronium reagents like HATU, pre-activate the N,N-diethyloxamic acid with the coupling reagent and a non-nucleophilic base (e.g., DIPEA) for 15-30 minutes before adding the amine.[1][2] This ensures the activated species is formed before the amine is introduced, minimizing side reactions.[6] |
| Amine Deactivation | 1. Use a Non-Nucleophilic Base: Add a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM), to the reaction mixture.[7] This will neutralize any acid present and ensure the amine remains in its free, nucleophilic form. Typically, 2.0 equivalents of base are used.[1] |
| Steric Hindrance | 1. Increase Reaction Time and/or Temperature: For sterically hindered substrates, the reaction rate will be slower.[2] Monitor the reaction over a longer period. Gentle heating (e.g., to 80°C) may be necessary.[2] 2. Use a More Reactive Coupling System: Consider converting the N,N-diethyloxamic acid to an acyl fluoride using a reagent like TFFH or BTFFH. Acyl fluorides are highly reactive and can overcome significant steric barriers.[2] |
| Hydrolysis | 1. Ensure Anhydrous Conditions: Use anhydrous solvents (e.g., DMF, DCM) and ensure all glassware is thoroughly dried.[1] Store hygroscopic reagents, like some coupling agents, in a desiccator. |
Experimental Protocols
Protocol 1: General Procedure for Amide Coupling using HATU
-
Dissolve N,N-diethyloxamic acid (1.0 equivalent) in an anhydrous solvent such as DMF or DCM.
-
Add the coupling reagent HATU (1.0-1.5 equivalents) and a non-nucleophilic base like DIPEA (2.0 equivalents).[1]
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.[1]
-
Add the amine (1.0-1.2 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate, DCM).
-
Wash the organic layer with brine, dry it over anhydrous Na₂SO₄ or MgSO₄, and concentrate it under reduced pressure.[1]
Protocol 2: Minimizing N-acylurea Formation with EDC/HOBt
-
Dissolve N,N-diethyloxamic acid (1.0 equivalent) and HOBt (1.0 equivalent) in an anhydrous solvent (e.g., DCM or DMF).
-
Add the amine (1.0-1.2 equivalents) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Add EDC (1.1 equivalents) portion-wise to the cooled solution.
-
Allow the reaction to slowly warm to room temperature and stir until completion, monitoring by TLC or LC-MS.
-
Perform a standard aqueous workup to isolate the product.
Visualizing Reaction Pathways
Diagram 1: Desired Amide Formation and Competing Byproduct Pathways
This diagram illustrates the key intermediates and potential side reactions during a carbodiimide-mediated coupling of N,N-diethyloxamic acid.
Caption: Key pathways in carbodiimide coupling.
Diagram 2: Troubleshooting Workflow for Low Yield
This flowchart provides a logical sequence of steps to diagnose and resolve low-yield issues in your N,N-diethyloxamic acid coupling reactions.
Caption: A decision tree for troubleshooting difficult amide couplings.
References
-
Carbodiimide. Wikipedia. [Link]
-
Carbodiimides (EDAC, DCC, DIC) Heterobifunctionnal cross-linkers. Interchim. [Link]
-
Carbodiimides and Additives. Aapptec Peptides. [Link]
-
Byproducts of Commonly Used Coupling Reagents: Origin, Toxicological Evaluation and Methods for Determination. American Pharmaceutical Review. [Link]
-
Coupling Reagents. Aapptec Peptides. [Link]
-
Tips and tricks for difficult amide bond formation?. Reddit. [Link]
-
Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. RSC Publishing. [Link]
-
Flow-to-Flow Technology: Amide Formation in the Absence of Traditional Coupling Reagents Using DPDTC. ACS Sustainable Chemistry & Engineering. [Link]
-
Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies. [Link]
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- 4. peptide.com [peptide.com]
- 5. interchim.fr [interchim.fr]
- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 7. bachem.com [bachem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
troubleshooting failed reactions with (diethylcarbamoyl)formic acid
Technical Support Center: (Diethylcarbamoyl)formic Acid
Welcome to the technical support center for (diethylcarbamoyl)formic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of utilizing this versatile α-ketoacid in chemical synthesis. We will address common experimental challenges, provide scientifically-grounded solutions, and offer detailed protocols to ensure the success of your reactions.
Section 1: Frequently Asked Questions (FAQs) - First Principles
This section addresses fundamental questions regarding the properties and handling of (diethylcarbamoyl)formic acid, providing a foundation for successful experimentation.
Q1: What are the key structural features of (diethylcarbamoyl)formic acid that influence its reactivity?
A1: The reactivity of (diethylcarbamoyl)formic acid, also known as N,N-diethyl oxamic acid, is governed by three primary features:
-
The α-Ketoacid Moiety: The molecule contains a carboxylic acid directly adjacent to a ketone. This structure makes the carboxyl proton more acidic than in a simple alkyl carboxylic acid. However, the electron-withdrawing nature of the adjacent carbonyl groups can also slightly decrease the nucleophilicity of the corresponding carboxylate anion.
-
The N,N-Diethylamide Group: The two ethyl groups on the nitrogen atom introduce significant steric hindrance around the α-keto and carboxyl groups. This bulkiness can impede the approach of nucleophiles or the coordination of large coupling reagents, often necessitating carefully selected reaction conditions.
-
Potential for Decarboxylation: Like many α-keto acids, (diethylcarbamoyl)formic acid can be susceptible to decarboxylation (loss of CO₂) under harsh conditions, particularly elevated temperatures.
Understanding these features is critical for selecting appropriate reagents and conditions to favor the desired chemical transformation over potential side reactions.
Q2: How should I properly store and handle (diethylcarbamoyl)formic acid to ensure its integrity?
A2: To maintain the purity and reactivity of (diethylcarbamoyl)formic acid, adhere to the following storage and handling guidelines:
-
Storage: Store the compound in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere (e.g., argon or nitrogen).
-
Moisture Sensitivity: Carboxylic acids can be hygroscopic. The related compound, diethylcarbamoyl chloride, is known to react with water.[1][2][3] While the acid is more stable, absorption of moisture can inhibit subsequent reactions that require anhydrous conditions, such as those involving moisture-sensitive coupling reagents.
-
Cross-Contamination: Formic acid and its derivatives can be present as trace impurities in various reagents and can react with amine or hydroxyl groups on other molecules, potentially leading to undesired byproducts.[4] Ensure all glassware is scrupulously clean and dry.
Q3: My goal is to form an amide bond using the carboxylic acid functionality. Why might a simple condensation reaction with an amine by heating fail?
A3: Directly heating a carboxylic acid and an amine is often an inefficient method for amide bond formation.[5] This is due to a competing acid-base reaction that forms a stable and unreactive ammonium carboxylate salt. Overcoming the activation energy for the direct condensation to release water typically requires forcing conditions (high temperatures, >160 °C), which can lead to the degradation of sensitive substrates like (diethylcarbamoyl)formic acid.[5][6] Modern amide synthesis almost exclusively relies on the "activation" of the carboxylic acid with a coupling reagent to form a highly reactive intermediate that is readily attacked by the amine.[7][8]
Section 2: Troubleshooting Guide for Amide Coupling Reactions
This section provides a systematic approach to diagnosing and solving common problems encountered during amide bond formation with (diethylcarbamoyl)formic acid.
Problem 1: No Reaction or Low Conversion of Starting Materials
This is the most common failure mode and can be traced back to issues with reagents, activation, or reaction conditions.
Q: I've combined my (diethylcarbamoyl)formic acid, an amine, and a coupling reagent, but TLC/LC-MS analysis shows only starting materials after several hours. What should I check first?
A: A stalled reaction points to a fundamental issue with one of the core components. A logical workflow can help pinpoint the problem.
Possible Causes & Solutions:
-
Poor Carboxyl Activation: The steric hindrance from the N,N-diethyl groups can make activation of the carboxylic acid the rate-limiting step.
-
Solution: Switch to a more powerful and sterically tolerant coupling reagent. While carbodiimides like EDC are common, phosphonium (e.g., PyBOP) or uronium/aminium salts (e.g., HATU, HBTU) are often more effective for hindered substrates.[7][9] These reagents rapidly form the activated intermediate, minimizing side reactions.[7]
-
-
Deactivated Coupling Reagent: Many coupling reagents, especially carbodiimides and their activators (HOBt), are sensitive to moisture.
-
Solution: Use a freshly opened bottle of the coupling reagent or one that has been stored properly in a desiccator.[10] Ensure your solvent is anhydrous and the reaction is run under an inert atmosphere.
-
-
Sub-optimal Base: An inappropriate base can interfere with the reaction.
-
Solution: Use a non-nucleophilic, sterically hindered base like N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine. These bases are strong enough to deprotonate the amine and neutralize acidic byproducts without competing as nucleophiles. Avoid using primary or secondary amines as the base.
-
-
Electron-Deficient or Hindered Amine: If your amine partner is weakly nucleophilic (e.g., an aniline with electron-withdrawing groups) or sterically bulky, the reaction will be slow.
-
Solution: For such challenging substrates, more forcing conditions may be necessary. This can include switching to a more potent coupling reagent like HATU or exploring alternative methods that generate a more reactive electrophile, such as converting the carboxylic acid to an acyl fluoride.[9] Gently heating the reaction (e.g., to 40-50 °C) can also increase the rate, but should be monitored for decomposition.
-
Problem 2: Formation of Significant Byproducts
The appearance of unexpected spots on a TLC plate or peaks in an LC-MS trace indicates side reactions are competing with your desired amide formation.
Q: My reaction consumes the starting materials, but I am getting a complex mixture of products instead of my desired amide. What is happening?
A: The bifunctional nature of (diethylcarbamoyl)formic acid presents opportunities for side reactions if conditions are not carefully controlled.
Possible Causes & Solutions:
-
N-Acylurea Formation: With carbodiimide reagents (like DCC or EDC), the highly reactive O-acylisourea intermediate can rearrange to a stable, unreactive N-acylurea byproduct if the amine nucleophile is not present or is too slow to react.
-
Solution: Add a coupling additive like 1-hydroxybenzotriazole (HOBt) or ethyl cyanohydroxyiminoacetate (Oxyma Pure). These additives trap the O-acylisourea intermediate to form a less reactive but still highly efficient active ester, which is not prone to rearrangement and has the added benefit of reducing racemization.[11]
-
-
Racemization: If your amine substrate contains a chiral center alpha to the nitrogen, the basic conditions and activated intermediates can lead to epimerization.
-
Solution: As mentioned above, the use of additives like HOBt or Oxyma is standard practice to suppress racemization.[7] Additionally, ensure you are not using an excessive amount of base and keep the reaction temperature as low as feasible.
-
-
Decomposition: At elevated temperatures or with prolonged reaction times, the α-ketoacid itself may begin to decompose.
-
Solution: Monitor the reaction closely and avoid excessive heating unless required for unreactive partners. If heat is necessary, perform a small-scale stability test by heating the starting material under the reaction conditions (solvent, base) without the coupling partners to check for degradation.
-
Problem 3: Difficult Product Isolation & Work-up
Even a successful reaction can be compromised by a problematic work-up, leading to low isolated yields.
Q: The reaction appears clean by LC-MS, but I'm losing most of my product during the aqueous work-up and purification. Where is it going?
A: Product loss during isolation is often due to solubility issues or difficulty in removing reaction byproducts.[12]
Possible Causes & Solutions:
-
Emulsion Formation: The presence of amide-containing molecules and salts can lead to the formation of stubborn emulsions during aqueous extraction, making phase separation difficult or impossible.[10]
-
Solution: After quenching the reaction, add a saturated solution of NaCl (brine) to the aqueous layer. This increases the ionic strength of the aqueous phase, which helps to break emulsions and "salt out" the organic product, driving it into the organic layer.
-
-
Byproduct Co-elution: The byproducts of some coupling reagents are neutral and organic-soluble, making them difficult to separate from the desired product by chromatography.
-
Solution: Choose your coupling reagent strategically. For example, if using a carbodiimide, select EDC. The resulting N,N'-ethyl-(N',N'-dimethylamino)propylurea byproduct is basic and can be removed with a dilute acid wash (e.g., 1M HCl).[11] The byproducts of uronium and phosphonium salts are also typically water-soluble and easily removed by extraction. Avoid DCC for all but the most straightforward solution-phase reactions, as its dicyclohexylurea byproduct is notoriously insoluble and difficult to remove.[11]
-
-
Product is Water-Soluble: If your final amide product has polar functional groups, it may have significant solubility in the aqueous layer.
-
Solution: Before discarding the aqueous layers from your extraction, test a small sample by TLC or LC-MS to see if it contains your product. If so, perform several back-extractions of the combined aqueous layers with a more polar organic solvent like ethyl acetate or dichloromethane.
-
Section 3: Key Experimental Protocols
Protocol 1: General Procedure for Amide Coupling of (Diethylcarbamoyl)formic Acid using HATU
This protocol provides a robust starting point for coupling (diethylcarbamoyl)formic acid, particularly with challenging or precious amine substrates.
Materials:
-
(Diethylcarbamoyl)formic acid (1.0 eq)
-
Amine substrate (1.1 eq)
-
HATU ([1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate]) (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add (diethylcarbamoyl)formic acid (1.0 eq) and HATU (1.1 eq).
-
Add anhydrous DMF to dissolve the solids (concentration typically 0.1-0.5 M).
-
Stir the solution at room temperature for 5 minutes.
-
Add the amine substrate (1.1 eq) to the mixture.
-
Add DIPEA (2.5 eq) dropwise to the stirring solution.
-
Allow the reaction to stir at room temperature. Monitor progress by TLC or LC-MS every 1-2 hours. Reactions are often complete within 4-12 hours.
-
Work-up: a. Dilute the reaction mixture with ethyl acetate. b. Wash the organic layer sequentially with 1M HCl (2x), saturated NaHCO₃ solution (2x), and saturated NaCl (brine) solution (1x). c. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. d. Purify the crude product by flash column chromatography.
Section 4: Data & Visualization
Table 1: Comparison of Common Amide Coupling Reagents
| Reagent Class | Example (Acronym) | Byproduct Solubility | Key Advantage | Common Pitfall |
| Carbodiimide | EDC | Water-soluble | Cost-effective, easily removed byproduct.[11] | Can form N-acylurea; requires additive for hindered substrates. |
| Carbodiimide | DCC | Organic-soluble | Inexpensive. | Insoluble urea byproduct is very difficult to remove.[11] |
| Phosphonium Salt | PyBOP | Water-soluble | High efficiency, does not react with free amines.[7] | Higher cost, phosphine oxide byproducts. |
| Uronium/Aminium Salt | HATU | Water-soluble | Extremely fast and efficient, excellent for hindered systems.[13] | Potential safety concerns on large scale.[13] |
References
-
Schäfer, G., & Bode, J. W. (2018). The Synthesis of Sterically Hindered Amides. CHIMIA International Journal for Chemistry, 72(5), 315-319. Retrieved from [Link]
-
Lundberg, H., Tinnis, F., Selander, N., & Adolfsson, H. (2014). Catalytic Amide Formation from Non-Activated Carboxylic Acids and Amines. Chemistry Stack Exchange. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]
-
Due-Hansen, M. E., Pandey, S. K., Christiansen, E., Andersen, R., Hansen, S. V. F., & Ulven, T. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(47), 11496–11503. Retrieved from [Link]
-
Gomes, P., et al. (2021). Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. Molecules, 26(16), 4966. Retrieved from [Link]
-
HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Synthesis and Chemical Properties of Diethylcarbamoyl Chloride. Retrieved from [Link]
-
Sabatini, M. T., Boulton, L. T., & Sheppard, T. D. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry, 78(13), 6749–6755. Retrieved from [Link]
-
Ashenhurst, J. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. Retrieved from [Link]
-
Lipshutz, B. H., et al. (2023). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. Chemical Science, 14(10), 2635–2645. Retrieved from [Link]
-
Reddit. (2022). Amide from carboxylic acid synthesis. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Diethylcarbamoyl chloride. PubChem Compound Database. Retrieved from [Link]
-
Lipshutz, B. H., et al. (2023). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. RSC Publishing. Retrieved from [Link]
-
Organic Chemistry Tutor. (n.d.). Friedel-Crafts Alkylation and Acylation Reaction. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. Retrieved from [Link]
-
Kevill, D. N., & D'Souza, M. J. (2008). Mechanistic Studies of the Solvolyses of Carbamoyl Chlorides and Related Reactions. International Journal of Molecular Sciences, 9(12), 2500–2520. Retrieved from [Link]
-
Li, Y., et al. (2008). Simultaneous determination of formic acid and formaldehyde in pharmaceutical excipients using headspace GC/MS. Journal of Pharmaceutical and Biomedical Analysis, 48(3), 905-910. Retrieved from [Link]
Sources
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- 2. Page loading... [wap.guidechem.com]
- 3. Diethylcarbamoyl chloride | C5H10ClNO | CID 6916 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Simultaneous determination of formic acid and formaldehyde in pharmaceutical excipients using headspace GC/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review [mdpi.com]
- 7. hepatochem.com [hepatochem.com]
- 8. Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. peptide.com [peptide.com]
- 12. How To [chem.rochester.edu]
- 13. Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green - Chemical Science (RSC Publishing) DOI:10.1039/D3SC00198A [pubs.rsc.org]
Navigating the Purification Maze: A Technical Support Guide for Products of (Diethylamino)(oxo)acetic Acid Reactions
Welcome to the technical support center dedicated to the purification of reaction products derived from (Diethylamino)(oxo)acetic acid. As researchers, scientists, and drug development professionals, you are keenly aware that a successful synthesis is only truly complete upon the isolation of a pure product. This guide is structured to provide you with actionable solutions to common purification challenges encountered when working with this versatile reagent. We will delve into the "why" behind the "how," ensuring a deep understanding of the principles guiding each purification strategy.
Troubleshooting Guide: From Crude Mixture to Pure Compound
This section addresses specific issues you may encounter during the work-up and purification of products from reactions involving this compound, which is frequently used in amide bond formation.
Issue 1: Persistent Contamination with Unreacted this compound
Question: My final product is consistently contaminated with unreacted this compound, as confirmed by NMR/LC-MS. How can I effectively remove it?
Answer:
This compound is a carboxylic acid and its removal hinges on exploiting this acidic character. Standard aqueous work-ups are the first line of defense.
Causality: The carboxylic acid group of this compound can be deprotonated by a mild base to form a water-soluble carboxylate salt. This salt will then partition into the aqueous phase during a liquid-liquid extraction, leaving your desired, presumably less polar, amide product in the organic layer.
Recommended Protocol: Basic Aqueous Wash
-
Dissolution: Dissolve your crude reaction mixture in a water-immiscible organic solvent such as ethyl acetate, dichloromethane (DCM), or diethyl ether.
-
Extraction: Transfer the organic solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). A 5-10% aqueous solution of sodium carbonate (Na₂CO₃) can also be used.
-
Expert Tip: Perform the wash at least two to three times to ensure complete removal of the acidic starting material. Gentle inversion of the separatory funnel is recommended initially to avoid vigorous gas evolution (CO₂) if there is a significant amount of unreacted acid.
-
-
Brine Wash: After the basic washes, wash the organic layer with a saturated aqueous solution of sodium chloride (brine). This helps to remove residual water and break up any emulsions that may have formed.[1]
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield your crude product, now free of the acidic starting material.
Workflow for Acidic Impurity Removal
Caption: Basic aqueous wash workflow.
Issue 2: Removal of Coupling Reagent Byproducts (e.g., DCU, EDC-urea)
Question: My reaction was a peptide coupling using a carbodiimide reagent (like DCC or EDC) to couple this compound with an amine. How do I get rid of the urea byproduct?
Answer:
The choice of purification strategy for urea byproducts is highly dependent on the specific carbodiimide used.
Causality:
-
Dicyclohexylcarbodiimide (DCC) produces dicyclohexylurea (DCU), which is notoriously insoluble in most common organic solvents.[2]
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is designed to generate a water-soluble urea byproduct, simplifying its removal.[2]
Recommended Protocols:
For DCU (from DCC):
-
Filtration: In many cases, DCU will precipitate out of the reaction mixture (often in solvents like DCM or THF). The majority can be removed by simple filtration of the reaction mixture before the aqueous work-up.
-
Solvent Selection for Recrystallization: If DCU remains in your crude product, recrystallization can be effective. Choosing a solvent system where your product is soluble at elevated temperatures but DCU is not can lead to pure crystals of your product upon cooling. Common solvents for recrystallization of amides include ethanol, acetone, or acetonitrile.[3]
For EDC-urea (from EDC):
-
Aqueous Wash: The urea byproduct from EDC is water-soluble and can be effectively removed with a standard aqueous work-up as described in Issue 1 . Multiple washes with water or dilute acid (if your product is stable) will ensure its complete removal.
Issue 3: The Product is Polar and/or Water-Soluble
Question: My product, an amide derived from this compound, has significant polarity and some water solubility, leading to losses during aqueous work-up. What's a better approach?
Answer:
When dealing with polar products, minimizing contact with large volumes of aqueous solutions is key. Chromatographic techniques are often the most effective solution.
Causality: The polarity of your product, likely due to the presence of the amide bond and potentially other functional groups, can lead to partitioning into the aqueous layer during extraction, thus reducing your yield.
Recommended Protocols:
-
Silica Gel Column Chromatography: This is the most common method for purifying polar organic compounds.
-
Solvent System Selection: Start with a non-polar eluent (e.g., hexanes or petroleum ether) and gradually increase the polarity by adding a more polar solvent like ethyl acetate or acetone. Thin Layer Chromatography (TLC) should be used to determine the optimal solvent system that provides good separation between your product and impurities.
-
Expert Tip: If your product is very polar and still adheres strongly to the silica, adding a small percentage (0.5-1%) of a modifier like triethylamine (for basic compounds) or acetic acid (for acidic compounds) to your eluent can improve elution.
-
-
Reversed-Phase Chromatography (C18): If your product is highly polar, reversed-phase chromatography may be a better option.
-
Principle: In reversed-phase chromatography, the stationary phase is non-polar (e.g., C18 silica), and the mobile phase is polar (e.g., water/acetonitrile or water/methanol mixtures). Less polar compounds will be retained more strongly.
-
Application: This technique is particularly useful for purifying complex and polar amide reaction mixtures.[4]
-
-
Ion Exchange Chromatography: For products with a net charge (e.g., if your amine substrate contained a basic nitrogen that is protonated), ion exchange chromatography can be a powerful tool. A strong cation exchange (SCX) resin can be used to capture basic products, which can then be eluted with a basic solution.[4]
Purification Strategy for Polar Products
Sources
preventing side reactions with N,N-diethyloxamic acid
Technical Support Center: N,N-Diethyloxamic Acid
A Guide to Preventing Side Reactions in Synthetic Applications
Welcome to the technical support center for N,N-diethyloxamic acid. As a key building block in fragment-based drug discovery (FBDD) and medicinal chemistry, the successful application of N,N-diethyloxamic acid hinges on precise control over its reactivity, particularly during amide bond formation.[1][2] This guide, designed for researchers and drug development professionals, provides in-depth, field-proven insights into troubleshooting and preventing common side reactions.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses the most common challenges encountered when using N,N-diethyloxamic acid in coupling reactions. Our approach is to explain the "why" behind each recommendation, empowering you to make informed decisions in your experimental design.
Q1: My amide coupling reaction with N,N-diethyloxamic acid is resulting in a low yield. What are the primary causes?
A1: Low yield in an amide coupling reaction is a common issue that typically points to one of three areas: inefficient activation of the carboxylic acid, degradation of reagents or intermediates by contaminants (especially water), or sub-optimal reaction conditions.
The direct condensation of a carboxylic acid and an amine to form an amide is generally unfavorable due to the competing acid-base reaction that forms a stable carboxylate-ammonium salt.[3] Therefore, the carboxylic acid must first be converted into a more reactive electrophilic species (an "activated" intermediate). Failure in this activation step is the root cause of most low-yielding reactions.
Troubleshooting Workflow:
Below is a logical workflow to diagnose and resolve low-yield issues.
Caption: Troubleshooting workflow for low-yield amide coupling reactions.
Q2: I suspect water is contaminating my reaction. How does moisture cause side reactions, and what is the best way to prevent this?
A2: Moisture is the nemesis of high-yielding amide coupling reactions. The activated carboxylic acid intermediate is highly electrophilic and will react readily with any available nucleophile. While the intended nucleophile is your amine, water is also a potent nucleophile.
The primary side reaction caused by moisture is the hydrolysis of the activated intermediate back to the starting N,N-diethyloxamic acid.[4][5] This consumes your activated species and coupling reagent, directly reducing the yield of your desired amide.
Mechanism: Desired Aminolysis vs. Undesired Hydrolysis
Caption: Competition between aminolysis and hydrolysis pathways.
Prevention Protocol: Maintaining Anhydrous Conditions
To rigorously exclude water, follow these steps:
-
Glassware Preparation: Oven-dry all glassware (reaction flask, stir bar, condenser, etc.) at 120°C for at least 4 hours (or overnight) and allow it to cool in a desiccator or under a stream of dry inert gas (Nitrogen or Argon).[4]
-
Solvent & Reagent Purity: Use anhydrous grade solvents, preferably from a freshly opened bottle or a solvent purification system. Ensure all reagents, especially the amine, are dry. If the amine is a hydrochloride salt, it must be neutralized and thoroughly dried before use.
-
Inert Atmosphere Setup: Assemble the cooled glassware while flushing with an inert gas. Use rubber septa on all openings. Maintain a slight positive pressure of the inert gas throughout the experiment, often visualized with an oil bubbler.[4]
-
Reagent Addition: Add anhydrous solvents and liquid reagents via a dry syringe or cannula. Add solid reagents quickly under a strong counter-flow of the inert gas.
Q3: My reaction produces a white precipitate that is not my product and is difficult to filter. What is it, and how can I change my protocol to avoid it?
A3: This is a classic sign of using dicyclohexylcarbodiimide (DCC) as your coupling reagent. While effective, DCC generates a dicyclohexylurea (DCU) byproduct upon reacting. DCU is notoriously insoluble in most common organic solvents (like DCM and THF), leading to a thick precipitate that complicates stirring and purification.
A superior alternative for routine lab-scale synthesis is to use a water-soluble carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDCI) . The corresponding urea byproduct from EDC is water-soluble, allowing for its simple removal with an aqueous wash during the reaction workup.[6]
For particularly challenging couplings (e.g., with sterically hindered amines), more advanced uronium or phosphonium salt-based reagents are recommended.
Table 1: Comparison of Common Amide Coupling Reagents
| Reagent Class | Example(s) | Activation Intermediate | Byproduct | Pros | Cons |
| Carbodiimides | DCC, EDC | O-Acylisourea | Dicyclohexylurea (insoluble), EDC-urea (soluble) | Inexpensive, widely available. EDC allows for easy aqueous workup.[3] | Risk of racemization; DCC byproduct is difficult to remove.[7] |
| Uronium/Onium Salts | HATU , HBTU | Activated Ester (HOAt/HOBt) | Tetramethylurea (soluble) | High reactivity, fast reaction times, low racemization.[3][8] | More expensive, can be moisture sensitive. |
| Phosphonium Salts | PyBOP | Activated Ester (HOBt) | Hexamethylphosphoramide (HMPA) | Very effective for hindered systems. | Byproduct (HMPA) is a suspected carcinogen and requires careful handling. |
Q4: My amine substrate is chiral, and I'm observing significant racemization in the final product. What causes this and how can it be prevented?
A4: Racemization is a critical concern when coupling N,N-diethyloxamic acid to a chiral amine, especially an amino acid derivative. The primary mechanism involves the activated carboxylic acid intermediate. If the amine has an adjacent stereocenter with an N-H bond, the activated intermediate can cyclize to form an oxazolone. The proton at the stereocenter of this oxazolone is highly acidic and can be easily removed and re-protonated, leading to racemization.
Prevention Strategies:
-
Use Racemization-Suppressing Additives: The addition of reagents like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) is a standard practice to minimize racemization.[6] These additives act as "traps" for the activated intermediate (e.g., the O-acylisourea from a carbodiimide), converting it into an activated HOBt/HOAt ester. These esters are still highly reactive towards the amine but are significantly less prone to forming the oxazolone intermediate.
-
Choose the Right Coupling Reagent: Modern coupling reagents like HATU (which incorporates the HOAt moiety in its structure) are specifically designed to be highly efficient while suppressing racemization.[3]
-
Control Reaction Temperature: Perform the coupling reaction at a lower temperature. Start the activation and coupling at 0°C and then allow the reaction to slowly warm to room temperature. Lower temperatures disfavor the formation of the oxazolone intermediate.
Validated Experimental Protocol: Racemization-Suppressed Amide Coupling
This protocol provides a robust method for coupling N,N-diethyloxamic acid with a primary or secondary amine, incorporating best practices to minimize common side reactions.
Materials:
-
N,N-Diethyloxamic acid (1.0 eq)
-
Amine (1.1 eq)
-
HATU (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Oven-dried, inert-gas-flushed round-bottom flask with a magnetic stir bar
Procedure:
-
Setup: Under a positive pressure of Argon or Nitrogen, add N,N-diethyloxamic acid (1.0 eq) and HATU (1.1 eq) to the reaction flask.
-
Dissolution: Add anhydrous DMF via syringe to dissolve the solids (aim for a concentration of ~0.1-0.5 M).
-
Activation: Cool the flask to 0°C using an ice bath. Add DIPEA (2.5 eq) dropwise via syringe. Stir the mixture at 0°C for 20-30 minutes. This "pre-activation" step allows for the formation of the activated HOAt ester before the amine is introduced.[8]
-
Coupling: In a separate vial, dissolve the amine (1.1 eq) in a small amount of anhydrous DMF. Add this amine solution dropwise to the reaction mixture at 0°C.
-
Reaction: Allow the reaction to stir at 0°C for 1 hour, then remove the ice bath and let it stir at room temperature overnight (or until TLC/LCMS indicates consumption of the limiting reagent).
-
Workup (Self-Validation Step):
-
Quench the reaction by adding water.
-
Extract the aqueous phase with a suitable organic solvent (e.g., Ethyl Acetate, 3x).
-
Combine the organic layers and wash with 5% aqueous LiCl solution (to help remove DMF), followed by saturated aqueous NaHCO₃, and finally, brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Validation Check: A successful reaction will show a major product spot by TLC/LCMS with the expected mass. The aqueous washes should have effectively removed the tetramethylurea byproduct and excess salts.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel.
References
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- Vertex AI Search, citing (PDF)
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- 8. reddit.com [reddit.com]
Technical Support Center: Workup and Purification for (Diethylamino)(oxo)acetic Acid (DEOAC) Mediated Couplings
Welcome, researchers and drug development professionals. This guide provides in-depth technical support for the crucial workup and purification stages following amide bond formation using (Diethylamino)(oxo)acetic acid (DEOAC) or its activated derivatives. Moving beyond a simple checklist, we will explore the chemical rationale behind each step to empower you to troubleshoot effectively and optimize your product isolation.
Section 1: Understanding the Post-Reaction Landscape
Successful purification begins with understanding what is in your flask after the reaction is complete. An amide coupling reaction mediated by DEOAC or its common in situ-generated acyl chloride is not a clean conversion of A+B to C. The crude mixture is a landscape of desired product, unreacted starting materials, and reagent-derived byproducts.
Key Components in the Crude Reaction Mixture:
-
Desired Amide Product: Your target molecule.
-
Unreacted Carboxylic Acid: The starting material that was not fully consumed.
-
Unreacted Amine: The starting material that was not fully consumed.
-
DEOAC-Derived Byproducts:
-
Base: Tertiary amines like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) are often used as acid scavengers. These will be present, often as hydrochloride salts.
The goal of the workup is to systematically remove all components except the desired amide product.
Sources
Technical Support Center: Improving the Efficiency of (Diethylcarbamoyl)formic Acid Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with (diethylcarbamoyl)formic acid and its derivatives. This guide is designed to provide practical, in-depth solutions to common challenges encountered during amide coupling and other related reactions. By understanding the underlying chemical principles, you can optimize your experimental outcomes, improve yields, and minimize side-product formation.
Frequently Asked Questions (FAQs)
This section addresses common issues that can often be resolved with quick adjustments to your protocol.
Q1: My amide coupling reaction with (diethylcarbamoyl)formic acid is sluggish or incomplete. What are the primary causes?
Low conversion rates are a frequent challenge. The most common culprits are:
-
Insufficient Activation: The carboxylic acid may not be fully activated. This can be due to suboptimal coupling reagents, incorrect stoichiometry, or degradation of the reagents.
-
Base-Related Issues: The tertiary amine base (e.g., DIPEA, Et3N) might be of poor quality (containing water or secondary amines) or used in an incorrect amount. Insufficient base can fail to neutralize HCl produced, while excessive base can cause side reactions.
-
Steric Hindrance: (Diethylcarbamoyl)formic acid, while not exceedingly bulky, can face steric challenges when reacting with hindered amines. This slows down the reaction rate significantly.[1]
-
Moisture Contamination: Water in the reaction solvent or on glassware will hydrolyze the activated acid intermediate, reverting it to the starting carboxylic acid.[2]
Q2: I'm observing a significant side product that corresponds to the loss of CO2. What is happening?
You are likely observing decarboxylation. (Diethylcarbamoyl)formic acid is an α-keto acid, and this class of compounds can be susceptible to decarboxylation, especially under heating or acidic/basic conditions, to release carbon dioxide.[3][4][5] The resulting species can lead to unexpected byproducts. Non-enzymatic decarboxylation of α-keto acids is a known phenomenon in organic chemistry.[4]
Q3: What is the best way to activate (diethylcarbamoyl)formic acid for coupling?
There is no single "best" way, as the optimal choice depends on the amine's reactivity and steric bulk. However, a good starting point for many applications is the use of uronium or phosphonium salt-based coupling reagents.[6]
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): Often considered the gold standard for difficult couplings due to its high reactivity and ability to suppress racemization.[7][8]
-
HBTU (N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate): A highly effective and common coupling reagent.[7]
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide): Often used in conjunction with an additive like HOBt (Hydroxybenzotriazole) or Oxyma Pure.[9][10] This method is advantageous because the urea byproduct is water-soluble, simplifying purification.[8]
Q4: How can I minimize the hydrolysis of my starting material and activated intermediates?
Hydrolysis is a major competing reaction.[2][11] To minimize it:
-
Use Anhydrous Solvents: Ensure your reaction solvents (e.g., DMF, DCM, ACN) are freshly dried and stored over molecular sieves.
-
Dry Glassware: Flame-dry or oven-dry all glassware immediately before use.
-
Inert Atmosphere: Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to exclude atmospheric moisture, especially for sensitive or slow reactions.[6]
In-Depth Troubleshooting Guides
This section provides a deeper dive into complex problems, offering systematic approaches to diagnose and solve them.
Guide 1: Troubleshooting Low Yield in Amide Coupling Reactions
Low yield is a multifaceted problem that requires a logical, step-by-step investigation. This workflow will help you identify the root cause.
Troubleshooting Workflow: Low Amide Coupling Yield
This diagram outlines a decision-making process for diagnosing and resolving low reaction yields.
Caption: Troubleshooting workflow for low amide coupling yields.
Causality Behind Troubleshooting Steps:
-
Reagent Integrity: Coupling reagents like HATU and HBTU are moisture-sensitive. Bases like DIPEA can absorb CO₂ and water, and may contain secondary amine impurities that compete in the reaction. The carboxylic acid itself should be pure and dry.
-
Activation and Reaction Speed: The formation of the active ester intermediate is the critical first step.[10] In solvents like DMF or NMP, this activation is generally fast. However, if the subsequent nucleophilic attack by the amine is slow (due to steric hindrance or low nucleophilicity), the activated intermediate has more time to decompose (e.g., via hydrolysis). Pre-activation, where the acid and coupling reagent are stirred for a few minutes before adding the amine, can sometimes improve yields for difficult couplings.[1]
-
Solvent Effects: The choice of solvent is critical. Polar aprotic solvents like DMF or NMP are generally preferred as they effectively solvate the reactants and intermediates.[1] Less polar solvents like DCM can be effective but may lead to precipitation of reactants or intermediates in some cases.
Guide 2: Selecting the Optimal Coupling Reagent System
The "no one size fits all" principle is paramount in amide coupling.[12][13] The choice of coupling reagent, additive, and base should be tailored to your specific substrates.
Data Table: Comparison of Common Coupling Systems
| Coupling System | Reagent Class | Key Advantages | Potential Issues & Mitigation |
| EDC / HOBt | Carbodiimide | Water-soluble byproducts, cost-effective.[8] | Moderate reactivity; risk of racemization (HOBt helps suppress this).[7][8] |
| HATU / DIPEA | Uronium Salt | Very high reactivity, low racemization, effective for hindered substrates.[8] | Higher cost; excess reagent can cause guanidinylation of the N-terminus (use 1:1 stoichiometry).[8] |
| HBTU / DIPEA | Uronium Salt | High reactivity, good for routine synthesis.[7] | Less reactive than HATU; can also cause guanidinylation side reactions. |
| SOCl₂ or (COCl)₂ | Acid Chloride Formation | Highly reactive acyl chloride intermediate. | Harsh conditions (not suitable for sensitive substrates); generates HCl, requiring careful base control.[14] |
Expert Insights on Reagent Selection:
-
For Electron-Deficient Amines: When coupling with weakly nucleophilic amines (e.g., anilines), a highly reactive system is required. HATU is an excellent first choice.[9] Alternatively, converting the acid to an acyl chloride can be effective, but requires careful handling and is less compatible with complex molecules.[14]
-
For Sterically Hindered Substrates: The combination of a potent coupling reagent and optimized conditions is key. HATU is often superior for hindered couplings.[1] In extreme cases, converting the carboxylic acid to an acyl fluoride, which is smaller and highly reactive, can be a successful strategy.[1]
-
The Role of Additives: Additives like HOBt and Oxyma Pure are crucial when using carbodiimides (like EDC).[10] They act by forming an active ester intermediate that is more reactive than the initial O-acylisourea and is less prone to side reactions and racemization.[7][8]
Experimental Protocol: Standard Amide Coupling
This protocol provides a robust starting point for the coupling of (diethylcarbamoyl)formic acid with a primary amine using HATU.
Step-by-Step Methodology
Materials:
-
(Diethylcarbamoyl)formic acid (1.0 eq)
-
Primary amine (1.1 eq)
-
HATU (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Reaction vessel, magnetic stirrer, nitrogen/argon line
Procedure:
-
Preparation: Under an inert atmosphere of nitrogen, add (diethylcarbamoyl)formic acid (1.0 eq) to a flame-dried round-bottom flask equipped with a magnetic stir bar.
-
Dissolution: Add anhydrous DMF to dissolve the acid completely. The concentration should be approximately 0.1-0.5 M.
-
Reagent Addition: To the stirred solution, add the primary amine (1.1 eq), followed by HATU (1.1 eq).
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath. This helps to control the initial exotherm and minimize potential side reactions.
-
Base Addition: Slowly add DIPEA (2.5 eq) dropwise to the cooled mixture. A color change (often to yellow) is typically observed.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours.
-
Monitoring (Self-Validation): Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. A key checkpoint is the complete consumption of the limiting reagent ((diethylcarbamoyl)formic acid).
-
Workup:
-
Once the reaction is complete, dilute the mixture with ethyl acetate.
-
Wash the organic layer sequentially with 5% aqueous citric acid (to remove excess base), saturated aqueous sodium bicarbonate (to remove unreacted acid), and finally with brine.[15]
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel, using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient) to obtain the pure amide.
References
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Decarboxylation. Wikipedia. Available from: [Link]
-
Langenhoven, J. H., et al. (1975). Decarboxylation of alpha-ketoisovaleric acid after oral administration in man. PubMed. Available from: [Link]
-
Guthrie, R. D., & Jencks, W. P. (1989). Decarboxylation of a keto acids. Journal of Chemical Education. Available from: [Link]
-
Mechanism of decarboxylation of alpha-keto carboxylic acid. Chemistry Stack Exchange. Available from: [Link]
-
Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. Available from: [Link]
-
β- vs. α-keto acids & their decarboxylations: When things do and don't need to get complex. The Bumbling Biochemist. (2024). YouTube. Available from: [Link]
-
Coupling Reagents. Aapptec Peptides. Available from: [Link]
-
Vankayalapati, H., et al. (2010). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC - NIH. Available from: [Link]
-
Carboxylic acid - Synthesis, Reactions, Properties. Britannica. Available from: [Link]
-
El-Faham, A., & Albericio, F. (2015). Peptide Coupling Reactions. Omics. Available from: [Link]
-
Procedures to Improve Difficult Couplings. ResearchGate. Available from: [Link]
-
amide coupling help. Reddit. (2022). Available from: [Link]
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies. Available from: [Link]
-
Tips and tricks for difficult amide bond formation?. Reddit. (2021). Available from: [Link]
-
Why is my Amide Coupling Not working using Cysteamine?. ResearchGate. (2021). Available from: [Link]
-
Nucleophilic acyl substitution: hydrolysis of acid chlorides. Prof. Davis. (2018). YouTube. Available from: [Link]
-
Understanding the Synthesis and Chemical Properties of Diethylcarbamoyl Chloride. NINGBO INNO PHARMCHEM CO.,LTD. Available from: [Link]
-
Kinetics of the Hydrolysis of Acyl Chlorides in Pure Water. ResearchGate. Available from: [Link]
-
Hydrolysis of Acid Chlorides. Chemistry LibreTexts. Available from: [Link]
-
Preparation Of Carboxylic Acids By Hydrolysis Reaction. Glasp. (2019). Available from: [Link]
-
Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. PMC - PubMed Central. Available from: [Link]
-
Mechanistic Studies of the Solvolyses of Carbamoyl Chlorides and Related Reactions. NIH. Available from: [Link]
-
Organic Carbamates in Drug Design and Medicinal Chemistry. PMC - PubMed Central. Available from: [Link]
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Novel Findings of Anti-Filarial Drug Target and Structure-Based Virtual Screening for Drug Discovery. PubMed. (2018). Available from: [Link]
-
Diethylcarbamoyl chloride. PubChem - NIH. Available from: [Link]
-
Addition of formic acid improves acetonitrile extraction of dicarboxylic acylcarnitines. SpringerLink. Available from: [Link]
-
Ketoconazole-Fumaric Acid Pharmaceutical Cocrystal: From Formulation Design for Bioavailability Improvement to Biocompatibility Testing and Antifungal Efficacy Evaluation. MDPI. (2024). Available from: [Link]
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Technical Support Center: Troubleshooting Solubility Issues of N,N-Diethyloxamic Acid
Welcome to the technical support center for N,N-diethyloxamic acid. This guide is designed for researchers, chemists, and drug development professionals who are encountering solubility challenges with this reagent in their experimental workflows. As a molecule possessing both a polar carboxylic acid head and a moderately non-polar N,N-diethylamide moiety, its solubility behavior can be nuanced. This document provides in-depth, field-proven insights and actionable protocols to diagnose and resolve these issues effectively.
Physicochemical Profile of N,N-Diethyloxamic Acid
A foundational understanding of the physicochemical properties of N,N-diethyloxamic acid is critical for troubleshooting its solubility. The molecule's structure dictates its interaction with different solvent systems.
| Property | Value / Description | Causality and Experimental Implication |
| Molecular Formula | C₆H₁₁NO₃ | --- |
| Molecular Weight | 145.16 g/mol | --- |
| Structure | The molecule has a hydrophilic carboxylic acid group capable of hydrogen bonding and deprotonation, and a more hydrophobic N,N-diethylamide group. This dual nature is the primary cause of variable solubility. | |
| pKa (estimated) | ~3.5 - 4.5 | Similar to other small-molecule carboxylic acids, it is a weak acid. Its solubility in aqueous media is therefore highly dependent on pH. Below its pKa, it exists in the less soluble neutral form; above its pKa, it forms the highly soluble carboxylate anion.[1] |
| Appearance | White to off-white solid | As a solid, the dissolution rate can be influenced by particle size and the energy required to overcome the crystal lattice. |
Frequently Asked Questions (FAQs) & Diagnostic Guide
This section addresses common questions in a direct, problem-solution format.
Question 1: What is the general solubility profile of N,N-diethyloxamic acid? I'm not sure where to start.
Answer: The solubility of N,N-diethyloxamic acid is a balance between its polar and non-polar components. A "like dissolves like" approach is the best starting point. Due to its structure, it exhibits limited solubility in purely non-polar solvents and requires specific conditions for dissolution in aqueous media.
Here is a summary of its expected qualitative solubility in common laboratory solvents:
| Solvent Class | Example Solvents | Expected Solubility | Rationale & Expert Insight |
| Non-Polar Aprotic | Hexanes, Toluene | Very Low / Insoluble | The hydrophobic diethyl groups are insufficient to overcome the high polarity of the carboxylic acid and amide groups. |
| Polar Aprotic | DMF, DMSO, Acetonitrile (MeCN) | Moderate to High | These solvents can effectively solvate both the polar and non-polar portions of the molecule. DMSO and DMF are often excellent choices for creating stock solutions. |
| Polar Protic | Water, Methanol, Ethanol | pH-Dependent (Water), Moderate (Alcohols) | In water, solubility is poor at neutral or acidic pH but excellent at basic pH (pH > 6).[1] Alcohols can hydrogen bond with the carboxylic acid, leading to moderate solubility. |
| Ethers | Diethyl Ether, THF | Low to Moderate | THF is generally a better solvent than diethyl ether due to its higher polarity. Solubility is often limited. |
| Chlorinated | Dichloromethane (DCM), Chloroform | Low | While able to dissolve many organic compounds, the high polarity of the carboxylic acid group limits solubility in these less polar solvents. |
Question 2: My N,N-diethyloxamic acid will not dissolve in my aqueous buffer (pH 5.5). What is happening?
Answer: This is a classic pH-related solubility issue. At a pH of 5.5, which is only slightly above the estimated pKa of the carboxylic acid group, a significant portion of the N,N-diethyloxamic acid remains in its neutral, protonated form. This form is significantly less water-soluble than its corresponding carboxylate salt.[2] The hydrogen bonding capability of the neutral acid is not sufficient to overcome the hydrophobic nature of the rest of the molecule to allow for significant dissolution in water.[1]
Solution: Increase the pH of your aqueous medium. By adding a base (e.g., NaOH, KOH, or an organic base like triethylamine), you deprotonate the carboxylic acid to form the N,N-diethyloxamate anion. This ionic species has much stronger ion-dipole interactions with water, leading to a dramatic increase in solubility. For detailed instructions, see Protocol 1 .
Question 3: I am running a reaction in acetonitrile, but my N,N-diethyloxamic acid is only partially soluble, creating a slurry. How can I achieve a homogeneous reaction?
Answer: While acetonitrile is a polar aprotic solvent, it may not be a strong enough solvent on its own for N,N-diethyloxamic acid, especially at higher concentrations. A heterogeneous reaction mixture can lead to inconsistent kinetics and lower yields. You have several options to address this:
-
Introduce a Co-solvent: This is often the most effective strategy. Adding a small amount of a stronger polar aprotic solvent, such as DMF or DMSO, can significantly enhance solubility without drastically changing the overall reaction medium.[3][4] See Protocol 2 for a systematic approach.
-
Increase the Temperature: For many compounds, solubility increases with temperature.[5] Gently warming the reaction mixture may be sufficient to dissolve the remaining solid. However, you must first confirm that your reactants and products are stable at the elevated temperature. See Protocol 3 .
-
Convert to a Soluble Salt (In-situ): If your reaction conditions permit, you can add a non-nucleophilic organic base (e.g., triethylamine or DBU) to the slurry. This will form the corresponding ammonium salt of N,N-diethyloxamic acid in situ, which is often much more soluble in organic solvents like acetonitrile.
Troubleshooting Workflows & Experimental Protocols
When encountering a solubility issue, a systematic approach is key. The following workflow and protocols provide a clear, step-by-step methodology for resolving these challenges.
Troubleshooting Decision Workflow
The diagram below outlines the logical steps to take when diagnosing and solving a solubility problem with N,N-diethyloxamic acid.
Caption: Logical workflow for troubleshooting N,N-diethyloxamic acid solubility.
Protocol 1: Enhancing Aqueous Solubility via pH Adjustment
Objective: To dissolve N,N-diethyloxamic acid in an aqueous medium by converting it to its soluble carboxylate salt.
Materials:
-
N,N-diethyloxamic acid
-
Aqueous buffer or deionized water
-
1 M Sodium Hydroxide (NaOH) or other suitable base
-
pH meter or pH indicator strips
-
Magnetic stirrer and stir bar
Procedure:
-
Suspension: Add the desired amount of N,N-diethyloxamic acid to the aqueous medium in your reaction vessel. Begin stirring to create a suspension.
-
Initial pH Measurement: Measure the initial pH of the suspension. It will likely be in the acidic range.
-
Titration: Slowly add the 1 M NaOH solution dropwise to the stirring suspension.
-
Monitoring: Monitor the pH and observe the suspension. As the pH rises above ~4.5-5.0, you will notice the solid begin to dissolve.
-
Endpoint: Continue adding base until all the solid has dissolved and the solution is clear. The final pH should typically be > 6.0 to ensure complete deprotonation and dissolution.
-
Validation: Once dissolved, the solution should remain homogeneous. If your protocol requires a specific final pH, you can carefully back-titrate with a dilute acid (e.g., 0.1 M HCl), but avoid dropping the pH below ~6.0 to prevent precipitation.
Causality: The addition of a strong base abstracts the acidic proton from the carboxylic acid group. The resulting carboxylate anion is ionic and readily forms strong, stabilizing ion-dipole interactions with polar water molecules, leading to high solubility.[1]
Protocol 2: Developing a Co-Solvent System
Objective: To achieve a homogeneous solution in an organic solvent by introducing a small quantity of a stronger, miscible co-solvent.
Materials:
-
Primary reaction solvent (e.g., Acetonitrile, THF, Ethyl Acetate)
-
Co-solvent (e.g., DMF, DMSO, NMP)
-
N,N-diethyloxamic acid
-
Reaction vessel with stirring
Procedure:
-
Primary Suspension: Add the N,N-diethyloxamic acid to the primary reaction solvent and begin stirring. Note the degree of insolubility.
-
Co-solvent Selection: Choose a co-solvent that is known to be a good solvent for N,N-diethyloxamic acid (e.g., DMF) and is fully miscible with your primary solvent.
-
Incremental Addition: Begin adding the co-solvent to the suspension in small volumetric increments. A good starting point is to add the co-solvent to constitute 5% of the total volume (e.g., 0.5 mL of DMF into 9.5 mL of Acetonitrile).
-
Observation: Stir for 5-10 minutes after each addition and observe for dissolution.
-
Optimization: Continue adding the co-solvent incrementally (e.g., increasing to 10%, 15% of total volume) until a homogeneous solution is achieved.
-
Validation: The goal is to use the minimum amount of co-solvent necessary to achieve dissolution, thereby preserving the overall character of the primary reaction medium. Ensure the chosen co-solvent does not interfere with your downstream chemistry or purification.
Causality: A co-solvent works by altering the overall polarity and solvating properties of the bulk medium to better match the requirements of the solute.[3] A highly polar aprotic co-solvent like DMF can effectively disrupt the crystal lattice of the solid and solvate the polar functional groups that the primary solvent cannot handle alone.
Protocol 3: Temperature Variation Study
Objective: To determine if heating can be used to dissolve N,N-diethyloxamic acid in a given solvent.
Procedure:
-
Initial Slurry: Create a slurry of the N,N-diethyloxamic acid in the desired solvent at room temperature.
-
Controlled Heating: Place the vessel in a temperature-controlled heating mantle or oil bath. Increase the temperature slowly in 5-10 °C increments.
-
Monitor Dissolution: Stir the mixture and hold at each temperature increment for 5-10 minutes, observing for any signs of dissolution.
-
Determine Dissolution Temperature: Note the temperature at which the solution becomes homogeneous.
-
Assess Stability: It is critical to determine if the compound remains in solution upon cooling back to room temperature or the intended reaction temperature. If it precipitates upon cooling, heating may only be useful for reactions run at elevated temperatures.
-
Chemical Stability Check: Before applying this method to a real reaction, confirm that N,N-diethyloxamic acid and all other reagents are thermally stable at the required dissolution temperature to avoid degradation.
References
-
Starr, J. N., & King, C. J. (1991). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes (Technical Report). OSTI.GOV. [Link]
-
Starr, J. N., & King, C. J. (1991). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. UNT Digital Library. [Link]
-
Wikipedia. (n.d.). Cosolvent. [Link]
-
Lomba, L., et al. (2023). Solubility Enhancement of Hydrophobic Compounds in Aqueous Solutions Using Biobased Solvents as Hydrotropes. Industrial & Engineering Chemistry Research. ACS Publications. [Link]
-
Journal of Drug Discovery and Therapeutics. (2016). STUDY THE EFFECT OF CO SOLVENT ON THE SOLUBILITY OF A SLIGHTLY WATER SOLUBLE DRUG. [Link]
-
Chemistry LibreTexts. (2022). Structure and Properties of Carboxylic Acids. [Link]
-
Chemistry LibreTexts. (2019). 4.4 Solubility. [Link]
-
University of Calgary. (2023). Solubility of Organic Compounds. [Link]
-
Quora. (2018). What evidence is there that the carboxylic acids are soluble or insoluble in aqueous solution?[Link]
-
YouTube. (2021). Matriculation Chemistry -- Topic 7.3 (Part 2): Solubility of Carboxylic Acids. [Link]
-
Chemister.ru. (n.d.). oxalic acid. [Link]
-
Ataman Kimya. (n.d.). OXALIC ACID DIETHYL ESTER. [Link]
-
ResearchGate. (2015). Solubility of Oxalic Acid. [Link]
Sources
Technical Support Center: Stability of (Diethylamino)(oxo)acetic Acid
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support guide for (Diethylamino)(oxo)acetic acid, also known as N,N-Diethyloxamic acid. This document provides in-depth technical guidance on the stability of this compound, with a focus on the effects of temperature. Understanding and managing the stability of reagents is critical for ensuring the reproducibility, accuracy, and safety of your experiments. This guide is structured to provide both quick answers through FAQs and detailed troubleshooting for complex issues encountered in the lab.
Frequently Asked Questions (FAQs)
This section addresses common queries regarding the handling and stability of N,N-Diethyloxamic acid.
Q1: What are the ideal storage conditions for N,N-Diethyloxamic acid?
A1: For long-term storage, N,N-Diethyloxamic acid should be kept in tightly sealed containers in a dry, cool, and well-ventilated place. Recommended storage temperatures are typically between 2-8°C. It is crucial to protect the compound from moisture and direct sunlight. Some suppliers recommend storing it under an inert atmosphere (e.g., Argon) to prevent slow degradation from atmospheric moisture and oxygen.
Q2: What is the primary degradation pathway for N,N-Diethyloxamic acid at elevated temperatures?
A2: The primary degradation pathway for N,N-Diethyloxamic acid, like many amides, is hydrolysis. The amide bond is susceptible to cleavage, especially in the presence of moisture, acid, or base, a process that is significantly accelerated by heat. This hydrolysis reaction yields diethylamine and oxalic acid. At very high temperatures (generally above 160-200°C), more complex thermal decomposition can occur, potentially leading to the release of carbon monoxide, carbon dioxide, and nitrogen oxides[1].
Q3: Are there visual indicators of degradation I should watch for?
A3: While N,N-Diethyloxamic acid is typically a stable solid, degradation may not always be visually apparent. However, you should look for changes in color (e.g., yellowing), clumping of the solid (indicating moisture uptake), or a change in odor, which might suggest the release of volatile degradation products like diethylamine. Any deviation from the initial appearance of the material should be investigated.
Q4: How does temperature affect the shelf life of this compound?
A4: Temperature has a significant impact on the shelf life. As a general chemical principle, reaction rates (including degradation) approximately double for every 10°C increase in temperature. Storing the compound at room temperature instead of the recommended refrigerated conditions will shorten its effective shelf life. For quantitative applications, it is crucial to adhere to recommended storage conditions and to qualify the material if it has been exposed to elevated temperatures. The principles of stability testing outlined in guidelines like ICH Q1A(R2) can be used to formally assess this relationship[2][3][4][5].
Troubleshooting Guide: Stability-Related Issues
This section provides a structured approach to diagnosing and resolving common problems encountered during experimentation that may be linked to the stability of N,N-Diethyloxamic acid.
Issue 1: My reaction yield is lower than expected. Could the N,N-Diethyloxamic acid have degraded?
-
Possible Cause: Loss of purity due to thermal degradation or hydrolysis. The presence of impurities (like oxalic acid and diethylamine from hydrolysis) can interfere with the intended reaction, leading to lower yields or the formation of side products.
-
Troubleshooting Steps:
-
Verify Storage Conditions: Confirm that the reagent has been stored at the recommended temperature and protected from moisture. Check the container seal for integrity.
-
Perform a Purity Check: Use an analytical technique like High-Performance Liquid Chromatography (HPLC) with a suitable standard to determine the purity of your reagent. A significant deviation from the purity stated on the Certificate of Analysis indicates degradation.
-
Run a Control Reaction: If possible, perform the reaction using a fresh, unopened batch of the reagent under identical conditions. A successful outcome with the new batch strongly suggests the original material has degraded.
-
Consider Moisture Contamination: Amides are susceptible to hydrolysis. If the material was handled in a humid environment or stored improperly, moisture could be the culprit, accelerated by ambient or elevated temperatures[1].
-
Issue 2: I am observing an unexpected peak in my HPLC/GC-MS analysis after my reaction.
-
Possible Cause: The peak could be a degradation product of N,N-Diethyloxamic acid formed under the reaction's thermal conditions.
-
Troubleshooting Steps:
-
Analyze the Reagent Blank: Prepare a sample containing all reaction components except your primary substrate, and run it under the same thermal conditions. Analyze this sample by HPLC or GC-MS. The appearance of the unexpected peak in this blank points to it being a derivative of the reagent itself.
-
Identify Potential Degradants: The most likely degradation products from simple hydrolysis are diethylamine and oxalic acid. Depending on your analytical method, these may or may not be readily observable. More complex thermal decomposition could lead to other species[6].
-
Stress Testing: To confirm the peak's origin, intentionally degrade a small sample of N,N-Diethyloxamic acid by heating it in the reaction solvent. Analyze the resulting mixture. If the retention time of the main degradation product matches your unknown peak, you have confirmed its identity.
-
Issue 3: The physical appearance of the solid reagent has changed (e.g., discoloration, clumping).
-
Possible Cause: This is often a sign of chemical degradation or moisture absorption. Discoloration can result from the formation of minor, highly colored impurities, while clumping indicates water uptake.
-
Troubleshooting Steps:
-
Do Not Use: If the physical appearance has noticeably changed, it is best practice not to use the reagent for sensitive applications, as its purity is compromised.
-
Investigate the Cause: Review the storage and handling history of the container. Was it left open to the atmosphere? Was it stored at room temperature for an extended period? Identifying the cause will help prevent recurrence.
-
Re-qualification: If the material is critical and cannot be replaced immediately, it must be re-qualified. This involves quantitative analysis (e.g., HPLC, titration) to determine its actual purity and suitability for use.
-
Workflow for Troubleshooting Suspected Reagent Degradation
The following diagram outlines a logical workflow for investigating potential stability issues with N,N-Diethyloxamic acid.
Caption: Decision tree for stability study implementation.
References
-
ICH Q1A(R2) Guideline on Stability Testing of New Drug Substances and Products. [Link]
-
AMSbiopharma, ICH Guidelines: Drug Stability Testing Essentials. [Link]
-
Slideshare, ICH Q1A R2 - ICH GUIDELINES OF STABILITY TESTING. [Link]
-
ECA Academy, FDA Guidance for Industry: Q1A(R2)Stability Testing of New Drug Substances and Products. [Link]
-
European Medicines Agency, ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. [Link]
-
MDPI, Thermal decomposition of amide and imide derivatives of maleated polyethylene. [Link]
-
ResearchGate, Thermal degradation of two different polymers bearing amide pendant groups prepared by ATRP method. [Link]
-
Chemguide, Other reactions of amides. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. database.ich.org [database.ich.org]
- 3. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
- 4. Q1A R2 - ICH GUIDELINES OF STABILITY TESTING | PPTX [slideshare.net]
- 5. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Catalyst Selection for N,N-Diethyloxamic Acid Reactions
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Welcome to the technical support center for optimizing reactions involving N,N-diethyloxamic acid. This guide is structured to provide researchers, scientists, and drug development professionals with actionable insights and troubleshooting strategies for catalyst selection in common synthetic transformations. Our focus is on explaining the causality behind experimental choices to empower you to overcome challenges and achieve robust, reproducible results.
Section 1: Troubleshooting Guide for Amide Bond Formation
Amide bond formation is the most common reaction performed with N,N-diethyloxamic acid. Success hinges on the effective activation of the carboxylic acid moiety. This section addresses the most frequently encountered issues in a question-and-answer format.
Q1: My amide coupling reaction with N,N-diethyloxamic acid has a low or zero yield. What are the likely causes and how can I resolve this?
A1: Low or no yield in amide coupling is a common but solvable issue. The root cause typically falls into one of four categories: incomplete acid activation, amine deactivation, steric hindrance, or suboptimal reaction conditions.[1]
-
Incomplete Carboxylic Acid Activation: The carboxylic acid must be converted into a more reactive species to undergo nucleophilic attack by the amine.[1] If the coupling reagent is not potent enough or is used in insufficient quantities, this activation will be incomplete.
-
Solution: Ensure you are using at least 1.1 to 1.5 equivalents of your coupling reagent. For sluggish reactions, consider switching to a more powerful aminium/uronium salt like HATU, which is known for high reactivity and fast reaction times.[2]
-
-
Amine Deactivation: Amines can be protonated by the carboxylic acid, rendering them non-nucleophilic.[1] This acid-base reaction can compete with the desired coupling.
-
Solution: Add a non-nucleophilic organic base, such as diisopropylethylamine (DIPEA) or triethylamine (TEA), in 2.0 to 3.0 equivalents.[2] The base neutralizes any acid, ensuring the amine remains free to act as a nucleophile.
-
-
Steric Hindrance: Bulky substituents on either the N,N-diethyloxamic acid or, more commonly, the amine partner can physically block the reaction site.[1][3] Standard coupling agents may not be effective in overcoming this spatial blockade.[3]
-
Solution: For sterically demanding couplings, stronger coupling agents like HATU, HBTU, or PyBOP are recommended.[3][4] An alternative, highly effective strategy is the in situ conversion of the carboxylic acid to an acyl fluoride using reagents like TFFH or BTFFH, which creates a highly reactive, less sterically demanding intermediate.[3][5]
-
-
Hydrolysis of Activated Intermediate: The presence of water can hydrolyze the activated ester intermediate back to the carboxylic acid, halting the reaction.[1]
-
Solution: Always use anhydrous solvents (e.g., DMF, DCM) and ensure all glassware is thoroughly dried.[2]
-
Q2: I'm using EDC as my coupling agent and observing a significant amount of a urea-based byproduct. What is this, and how can I prevent it?
A2: The byproduct you are observing is likely N-acylurea. It forms when the highly reactive O-acylisourea intermediate, formed from the reaction of N,N-diethyloxamic acid and EDC, undergoes an intramolecular rearrangement instead of reacting with the amine.[6][7] This side reaction is irreversible and consumes your starting material, reducing the yield.[6][7]
Primary Cause: The rearrangement to N-acylurea is a slower side reaction.[6] It becomes significant when the desired reaction with the amine is also slow, for instance, due to a poorly nucleophilic or sterically hindered amine.
Solution: The most effective way to prevent N-acylurea formation is to use a nucleophilic additive, such as 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt).[2][6]
-
Mechanism of Action: The additive rapidly intercepts the O-acylisourea intermediate to form a more stable HOBt- or HOAt-active ester.[2][8] This new intermediate is still highly reactive towards the amine but is not prone to the N-acylurea rearrangement.[6] This two-step activation pathway effectively suppresses the side reaction and improves overall yield.[2] Running the reaction at a lower temperature (e.g., 0 °C) can also help minimize this side reaction.[7][9]
Section 2: Catalyst & Reagent Selection Strategy
Choosing the right approach from the outset can save significant time and resources. The optimal choice depends on the properties of your substrates and the desired reaction conditions.
Catalyst Selection Decision Workflow
This diagram outlines a logical workflow for selecting the appropriate activation strategy for N,N-diethyloxamic acid.
Caption: Decision workflow for catalyst selection.
Comparison of Common Amide Coupling Reagents
| Reagent Class | Examples | Key Advantages | Potential Disadvantages |
| Carbodiimides | EDC, DCC, DIC | Cost-effective, widely used. EDC byproduct is water-soluble for easy removal.[2][7] | Prone to N-acylurea formation without additives; DCC byproduct (DCU) is insoluble and requires filtration.[6][7][10] |
| Aminium/Uronium | HATU, HBTU | Highly reactive, fast reaction times, low epimerization rates.[2] Excellent for hindered couplings.[3] | More expensive; based on potentially explosive triazole derivatives.[4] |
| Phosphonium | PyBOP, PyBrOP | High efficiency, particularly for hindered substrates.[3][4] | Byproducts can be difficult to remove. |
| Acid Halide Formers | SOCl₂, (COCl)₂ | Generates highly reactive acid chloride intermediate. Effective for unreactive amines.[11][12] | Harsh conditions (reflux in neat SOCl₂).[13][14] Not suitable for acid-sensitive substrates. Byproducts (SO₂, HCl) are corrosive.[12] |
Section 3: General FAQs
Q3: What is the fundamental difference between using a coupling agent versus converting to an acid chloride with thionyl chloride (SOCl₂)?
A3: The primary difference lies in the reaction conditions and the reactivity of the intermediate.
-
Coupling Agents (e.g., EDC, HATU): These are used for one-pot reactions under relatively mild conditions (often 0 °C to room temperature).[2] They generate a highly reactive activated ester in situ, which then reacts with the amine. This approach is compatible with a wider range of functional groups.
-
Thionyl Chloride (SOCl₂): This is typically a two-step process. First, the carboxylic acid is converted to the highly reactive N,N-diethyloxamyl chloride, often under harsh conditions like refluxing in neat SOCl₂.[13][14] After removing the excess SOCl₂, the isolated acid chloride is then reacted with the amine, usually in the presence of a base. This method is robust but incompatible with molecules sensitive to strong acids or high temperatures.[12]
Q4: Can N,N-diethyloxamic acid be used for esterification reactions? What catalysts are recommended?
A4: Yes, N,N-diethyloxamic acid can be converted to its corresponding esters. The choice of catalyst depends on the alcohol and the desired reaction conditions.
-
Acid Catalysis: For simple, robust alcohols, traditional Fischer esterification using a strong acid catalyst like sulfuric acid (H₂SO₄) with an excess of the alcohol under reflux can be effective.
-
Carbodiimide Coupling: For more sensitive or complex alcohols where mild conditions are required, a carbodiimide-mediated coupling (often called Steglich esterification) is an excellent choice.[8] Using a reagent like DCC or EDC in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP) allows the reaction to proceed at or below room temperature, preserving sensitive functional groups.
Section 4: Experimental Protocols
Protocol 1: General Procedure for EDC/HOBt Mediated Amide Coupling
This protocol describes a standard, reliable method for coupling N,N-diethyloxamic acid with a primary or secondary amine.
-
Reagent Preparation: To a round-bottom flask under an inert atmosphere (N₂ or Argon), add N,N-diethyloxamic acid (1.0 eq), HOBt (1.2 eq), and the desired amine (1.1 eq).
-
Dissolution: Dissolve the mixture in an anhydrous solvent such as DMF or DCM (approx. 0.1-0.5 M concentration).
-
Cooling: Cool the solution to 0 °C in an ice bath with magnetic stirring.
-
Activation: Add EDC·HCl (1.2 eq) portion-wise to the reaction mixture.
-
Base Addition: Add DIPEA (2.5 eq) dropwise. Allow the reaction to slowly warm to room temperature.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the N,N-diethyloxamic acid is consumed (typically 1-18 hours).[2]
-
Workup:
-
Quench the reaction with water or saturated aqueous NH₄Cl.
-
Dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure amide.[2]
**Protocol 2: Preparation of N,N-Diethyloxamyl Chloride using Thionyl Chloride (SOCl₂) **
This protocol is for the conversion of the carboxylic acid to its more reactive acid chloride derivative. Caution: Thionyl chloride is corrosive and reacts violently with water. This procedure must be performed in a well-ventilated fume hood.[13]
-
Setup: Equip a dry, two-necked round-bottom flask with a magnetic stir bar and a reflux condenser under an inert atmosphere (N₂ or Argon).
-
Reagent Addition: Charge the flask with N,N-diethyloxamic acid (1.0 eq) and thionyl chloride (2.0-3.0 eq).[13] A catalytic amount of DMF can be added to accelerate the reaction.[12]
-
Reaction: Heat the mixture to reflux (approx. 76 °C) and maintain for 2-3 hours.[13] The reaction should be monitored for the cessation of gas evolution (SO₂ and HCl).
-
Isolation: After cooling to room temperature, carefully remove the excess thionyl chloride under reduced pressure (vacuum). This will yield the crude N,N-diethyloxamyl chloride, which is often used immediately in the next step without further purification.
Caption: Comparative experimental workflows.
References
-
Suppressing catalyst poisoning in the carbodiimide-fueled reaction cycle. PMC - NIH. Available at: [Link]
-
Cyclic form of reaction mechanism from EDC/HOBt mediated amide coupling... ResearchGate. Available at: [Link]
-
The Catalyst's Companion: N,N′-Dicyclohexylcarbodiimide (DCC) in Action. Available at: [Link]
-
Carbodiimides and Additives. Aapptec Peptides. Available at: [Link]
-
Cu-Catalyzed C–N Coupling with Sterically Hindered Partners. ACS Catalysis. Available at: [Link]
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Synthesis and Reactivity of Monothiooxamides and Thiohydrazides of Oxamic Acids. ResearchGate. Available at: [Link]
-
Cu-Catalyzed C–N Coupling with Sterically Hindered Partners. ResearchGate. Available at: [Link]
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Oxamic acids: useful precursors of carbamoyl radicals. RSC Publishing. Available at: [Link]
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Synthesis and structure-activity relationships of oxamic acid and acetic acid derivatives related to L-thyronine. PubMed. Available at: [Link]
-
The Role of HOBt and HBTU in Peptide Coupling Reactions. Available at: [Link]
-
Oxamic acids: Useful Precursors of Carbamoyl Radicals. ResearchGate. Available at: [Link]
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USE OF EXCESS CARBODIIMIDE FOR PEPTIDE SYNTHESIS AT ELEVATED TEMPERATURES. European Patent Office. Available at: [Link]
-
Reaction of an Introverted Carboxylic Acid with Carbodiimide. ResearchGate. Available at: [Link]
-
Kinetics of Amide Formation through Carbodiimide/ N-Hydroxybenzotriazole (HOBt) Couplings. Luxembourg Bio Technologies. Available at: [Link]
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Tips and tricks for difficult amide bond formation? Reddit. Available at: [Link]
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A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
-
Procedure. Organic Syntheses. Available at: [Link]
-
Silver‐Catalyzed Decarboxylative Coupling of Oxamic Acids with Styrenes to Synthesize E‐Cinnamamides: A Distinguish Reaction Pathway. ResearchGate. Available at: [Link]
-
One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. RSC Advances. Available at: [Link]
-
Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies. Available at: [Link]
-
Amide bond formation strategies: latest advances on a dateless transformation. AIR Unimi. Available at: [Link]
-
Catalytic N-methyl amidation of carboxylic acids under cooperative conditions. PMC - NIH. Available at: [Link]
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Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Master Organic Chemistry. Available at: [Link]
-
Efficient synthesis of diethyl oxalate from transesterification of dimethyl oxalate and ethanol using alkaline catalysts and kinetic studies of transesterification. New Journal of Chemistry (RSC Publishing). Available at: [Link]
-
Efficient synthesis of diethyl oxalate from transesterification of dimethyl oxalate and ethanol via alkaline catalysts and kinetic studies of transesterification. ResearchGate. Available at: [Link]
-
Acid to Acid Chloride - Common Conditions. Available at: [Link]
-
Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. MDPI. Available at: [Link]
-
Atom-economic catalytic amide synthesis from amines and carboxylic acids activated in situ with acetylenes. PubMed Central. Available at: [Link]
-
Direct Synthesis of Diamides from Dicarboxylic Acids with Amines Using Nb2O5 as a Lewis Acid Catalyst and Molecular Docking Studies as Anticancer Agents. PMC - NIH. Available at: [Link]
-
Amidation of Carboxylic Acids with Amines by Nb2O5 as a Reusable Lewis Acid Catalyst. ResearchGate. Available at: [Link]
-
Conversion of carboxylic acids to acid chlorides. Chemistry LibreTexts. Available at: [Link]
-
Diethyl oxalate. Wikipedia. Available at: [Link]
-
Transesterification of Diethyl Oxalate with Phenol over Sol-Gel MoO3/TiO2 Catalysts. Available at: [Link]
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Validation & Comparative
A Senior Application Scientist's Guide to Peptide Coupling Reagents: HBTU vs. The Modern Alternative, COMU
For researchers, chemists, and professionals in drug development, the meticulous process of peptide synthesis demands a careful selection of reagents to ensure high yield, purity, and stereochemical integrity. The choice of a coupling reagent is a critical decision point that can significantly influence the outcome of a synthesis, particularly in the context of Solid-Phase Peptide Synthesis (SPPS).
This guide provides an in-depth, objective comparison between the workhorse aminium salt, HBTU, and a more recent, highly efficient uronium salt, COMU. We will delve into their mechanisms of action, supported by experimental data, and provide detailed protocols to empower you to make informed decisions for your synthetic challenges.
The Central Role of Coupling Reagents in Peptide Synthesis
The formation of a peptide bond, an amide linkage between two amino acids, is not a spontaneous process. It requires the activation of the carboxylic acid group of one amino acid to make it susceptible to nucleophilic attack by the amino group of the next. This is where coupling reagents become indispensable. An ideal coupling reagent should facilitate rapid and complete amide bond formation while minimizing undesirable side reactions, most notably racemization.[1][2]
HBTU: The Established Workhorse
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) has been a staple in peptide synthesis for decades, prized for its efficiency and reliability.[3][4] It belongs to the family of aminium-based coupling reagents and is known for promoting rapid reactions with a low degree of racemization.[1][3]
Mechanism of Action
The efficacy of HBTU lies in its ability to convert a carboxylic acid into a highly reactive HOBt (1-hydroxybenzotriazole) active ester. This process is initiated by the deprotonation of the carboxylic acid by a base, typically N,N-diisopropylethylamine (DIPEA). The resulting carboxylate anion then attacks HBTU, leading to the formation of the O-acyl(tetramethyl)isourea intermediate. Subsequently, the liberated HOBt anion attacks this intermediate to generate the HOBt active ester and tetramethylurea as a byproduct. The N-terminal amine of the growing peptide chain then attacks the active ester to form the desired peptide bond.[5][6]
Caption: Simplified mechanism of HBTU-mediated peptide bond formation.
Advantages and Disadvantages of HBTU
Advantages:
-
High Coupling Efficiency: HBTU is known for its rapid reaction kinetics, often leading to complete coupling in 10-30 minutes for most amino acids.[4]
-
Low Racemization: It effectively suppresses the loss of stereochemical integrity, particularly when used with an additive like HOBt.[1]
-
Good Solubility: HBTU is soluble in common SPPS solvents like DMF and NMP.[1]
Disadvantages:
-
Guanidinylation: A significant side reaction is the guanidinylation of the N-terminal amine of the peptide chain by excess HBTU. This forms a stable guanidinium cap, terminating peptide elongation.[7][8][9]
-
Safety Concerns: HBTU is derived from HOBt, which is known to have explosive properties, raising safety concerns in its handling and storage.[10]
-
Allergenic Potential: HBTU and other benzotriazole-based reagents have been reported to be allergenic.[3]
COMU: A Modern, Safer, and Highly Efficient Alternative
COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) is a third-generation uronium salt coupling reagent that has gained significant traction as a superior alternative to HBTU.[11][12] It is based on OxymaPure (ethyl 2-cyano-2-(hydroxyimino)acetate) instead of HOBt, which imparts several key advantages.[13][14]
Mechanism of Action
Similar to HBTU, COMU activates the carboxylic acid of an amino acid. However, instead of forming an HOBt ester, it generates a more reactive Oxyma active ester. A notable difference is that COMU exists in the more reactive uronium form, whereas HBTU is primarily in the less reactive guanidinium form.[3] This inherent reactivity, coupled with the electron-withdrawing nature of the Oxyma group, contributes to its high efficiency.
Caption: Simplified mechanism of COMU-mediated peptide bond formation.
Head-to-Head Comparison: HBTU vs. COMU
| Feature | HBTU | COMU | Rationale & Implications for Researchers |
| Core Structure | Aminium salt of HOBt | Uronium salt of OxymaPure | COMU's uronium structure is inherently more reactive.[3] OxymaPure is a safer alternative to the potentially explosive HOBt.[10] |
| Coupling Efficiency | High | Very High | COMU often demonstrates coupling efficiencies comparable to or exceeding HATU, a highly reactive reagent.[10][11] This can lead to shorter reaction times and higher yields. |
| Racemization Suppression | Good | Excellent | The Oxyma active ester is highly effective at preventing racemization, often outperforming HOBt-based reagents.[15] |
| Side Reactions | Prone to guanidinylation of the N-terminal amine.[7][8] | Less prone to side reactions. | The risk of chain termination due to guanidinylation is significantly reduced with COMU. |
| Safety Profile | Contains HOBt, which has explosive potential.[10] | Non-explosive and considered safer.[11][12] | COMU offers a significant improvement in laboratory safety. |
| Byproducts | Tetramethylurea | Water-soluble byproducts | The water-soluble byproducts of COMU simplify purification, especially in solution-phase synthesis.[12] |
| Base Requirement | Typically requires 2 equivalents of base.[3] | Effective with only 1 equivalent of base.[3][12] | This can be advantageous for sensitive amino acids and reduces reagent consumption. |
Experimental Protocols
The following are generalized protocols for using HBTU and COMU in Fmoc-based solid-phase peptide synthesis.
Standard HBTU Coupling Protocol
Caption: Typical workflow for an HBTU coupling cycle in SPPS.
Detailed Steps:
-
Resin Preparation: Ensure the N-terminal Fmoc group of the resin-bound peptide is deprotected using a 20% piperidine solution in DMF and the resin is thoroughly washed.
-
Amino Acid Activation: In a separate vessel, dissolve the Fmoc-protected amino acid (3-5 equivalents relative to resin loading), HBTU (3-5 equivalents), and DIPEA (6-10 equivalents) in DMF.[16][17]
-
Pre-activation: Allow the activation mixture to stand for 1-2 minutes at room temperature.
-
Coupling: Add the activated amino acid solution to the deprotected peptide-resin. Agitate the mixture for 30-60 minutes.
-
Washing: After the coupling is complete, drain the reaction vessel and wash the resin thoroughly with DMF (at least 3 times) to remove excess reagents and byproducts.
Standard COMU Coupling Protocol
Caption: Typical workflow for a COMU coupling cycle in SPPS.
Detailed Steps:
-
Resin Preparation: As with the HBTU protocol, start with a deprotected and washed peptide-resin.
-
Amino Acid Activation: In a separate vessel, dissolve the Fmoc-protected amino acid (3 equivalents), COMU (3 equivalents), and DIPEA (6 equivalents) in DMF.[18]
-
Pre-activation: Allow the mixture to pre-activate for 1 minute.
-
Coupling: Add the activated amino acid solution to the resin and agitate for 10-30 minutes. The reaction progress can often be monitored by a color change.[18]
-
Washing: Drain the reaction vessel and wash the resin thoroughly with DMF (at least 3 times).
Conclusion and Future Outlook
While HBTU remains a widely used and effective coupling reagent, the landscape of peptide synthesis is continually evolving towards safer, more efficient, and greener alternatives. COMU represents a significant advancement in this regard, offering superior performance in terms of coupling efficiency and racemization suppression, coupled with a markedly improved safety profile.
For routine peptide synthesis, HBTU can still be a cost-effective choice. However, for challenging sequences, sterically hindered couplings, or when prioritizing safety and purity, COMU presents a compelling and often superior alternative. As the demand for complex and high-purity peptides in research and therapeutics continues to grow, the adoption of modern coupling reagents like COMU will be instrumental in advancing the field.
References
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National Institutes of Health. (n.d.). Towards a streamlined synthesis of peptides containing α,β-dehydroamino acids. [Link]
-
c-dots. (n.d.). Green chemistry – OxymaPure®. [Link]
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Story, S. C., & Aldrich, J. V. (1994). Side-product formation during cyclization with HBTU on a solid support. International Journal of Peptide and Protein Research, 43(3), 292–296. [Link]
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The Royal Society of Chemistry. (n.d.). Experimental procedures Solid phase peptide synthesis (SPPS) Solid phase peptide synthesis (SPPS) was performed using a microwav. [Link]
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Subirós-Funosas, A., et al. (2022). Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives. ACS Omega, 7(7), 5741–5749. [Link]
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National Institutes of Health. (2022). Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives. ACS Omega, 7(7), 5741–5749. [Link]
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Luxembourg Bio Technologies Ltd. (n.d.). OxymaPure® – Industry Standard Coupling Enhancer And Racemization Suppressant For Peptide And Small Molecule Synthesis. [Link]
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Wikipedia. (n.d.). HBTU. [Link]
-
El-Faham, A., & Albericio, F. (2018). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 22(7), 772–783. [Link]
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Aapptec Peptides. (n.d.). Coupling Reagents. [Link]
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Vrettos, E. I., et al. (2017). Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. RSC Advances, 7(78), 49353–49359. [Link]
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Luxembourg Bio Technologies. (2003). Industrial application of coupling reagents in peptides. [Link]
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Wikipedia. (n.d.). Peptide synthesis. [Link]
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Zhang, Y., et al. (2021). Late‐Stage Installation of Dehydroamino Acid Motifs into Peptides Enabled by an N‐Chloropeptide Strategy. Angewandte Chemie International Edition, 60(16), 8965–8971. [Link]
-
The Organic Chemistry Tutor. (2021, January 18). HBTU, DIPEA Peptide Coupling Mechanism | Organic Chemistry [Video]. YouTube. [Link]
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AAPPTEC. (n.d.). Guide to Solid Phase Peptide Synthesis. [Link]
-
Semantic Scholar. (n.d.). Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. [Link]
-
El-Faham, A., et al. (2009). COMU: a third generation of uronium-type coupling reagents. Journal of Peptide Science, 15(11), 692–697. [Link]
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Fields, C. G., et al. (1991). HBTU activation for automated Fmoc solid-phase peptide synthesis. Peptide Research, 4(2), 95–101. [Link]
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Dudash, J., Jr., et al. (1993). Comparative Study of Selected Coupling Reagents in Dipeptide Synthesis. Synthetic Communications, 23(3), 349-355. [Link]
-
Vdovichenko, A. N., et al. (2010). Side reactions of onium coupling reagents BOP and HBTU in the synthesis of silica polymer supports. Ukrainica Bioorganica Acta, 8(1), 21-27. [Link]
-
Luxembourg Bio Technologies. (2009). COMU: A third generation of uronium-type coupling reagents. [Link]
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National Institutes of Health. (n.d.). Ynamide Coupling Reagents: Origin and Advances. [Link]
-
JoVE. (2011). Solid Phase Synthesis of a Functionalized Bis-Peptide Using "Safety Catch" Methodology. [Link]
-
American Chemical Society. (2025). Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases. [Link]
-
American Chemical Society. (2011). Peptide Coupling Reagents, More than a Letter Soup. [Link]
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A Comparative Guide to Peptide Coupling Reagents: Efficacy, Mechanism, and Application
Introduction: The Critical Role of Coupling Reagents in Peptide Synthesis
The formation of the amide bond is the defining chemical reaction in peptide synthesis, a cornerstone of drug discovery and biomedical research. This process, which links two amino acids, requires the activation of a carboxylic acid group to facilitate its reaction with an amino group. The choice of the "coupling reagent" to drive this activation is a critical decision that profoundly impacts the yield, purity, and stereochemical integrity of the final peptide.[1]
This guide provides an in-depth comparison of the most prevalent and effective classes of peptide coupling reagents used in modern synthetic chemistry. While the query specifically mentioned N,N-diethyloxamic acid, a thorough review of scientific literature reveals no established use of this compound as a peptide coupling reagent. Its applications appear to be in other areas of synthetic chemistry, such as in photoredox-catalyzed reactions where it can act as a radical precursor.[2][3] Therefore, a direct performance comparison with established reagents is not feasible.
Instead, this guide will focus on providing researchers, scientists, and drug development professionals with a comprehensive, data-driven comparison of the industry-standard coupling reagents. We will delve into their mechanisms of action, comparative performance in key areas like efficiency and racemization suppression, and provide validated experimental protocols to ground the discussion in practical application.
Pillar 1: Foundational Classes of Peptide Coupling Reagents
Modern peptide synthesis largely relies on three major classes of coupling reagents: carbodiimides, phosphonium salts, and uronium/aminium salts. Each class offers a unique profile of reactivity, advantages, and limitations.
Carbodiimides: The Historical Workhorses
Carbodiimides, with the general structure R-N=C=N-R', were among the first reagents to gain widespread use and remain relevant due to their affordability and moderate reactivity.[4][5]
-
DCC (N,N'-Dicyclohexylcarbodiimide): Introduced in 1955, DCC activates carboxylic acids by forming a highly reactive O-acylisourea intermediate.[1][6] Its primary drawback is the formation of a dicyclohexylurea (DCU) byproduct that is largely insoluble in common organic solvents. While this facilitates removal in solution-phase synthesis via filtration, it makes DCC unsuitable for solid-phase peptide synthesis (SPPS) where the precipitated urea can clog resin filters.[4][6]
-
DIC (N,N'-Diisopropylcarbodiimide): Developed to address the solubility issue of DCC's byproduct, DIC generates a diisopropylurea that remains soluble in solvents like Dichloromethane (DCM) and Dimethylformamide (DMF), making it a preferred choice for SPPS.[4]
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide): EDC is a water-soluble carbodiimide, making it invaluable for conjugating peptides to proteins in aqueous media.[6] The resulting urea byproduct is also water-soluble, allowing for easy removal via aqueous extraction during workup.[6]
A critical aspect of using carbodiimides is the risk of racemization at the chiral α-carbon of the activated amino acid.[6][7] This occurs via the formation of an oxazolone intermediate.[7] To mitigate this, carbodiimides are almost always used in conjunction with additives like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma), which act as racemization suppressors and rate enhancers.[4][8]
Onium Salts: High-Efficiency Activators
Onium salts have become the reagents of choice for most applications, especially for difficult or sterically hindered couplings, due to their high reactivity and superior ability to suppress racemization.[4][5] They are broadly divided into phosphonium and uronium/aminium types.
These reagents, such as PyBOP, activate the carboxylic acid to form a benzotriazolyl ester without affecting the amine groups, which is an advantage over uronium salts.
-
BOP (Benzotriazol-1-yloxy-tris(dimethylamino)-phosphonium hexafluorophosphate): One of the first phosphonium reagents developed, BOP is highly effective but has fallen out of favor because its reaction produces the carcinogenic byproduct hexamethylphosphoramide (HMPA).[1]
-
PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate): A safer alternative to BOP, PyBOP replaces the dimethylamino groups with pyrrolidino groups, thus avoiding the formation of HMPA.[1][5] It is highly efficient and a staple in many synthesis labs.
Initially misidentified as uronium salts, crystallographic studies revealed that popular reagents like HBTU and HATU are actually aminium (or guanidinium) salts.[9] However, the "uronium" nomenclature is still common. These are among the most powerful coupling reagents available.
-
HBTU/TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate/tetrafluoroborate): These are highly efficient reagents that generate HOBt active esters. They are known for rapid coupling times and low racemization, especially when an external HOBt additive is included.
-
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): Based on the more acidic 1-hydroxy-7-azabenzotriazole (HOAt), HATU is more reactive than HBTU. The pyridine nitrogen in the HOAt moiety provides anchimeric assistance, accelerating the coupling reaction and making HATU one of the most effective reagents for challenging couplings, including N-methylated amino acids.
-
HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): Based on 6-chloro-HOBt, HCTU offers reactivity that is generally superior to HBTU and provides a good balance between performance and cost.
-
COMU (1-[(1-(Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylaminomorpholinomethylene)]methanaminium hexafluorophosphate): A third-generation uronium-type reagent based on Oxyma as the leaving group.[10] COMU offers coupling efficiencies comparable to HATU but avoids the use of potentially explosive benzotriazole additives.[8][10] Its byproducts are also more water-soluble, which is advantageous for purification.[10]
A key side reaction associated with uronium/aminium reagents is the potential for guanidinylation of the free N-terminal amine of the peptide chain, which terminates the peptide extension. This is more likely to occur if the coupling reagent is used in excess or if the carboxylic acid activation is slow. Phosphonium reagents do not cause this side reaction.
Pillar 2: Mechanism of Action and Performance Comparison
Understanding the underlying mechanism of each reagent class is key to making an informed selection. The choice depends on a balance of required speed, risk of racemization, steric hindrance of the amino acids, and cost.
Visualizing the Mechanisms
The following diagrams illustrate the activation pathways for the major classes of coupling reagents.
Caption: Carbodiimide (e.g., DIC) mechanism showing direct and additive-mediated pathways.
Caption: Onium salt (e.g., HATU) mechanism proceeding via a highly active OAt ester.
Quantitative Performance Comparison
The selection of a coupling reagent is often a trade-off between reactivity, cost, and the potential for side reactions. The following table summarizes the relative performance of key reagents based on literature and field experience.
| Reagent | Class | Relative Reactivity | Racemization Suppression | Byproduct Solubility (in DMF) | Key Advantages | Key Disadvantages |
| DCC | Carbodiimide | Moderate | Low (High with HOBt) | Low (Insoluble) | Inexpensive; byproduct precipitates in solution phase | Byproduct insoluble in SPPS; high racemization without additives.[4][6] |
| DIC | Carbodiimide | Moderate | Low (High with HOBt/Oxyma) | High | Suitable for SPPS; affordable.[4] | Requires additives for high performance and low racemization. |
| EDC | Carbodiimide | Moderate | Low (High with HOBt) | Very High (Water Soluble) | Ideal for aqueous reactions and bioconjugation.[6] | Less common for routine SPPS. |
| PyBOP | Phosphonium | High | High | High | No guanidinylation side reaction; good for cyclization. | Less stable in solution than uronium salts. |
| HBTU | Aminium | High | High | High | Fast reactions; very effective and widely used. | Potential for guanidinylation; based on explosive HOBt.[8] |
| HATU | Aminium | Very High | Very High | High | Gold standard for difficult couplings (e.g., N-methyl amino acids). | More expensive; potential for guanidinylation. |
| COMU | Uronium | Very High | Very High | High | High reactivity similar to HATU; non-explosive; water-soluble byproducts.[8][10] | Can be less stable in pre-activated solutions. |
Pillar 3: Experimental Protocols and Workflows
To ensure trustworthiness and practical utility, this section provides standardized, step-by-step protocols for peptide coupling on a solid support.
General Experimental Workflow
The following diagram outlines the logical flow of a standard coupling cycle in Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
Caption: Standard workflow for a single coupling cycle in Fmoc-based SPPS.
Protocol 1: DIC/Oxyma Coupling (Carbodiimide Method)
This protocol is a robust and cost-effective method for routine peptide synthesis.
-
Resin Preparation: Swell the resin (e.g., 0.1 mmol scale) in DMF for 30 minutes. Perform Fmoc deprotection using 20% piperidine in DMF (1 x 1 min, 1 x 10 min). Wash the resin thoroughly with DMF (5 x 1 min).
-
Activation Solution Preparation: In a separate vial, dissolve the Fmoc-protected amino acid (0.5 mmol, 5 eq.) and Oxyma Pure (0.5 mmol, 5 eq.) in DMF.
-
Initiation of Coupling: Add N,N'-Diisopropylcarbodiimide (DIC) (0.5 mmol, 5 eq.) to the activation solution. Note: Do not pre-mix DIC with the other reagents for extended periods. Immediately add the complete activation mixture to the deprotected resin.
-
Reaction: Agitate the reaction vessel at room temperature for 1-2 hours.
-
Monitoring and Wash: Perform a Kaiser test to confirm the absence of free primary amines. If the test is positive (blue), indicating an incomplete reaction, repeat the coupling step. If negative, wash the resin with DMF (3 x 1 min) and DCM (3 x 1 min) before proceeding to the next cycle.
Protocol 2: HATU Coupling (Aminium Salt Method)
This protocol is recommended for sterically hindered amino acids or sequences prone to aggregation.
-
Resin Preparation: Follow Step 1 from Protocol 1.
-
Activation Solution Preparation: In a separate vial, dissolve the Fmoc-protected amino acid (0.5 mmol, 5 eq.) and HATU (0.48 mmol, 4.8 eq.) in DMF.
-
Initiation of Coupling: Add a non-nucleophilic base, typically N,N-Diisopropylethylamine (DIPEA) (1.0 mmol, 10 eq.), to the activation solution. A color change (typically to yellow) may be observed.
-
Pre-activation & Coupling: Allow the solution to pre-activate for 1-2 minutes, then add it to the deprotected resin.
-
Reaction: Agitate the reaction vessel at room temperature for 30-60 minutes. Difficult couplings may benefit from extended reaction times or gentle heating.
-
Monitoring and Wash: Follow Step 5 from Protocol 1.
The modern peptide chemist has a powerful toolkit of coupling reagents, each with a defined role. There is no single "best" reagent, but rather an optimal choice based on the specific synthetic challenge.
-
For routine, cost-sensitive syntheses of simple peptides, DIC/Oxyma offers a reliable and economical solution.
-
For bioconjugation or reactions in aqueous buffers, EDC is the undisputed choice.
-
When performing challenging cyclization reactions or when guanidinylation must be avoided at all costs, the phosphonium salt PyBOP is a superior option.
-
For the most demanding syntheses involving sterically hindered residues, N-methylated backbones, or aggregation-prone sequences, HATU and COMU represent the gold standard, providing the highest reactivity and suppression of side reactions.
By understanding the mechanisms, performance trade-offs, and practical protocols outlined in this guide, researchers can navigate the complexities of peptide synthesis with greater confidence and success, ultimately accelerating the pace of innovation in science and medicine.
References
-
Han, S. Y., & Kim, Y. A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447-2467. [Link]
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-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]
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El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557-6602. [Link]
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Albericio, F., et al. (2012). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 16(1), 159-166. [Link]
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]
- Kuniyil, R., Yatham, V. R., et al. (2023). Decarboxylative carbamoylation of aryl bromides using oxamic acids. Organic Letters, 25(1), 1-6.
-
AAPPTEC. (n.d.). Coupling Reagents. [Link]
-
Vrettos, E. I., et al. (2017). Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. RSC Advances, 7(79), 50354-50360. [Link]
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- Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504.
- Kates, S. A., et al. (1996). The Uronium/Guanidinium Peptide Coupling Reagents: Finally the True Uronium Salts. Angewandte Chemie International Edition in English, 35(13-14), 1588-1590.
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Wikipedia. (n.d.). HATU. [Link]
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International Journal of Peptide Research and Therapeutics. (2011). APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE. [Link]
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Nature. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. [Link]
-
RSC Publishing. (2024). Recent advances in asymmetric synthesis of chiral amides and peptides: racemization-free coupling reagents. [Link]
-
UCI Department of Chemistry. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory. [Link]
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The Enigmatic Identity of (diethylcarbamoyl)formic acid in Peptide Coupling: A Comparative Guide to Established Alternatives
To the esteemed researchers, scientists, and drug development professionals, this guide addresses a significant challenge in contemporary synthetic chemistry: the selection of an optimal coupling reagent. While the initial focus of this investigation was the coupling efficiency of a compound identified as "(diethylcarbamoyl)formic acid," an exhaustive search of the scientific literature and chemical databases has revealed no evidence of this molecule's existence or application as a coupling reagent. This finding suggests the possibility of a misnomer or its status as a novel, uncharacterized agent. Consequently, this guide has been re-envisioned to provide a robust, evidence-based comparison of well-established and widely utilized coupling reagents, offering a practical framework for informed decision-making in your synthetic endeavors.
The formation of an amide bond is a cornerstone of organic and medicinal chemistry, pivotal in the synthesis of peptides, pharmaceuticals, and a vast array of functional molecules. The efficiency of this transformation hinges on the judicious selection of a coupling reagent, a substance that activates a carboxylic acid for nucleophilic attack by an amine. The ideal reagent should afford high yields, minimize side reactions such as racemization, be readily available, and possess a favorable safety profile.
This guide will delve into the mechanistic intricacies and comparative performance of several classes of prominent coupling reagents, providing the necessary data to navigate the complex landscape of amide bond formation.
Mechanistic Classes of Coupling Reagents: A Comparative Overview
The efficacy and suitability of a coupling reagent are intrinsically linked to its mechanism of action. Understanding these pathways is crucial for optimizing reaction conditions and troubleshooting suboptimal outcomes.
Carbodiimides
Carbodiimides, such as Dicyclohexylcarbodiimide (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are among the most classic and cost-effective coupling reagents. They react with a carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate can then react with an amine to form the desired amide.
However, the O-acylisourea can also undergo an intramolecular rearrangement to form a stable N-acylurea byproduct, which can be difficult to remove. Furthermore, in peptide synthesis, this intermediate is prone to promoting racemization of the activated amino acid. To mitigate these side reactions, carbodiimides are often used in conjunction with additives like 1-Hydroxybenzotriazole (HOBt) or OxymaPure®. These additives intercept the O-acylisourea to form a less reactive but more stable active ester, which is less prone to racemization and byproduct formation.
Diagram: Carbodiimide-Mediated Amide Bond Formation
Caption: General mechanism of carbodiimide-mediated coupling, highlighting the formation of the key O-acylisourea intermediate and the competing pathways leading to the desired amide and an undesired N-acylurea byproduct.
Uronium/Aminium Salts
Uronium and aminium salts, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), and COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate), are highly efficient coupling reagents. They react with the carboxylic acid in the presence of a non-nucleophilic base (e.g., diisopropylethylamine, DIPEA) to form an active ester, typically with HOBt or a derivative thereof incorporated into the reagent's structure. These reagents are known for their rapid reaction times and high yields, particularly in challenging couplings involving sterically hindered amino acids.
A potential side reaction with some uronium/aminium reagents is the guanidinylation of the primary amine, though this is often minimized by careful control of stoichiometry and reaction conditions.
Diagram: Uronium/Aminium Salt-Mediated Coupling
Caption: Simplified mechanism for uronium/aminium salt-mediated amide bond formation, proceeding through a highly reactive active ester intermediate.
Phosphonium Salts
Phosphonium salts, such as PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) and PyAOP ((7-Aza-benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate), are another class of highly effective coupling reagents. Similar to uronium salts, they react with the carboxylic acid and a base to form an active ester intermediate. Phosphonium reagents are generally considered to have a lower propensity for causing racemization compared to some other classes of coupling reagents.
Performance Comparison of Common Coupling Reagents
The selection of a coupling reagent is often guided by a balance of efficiency, cost, and ease of use. The following table provides a comparative summary of some of the most widely used coupling reagents.
| Reagent Class | Example(s) | Typical Yield | Key Advantages | Potential Drawbacks |
| Carbodiimide | EDC, DCC | Moderate to High | Cost-effective, widely available. | Formation of difficult-to-remove urea byproducts, potential for racemization without additives. |
| Uronium/Aminium | HATU, HBTU, COMU | High to Excellent | High efficiency, fast reaction times, suitable for difficult couplings. | Higher cost, potential for guanidinylation side reactions. |
| Phosphonium | PyBOP, PyAOP | High | Low racemization potential, good for fragment condensation. | Higher cost, byproducts can sometimes be challenging to remove. |
Experimental Protocols: A General Workflow for Comparative Evaluation
To objectively compare the efficiency of different coupling reagents, a standardized experimental workflow is essential. The following protocol outlines a general procedure for a solution-phase amide coupling reaction.
Materials:
-
Carboxylic acid (1.0 eq)
-
Amine (1.0-1.2 eq)
-
Coupling reagent (1.0-1.2 eq)
-
Base (e.g., DIPEA, N-methylmorpholine, if required; 2.0-3.0 eq)
-
Anhydrous solvent (e.g., DMF, DCM, MeCN)
-
Stirring apparatus
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
To a solution of the carboxylic acid in the chosen anhydrous solvent under an inert atmosphere, add the coupling reagent and the base (if required).
-
Stir the mixture at room temperature for a pre-activation period of 5-15 minutes.
-
Add the amine to the reaction mixture.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS).
-
Upon completion, quench the reaction (e.g., with water or a saturated aqueous solution of NH₄Cl).
-
Extract the product with an appropriate organic solvent.
-
Wash the organic layer with brine, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by a suitable method (e.g., column chromatography, recrystallization).
-
Characterize the purified product (e.g., NMR, MS) and determine the yield.
Diagram: Experimental Workflow for Coupling Reagent Comparison
Caption: A generalized workflow for the comparative evaluation of coupling reagents in a laboratory setting.
Conclusion and Future Perspectives
While the investigation into "(diethylcarbamoyl)formic acid" did not yield a known coupling reagent, the exercise underscores the critical importance of relying on well-documented and thoroughly characterized reagents in chemical synthesis. The choice of a coupling reagent is a multifaceted decision that requires careful consideration of the specific substrates, desired outcomes, and practical constraints of a given synthetic problem. Carbodiimides remain a workhorse for many applications due to their low cost, while uronium/aminium and phosphonium salts offer superior performance for more demanding transformations.
As the field of chemical synthesis continues to evolve, the development of new coupling reagents with improved efficiency, selectivity, and sustainability will remain an active area of research. It is through the rigorous, comparative evaluation of these reagents that the synthetic chemist's toolbox will be further enriched, enabling the construction of increasingly complex and vital molecules.
References
There are no specific references for "(diethylcarbamoyl)formic acid" as a coupling reagent as no such information was found in the public domain. The information presented in this guide is based on established principles of organic chemistry and general knowledge of well-known coupling reagents. For specific protocols and performance data on the mentioned alternative reagents, researchers are encouraged to consult peer-reviewed scientific literature and established chemical synthesis resources.
A Researcher's Guide: The Decisive Advantages of Water-Soluble Carbodiimides Over DCC in Amide Bond Synthesis
A Note on Terminology: The compound "(Diethylamino)(oxo)acetic acid" is not recognized as a standard coupling reagent in chemical literature. This guide interprets the query as a request for comparison between the classic coupling reagent N,N'-Dicyclohexylcarbodiimide (DCC) and a modern alternative that overcomes its key limitations. The most prominent and illustrative example of such an alternative is the water-soluble carbodiimide, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), which features a related tertiary amine functional group. Therefore, this guide will focus on the advantages of EDC as a representative of advanced, water-soluble coupling agents over the traditional DCC.
Introduction: The Enduring Challenge of Amide Bond Formation
The creation of amide bonds is a fundamental transformation in organic synthesis, central to the development of pharmaceuticals, novel materials, and peptides.[1][2] The direct condensation of a carboxylic acid and an amine is generally inefficient, as the acidic and basic natures of the reactants lead to the formation of a highly unreactive ammonium carboxylate salt.[3][4] To overcome this, coupling reagents are employed to activate the carboxylic acid, transforming the hydroxyl group into a good leaving group and rendering the carbonyl carbon susceptible to nucleophilic attack by the amine.[3][5][6]
For decades, N,N'-Dicyclohexylcarbodiimide (DCC) has been a workhorse in this field due to its low cost and effectiveness.[7][8] However, its utility is severely hampered by the formation of a notoriously insoluble byproduct, N,N'-dicyclohexylurea (DCU).[7][9][10] This guide provides a detailed, evidence-based comparison of DCC with water-soluble carbodiimides like EDC, demonstrating the profound advantages the latter offers in terms of purification, workflow efficiency, and application versatility.
The DCC Dilemma: A Powerful Reagent Undermined by its Byproduct
DCC efficiently activates carboxylic acids by forming a highly reactive O-acylisourea intermediate.[5][11] This intermediate is then attacked by the amine to form the desired amide bond. While the reaction itself is robust, the concurrent formation of DCU presents a significant purification challenge that complicates the entire synthetic workflow.
The Core Problem: DCU Insolubility
The defining drawback of using DCC is that its urea byproduct, DCU, is practically insoluble in most common organic solvents, including dichloromethane (DCM), tetrahydrofuran (THF), and ethyl acetate.[10][12][13][14] This insolubility means that as the reaction progresses, the DCU precipitates out of the solution.[14] While this might seem advantageous, it frequently leads to several downstream problems:
-
Difficult Removal: The primary method for removing DCU is filtration.[12][15][16] However, the fine precipitate can clog filters, and residual DCU often remains in the filtrate, requiring further purification.[13]
-
Product Contamination: If the desired amide product has similar solubility characteristics, it can co-precipitate with the DCU, leading to reduced yields and impure material.[7]
-
Complex Workflows: Removing the last traces of DCU often necessitates additional, time-consuming steps like recrystallization or column chromatography, which can further decrease the overall yield.[12][13][16]
This persistent purification issue makes DCC particularly unsuitable for automated solid-phase peptide synthesis (SPPS), where insoluble byproducts are difficult to separate from the resin-bound peptide.[10][17]
The Modern Solution: Water-Soluble Carbodiimides (WSCs) like EDC
To address the shortcomings of DCC, water-soluble carbodiimides were developed. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), typically used as its hydrochloride salt, is the most popular reagent in this class.[18][19] It operates via the same fundamental mechanism as DCC—formation of an O-acylisourea intermediate—but with one transformative difference.[20]
The Decisive Advantage: Water-Soluble Byproduct
Upon reaction, EDC is converted to N-ethyl-N'-(3-dimethylaminopropyl)urea. This urea derivative, unlike DCU, is highly soluble in water.[7][10][18][19] This property completely changes the purification strategy and offers several key advantages:
-
Simplified Purification: The water-soluble urea byproduct and any excess EDC can be effortlessly removed from the reaction mixture with a simple aqueous workup (liquid-liquid extraction).[10][14][18] This eliminates the need for tedious filtration or chromatography for byproduct removal.
-
Cleaner Reactions & Higher Yields: By avoiding filtration of a solid precipitate, the risk of losing the desired product through co-precipitation is eliminated, often leading to cleaner reaction profiles and higher isolated yields.[20][21]
-
Expanded Application Scope: EDC's solubility in water makes it the reagent of choice for bioconjugation, where proteins, peptides, or nucleic acids are modified in aqueous buffers to maintain their stability and biological activity.[9][10][18] DCC is completely unsuitable for such applications.[9]
Head-to-Head Comparison: EDC vs. DCC
The choice between EDC and DCC has a profound impact on the entire synthetic process, from reaction setup to final product isolation.
| Feature | This compound surrogate: EDC | DCC (N,N'-Dicyclohexylcarbodiimide) |
| Solubility | Water-soluble, also soluble in organic solvents (DMF, DCM).[20] | Soluble in organic solvents (DCM, THF, DMF).[2][9] Insoluble in water.[9] |
| Byproduct | Water-soluble urea derivative.[10][12][20] | N,N'-Dicyclohexylurea (DCU), insoluble in most organic solvents.[7][12][20] |
| Byproduct Removal | Simple aqueous workup/extraction.[10][18][19] | Filtration, often followed by recrystallization or chromatography.[12][13][16] |
| Primary Applications | Bioconjugation, peptide synthesis in aqueous or organic media, general amide/ester synthesis.[9][18][20] | Peptide synthesis in organic media, Steglich esterification, general amide synthesis.[5][8][20] |
| Workflow Complexity | Low; purification is straightforward. | High; purification is often multi-step and time-consuming.[13][16] |
Reaction Mechanisms and Workflow Visualization
Understanding the reaction pathways and the resulting workflows is crucial for appreciating the practical advantages of EDC.
Reaction Mechanisms
Both reagents activate a carboxylic acid to form an O-acylisourea intermediate, which then reacts with an amine. Additives like 1-Hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS) are often used to suppress side reactions (like racemization) and improve efficiency by forming a more stable active ester intermediate.[11][14][20]
Comparative Purification Workflow
The difference in byproduct solubility leads to dramatically different purification workflows.
Experimental Protocols
The following protocols provide a practical comparison for a standard solution-phase amide coupling.
Protocol 1: Amide Synthesis using DCC
This protocol is optimized to facilitate the removal of the DCU byproduct by filtration.[11]
Materials:
-
Carboxylic Acid (1.0 eq)
-
Amine (1.1 eq)
-
DCC (1.1 eq)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)[5]
-
0.5 N HCl, Saturated NaHCO₃ solution, Brine
Procedure:
-
Reaction Setup: In a round-bottom flask under an inert atmosphere, dissolve the carboxylic acid (1.0 eq) in anhydrous DCM.
-
Activation: Cool the solution to 0 °C in an ice bath. Add DCC (1.1 eq) and stir for 15-20 minutes. A white precipitate of DCU may begin to form.
-
Coupling: Add the amine (1.1 eq) to the reaction mixture. Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
DCU Removal (Filtration): Once the reaction is complete, cool the mixture in an ice bath for 30 minutes to maximize DCU precipitation.[15] Filter the mixture through a fritted funnel to remove the insoluble DCU. Wash the filter cake with a small amount of cold DCM to recover any trapped product.[13][15]
-
Workup: Transfer the filtrate to a separatory funnel. Wash sequentially with 0.5 N HCl, saturated NaHCO₃, and brine.[13]
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Further Purification: The crude product often contains residual DCU and may require purification by column chromatography or recrystallization to achieve high purity.[5][13]
Causality: The low temperature during filtration is critical to minimize the solubility of DCU in the reaction solvent, thereby maximizing its removal in this step.[15] The subsequent acidic and basic washes remove unreacted starting materials.
Protocol 2: Amide Synthesis using EDC
This protocol leverages the water-solubility of the EDC byproduct for a streamlined purification.
Materials:
-
Carboxylic Acid (1.0 eq)
-
Amine (1.1 eq)
-
EDC·HCl (1.2 eq)
-
1-Hydroxybenzotriazole (HOBt) (1.2 eq) (Optional, but recommended)[22]
-
N,N-Diisopropylethylamine (DIPEA) or other non-nucleophilic base (2-3 eq)
-
Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Water, Brine
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the carboxylic acid (1.0 eq), amine (1.1 eq), and HOBt (1.2 eq) in DCM or DMF.
-
Activation & Coupling: Add DIPEA (2-3 eq) to the mixture, followed by EDC·HCl (1.2 eq). Stir the reaction at room temperature for 2-8 hours. Monitor progress by TLC or LC-MS.
-
Workup (Extraction): Once the reaction is complete, dilute the mixture with additional DCM if necessary. Transfer to a separatory funnel and wash sequentially with water (2x) and brine.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Further Purification: The crude product is typically much cleaner than that from a DCC reaction. If necessary, it can be purified by column chromatography.
Conclusion: A Clear Choice for Modern Synthesis
For researchers, scientists, and drug development professionals, efficiency, reliability, and purity are paramount. While DCC remains a cost-effective option for some specific applications in non-aqueous media, its significant drawback—the formation of an insoluble DCU byproduct—complicates purification, reduces yields, and limits its versatility.[7][23]
Water-soluble carbodiimides, exemplified by EDC, represent a major advancement in amide bond synthesis. By generating a water-soluble urea byproduct, EDC enables a dramatically simplified purification workflow based on simple extraction.[10][18] This not only saves time and resources but also leads to cleaner products and higher yields. Furthermore, its applicability in aqueous systems makes it an indispensable tool for bioconjugation and the synthesis of sensitive biological molecules.[9][19] For the modern synthetic chemist, the advantages of using a water-soluble carbodiimide like EDC over DCC are clear and compelling, offering a more efficient, versatile, and reliable path to the desired amide products.
References
- Technical Support Center: Purification of Products from 1,3-Dicyclohexylurea (DCU) - Benchchem. (n.d.). BenchChem.
- Technical Support Center: Purification of Crude Products from 1,3-Dicyclohexylurea (DCU) - Benchchem. (n.d.). BenchChem.
- Mastering Peptide Synthesis: The Crucial Role of Carbodiimides. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- A Comparative Analysis of Carbodiimide Coupling Agents in Peptide Synthesis - Benchchem. (2025, December). BenchChem.
- Acid-Amine Coupling using DCC - Organic Synthesis. (n.d.). Organic-synthesis.com.
- Application Notes and Protocols for Amide Synthesis using Dicyclohexylcarbodiimide (DCC) with in situ Dicyclohexylurea (DCU) Precipitation - Benchchem. (n.d.). BenchChem.
- Carbodiimide Crosslinker Chemistry: EDC and DCC - Creative Proteomics. (n.d.). Creative Proteomics.
- Conversion of Carboxylic acids to amides using DCC as an activating agent. (2023, January 22). Chemistry LibreTexts.
- Carbodiimides and Additives. (2021, May 19). Aapptec Peptides.
- A Comparative Guide to the Validation of 1,3-Dicyclohexylurea (DCU) Removal by HPLC Analysis - Benchchem. (n.d.). BenchChem.
- How I can remove DCU from my product? (2025, December 3). Chemistry Stack Exchange.
- DCC vs. EDC: Choosing the Right Carbodiimide Coupling Agent. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- Carbodiimides (EDAC, DCC, DIC) Heterobifunctionnal cross-linkers. (n.d.). Interchim.
- Amides from Carboxylic Acids-DCC and EDC Coupling. (n.d.). Chemistry Steps.
- DCC vs. EDC: Choosing the Right Carbodiimide for Your Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- A Head-to-Head Battle of Coupling Agents: EDC vs. DCC in Organic Synthesis - Benchchem. (n.d.). BenchChem.
- Coupling Reagents. (n.d.). Aapptec Peptides.
- Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (n.d.). PMC - NIH.
- Commonly Used Coupling Reagents in Peptide Synthesis. (2025, September 2).
- A Head-to-Head Battle of Peptide Coupling Reagents: DCC vs. Triazine-Based Counterparts - Benchchem. (n.d.). BenchChem.
- Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. (2024, June 4). Bachem.
- Amide Synthesis. (n.d.). Fisher Scientific.
- Novabiochem® Coupling reagents. (n.d.). Merck Millipore.
- APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE Review Article. (2011, May 1).
- Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. (n.d.). ACS Publications.
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A Tale of Two Reagents: A Yield and Mechanistic Comparison of HATU and N,N-Diethyloxamic Acid in Peptide Synthesis
For the modern researcher in peptide science and drug development, the efficient and reliable formation of the amide bond is paramount. The choice of coupling reagent is a critical decision that directly impacts reaction yield, purity, and the overall success of a synthetic campaign. In this guide, we provide an in-depth comparison of two vastly different molecules in the context of peptide coupling: the well-established powerhouse, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate), and the less conventional N,N-diethyloxamic acid.
While HATU is a commercially available and widely utilized reagent with a proven track record of high efficiency, N,N-diethyloxamic acid is not a standard coupling reagent. This guide will delve into the mechanistic underpinnings of HATU's success and provide a theoretical exploration of how N,N-diethyloxamic acid might be employed, highlighting the inherent advantages of purpose-built coupling reagents.
The Gold Standard: HATU's Mechanism of Action and Performance
HATU is a uronium-style coupling reagent that has become a staple in both solid-phase and solution-phase peptide synthesis. Its popularity stems from its high coupling efficiency, rapid reaction kinetics, and its remarkable ability to suppress racemization, a common and detrimental side reaction in peptide synthesis.[1][2]
The efficacy of HATU lies in its ability to rapidly convert a carboxylic acid into a highly reactive acyl-isouronium intermediate, which is then converted to an even more reactive OAt-active ester. This two-stage activation process is typically carried out in the presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), in a polar aprotic solvent like dimethylformamide (DMF).[1]
The reaction cascade can be summarized as follows:
-
Deprotonation: The carboxylic acid is deprotonated by the base to form a carboxylate anion.
-
Formation of the Acyl-Isouronium Salt: The carboxylate anion attacks the electrophilic carbon of HATU, leading to the formation of a highly reactive and unstable O-acyl(tetramethyl)isouronium salt.
-
Formation of the OAt-Active Ester: The displaced 1-hydroxy-7-azabenzotriazole (HOAt) anion then rapidly attacks the isouronium salt to yield the key intermediate: an OAt-active ester. This active ester is significantly more reactive towards nucleophilic attack by an amine than the original carboxylic acid.
-
Amide Bond Formation: The amine component of the reaction then attacks the carbonyl carbon of the OAt-active ester, forming the desired amide bond and releasing HOAt.[3]
The pyridine nitrogen atom in the HOAt moiety is thought to provide a neighboring group effect, stabilizing the incoming amine through a hydrogen-bonded 7-membered cyclic transition state, which contributes to the high coupling efficiencies and fast reaction rates observed with HATU.[4]
Potential Side Reactions with HATU
While highly effective, it is important to be aware of potential side reactions when using HATU. A primary concern is the guanidinylation of the N-terminal amine of the peptide chain, where the free amine attacks the guanidinium carbon of HATU, leading to a capped and unreactive peptide.[2][5] This is more likely to occur when HATU is used in excess or with slow coupling reactions. Additionally, HATU can react with nucleophilic side chains of certain amino acids, such as tyrosine, lysine, and cysteine, which can lead to unwanted adducts. Careful control of stoichiometry and reaction conditions is crucial to minimize these side reactions.[2]
A Theoretical Contender: The Case of N,N-Diethyloxamic Acid
In stark contrast to HATU, N,N-diethyloxamic acid is not a recognized peptide coupling reagent. To understand why, we must first consider the fundamental principles of amide bond formation. The direct reaction between a carboxylic acid and an amine to form an amide is generally unfavorable due to the formation of a stable and unreactive ammonium carboxylate salt.[6] Therefore, the carboxylic acid must first be "activated" to make the carbonyl carbon more electrophilic.
For N,N-diethyloxamic acid to function as a coupling reagent, its own carboxylic acid group would need to be activated to react with the amine of an incoming amino acid. This presents a significant challenge, as it would require an external activating agent, adding complexity and potential for side reactions to the process.
Hypothetically, one could activate the carboxylic acid of N,N-diethyloxamic acid using standard methods, such as conversion to an acyl chloride with thionyl chloride or oxalyl chloride, or by using a carbodiimide reagent like dicyclohexylcarbodiimide (DCC).[6][7] However, this approach would be inefficient and counterintuitive for several reasons:
-
Introduction of an Additional Reagent: It necessitates the use of a separate activating agent, defeating the purpose of a standalone coupling reagent.
-
Potential for Self-Condensation: The activated N,N-diethyloxamic acid could potentially react with itself.
-
Lack of a Superior Leaving Group: The efficiency of modern coupling reagents like HATU stems from the creation of excellent leaving groups (like HOAt). The diethylamino oxalamide moiety would not be an exceptionally good leaving group.
-
No Mechanism for Racemization Suppression: Unlike HATU, which incorporates a racemization-suppressing moiety (HOAt), there is no inherent feature in N,N-diethyloxamic acid to prevent the loss of stereochemical integrity in the activated amino acid.
Essentially, using N,N-diethyloxamic acid for peptide coupling would involve activating a simple carboxylic acid to facilitate the formation of an amide bond, a process for which much more sophisticated and efficient reagents have been developed.
Data Presentation: A Conceptual Comparison
Given the lack of experimental data for N,N-diethyloxamic acid as a peptide coupling reagent, a direct quantitative comparison of yields is not possible. Instead, the following table provides a conceptual comparison of the key attributes of HATU and a hypothetical peptide coupling protocol using activated N,N-diethyloxamic acid.
| Feature | HATU | N,N-Diethyloxamic Acid (Hypothetical) |
| Reagent Class | Uronium Salt | Carboxylic Acid |
| Activation | Self-contained activation | Requires external activating agent (e.g., DCC, SOCl₂) |
| Reaction Speed | Fast | Likely slow and inefficient |
| Yield | High to Excellent | Predicted to be low to moderate |
| Racemization Suppression | Excellent | None |
| Side Reactions | Guanidinylation, side-chain modification | Dependent on the activating agent used |
| Protocol Complexity | Simple, one-pot addition | Multi-step, requires pre-activation |
| Established Use | Widespread in peptide synthesis | Not used as a peptide coupling reagent |
Experimental Protocols
Standard Protocol for Fmoc-Based Solid-Phase Peptide Synthesis (SPPS) using HATU
This protocol outlines a single coupling cycle for the addition of an Fmoc-protected amino acid to a resin-bound peptide.
Materials:
-
Fmoc-protected amino acid (3-5 equivalents relative to resin loading)
-
HATU (2.9-4.5 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (6-10 equivalents)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Resin-bound peptide with a free N-terminal amine
-
20% Piperidine in DMF (for Fmoc deprotection)
Procedure:
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc protecting group from the N-terminal amine of the resin-bound peptide. Wash the resin thoroughly with DMF.
-
Pre-activation of the Amino Acid: In a separate vessel, dissolve the Fmoc-protected amino acid and HATU in DMF. Add DIPEA to the solution and allow the mixture to stand for a few minutes to pre-activate the amino acid.
-
Coupling Reaction: Add the activated amino acid solution to the deprotected resin-bound peptide. Agitate the mixture at room temperature for 1-4 hours.
-
Monitoring the Reaction: The progress of the coupling reaction can be monitored using a colorimetric method such as the Kaiser test to confirm the absence of free primary amines.[8]
-
Washing: After the coupling is complete, drain the reaction vessel and wash the resin extensively with DMF to remove excess reagents and byproducts.
-
Chain Elongation: The cycle of deprotection and coupling is repeated for each subsequent amino acid in the peptide sequence.
Hypothetical Protocol for Peptide Coupling using Activated N,N-Diethyloxamic Acid
This theoretical protocol illustrates the additional steps and complexity that would be involved if N,N-diethyloxamic acid were to be used.
Materials:
-
N,N-Diethyloxamic acid
-
Activating agent (e.g., Dicyclohexylcarbodiimide - DCC)
-
Amino acid ester (amine component)
-
Aprotic solvent (e.g., Dichloromethane - DCM)
Procedure:
-
Activation of N,N-Diethyloxamic Acid: In a reaction vessel, dissolve N,N-diethyloxamic acid in an anhydrous aprotic solvent. Add the activating agent (e.g., 1 equivalent of DCC) and stir the mixture to form the activated intermediate.
-
Coupling Reaction: To the solution containing the activated N,N-diethyloxamic acid, add the amino acid ester (the amine component).
-
Reaction Monitoring and Workup: Monitor the reaction for the formation of the desired dipeptide. Upon completion, the dicyclohexylurea (DCU) byproduct (if DCC is used) would need to be filtered off, and the product would require purification, likely through column chromatography.
Visualization of Mechanisms
Caption: Hypothetical activation of N,N-diethyloxamic acid.
Conclusion: The Verdict on Yield and Practicality
HATU stands as a testament to rational reagent design in organic synthesis. Its structure is optimized for the efficient and clean formation of amide bonds, incorporating features that promote rapid reaction rates and suppress unwanted side reactions like racemization. The wealth of literature supporting its use and the consistent high yields reported in numerous synthetic applications solidify its position as a go-to reagent for researchers and drug development professionals. [1][5][9] N,N-Diethyloxamic acid , on the other hand, is a simple carboxylic acid. While it can, in theory, be converted into an amide, it lacks the necessary attributes to function as an effective coupling reagent in the context of modern peptide synthesis. Its use would be inefficient, cumbersome, and prone to side reactions, offering no advantages over the array of highly optimized coupling reagents currently available.
References
-
Vrettos, E. I., et al. (2017). Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. RSC Advances, 7(82), 52195-52203. [Link]
-
Wikipedia. HATU. [Link]
-
YouTube. HATU, DIPEA Peptide Coupling Mechanism | Organic Chemistry. [Link]
-
Fisher Scientific. Amide Synthesis. [Link]
-
University of Calgary. Peptide Synthesis. [Link]
-
Aapptec Peptides. Coupling Reagents. [Link]
-
ResearchGate. Mechanism of coupling reaction facilitated by coupling reagent HATU/HOAt. [Link]
-
PNAS. Accelerated chemical synthesis of peptides and small proteins. [Link]
-
RSC Publishing. Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Efficient Amide Bond Formation through a Rapid and Strong Activation of Carboxylic Acids in a Microflow Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HATU - Wikipedia [en.wikipedia.org]
- 5. Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates - RSC Advances (RSC Publishing) DOI:10.1039/C7RA06655D [pubs.rsc.org]
- 6. Amide Synthesis [fishersci.dk]
- 7. peptide.com [peptide.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. chem.uci.edu [chem.uci.edu]
A-Comparative-Guide-to-the-Strategic-Use-of-(Diethylamino)(oxo)acetic-acid-in-Complex-Syntheses
A Senior Application Scientist's Perspective on Navigating the Challenges of a Common Reagent
In the intricate world of complex molecule synthesis, particularly in the realms of peptide chemistry and drug development, the choice of reagents is paramount. (Diethylamino)(oxo)acetic acid and its derivatives, such as the corresponding acyl chloride, are frequently employed as activating agents or building blocks. However, their utility is not without significant limitations that can impede the progress of a synthetic campaign. This guide provides a critical examination of these limitations, offers a comparative analysis with superior alternatives, and presents actionable experimental protocols for researchers, scientists, and drug development professionals.
I. The Double-Edged Sword: Understanding the Limitations of this compound
While seemingly a straightforward reagent, this compound and its activated forms can introduce a host of complications in complex syntheses. These challenges often manifest as diminished yields, diastereomeric impurities, and arduous purification procedures.
A. Steric Hindrance: A Significant Barrier to Reactivity
The bulky diethylamino group is a primary contributor to the reagent's limitations. This steric bulk can significantly hinder the approach of the nucleophile, particularly when coupling to sterically demanding amino acids or other complex fragments. This often results in sluggish reaction times and incomplete conversions, necessitating harsh reaction conditions that can compromise the integrity of sensitive functional groups elsewhere in the molecule. The impact of steric hindrance on molecular packing and solvent inclusion has been a subject of study, highlighting how bulky substituents can fundamentally alter intermolecular interactions.[1]
B. Propensity for Racemization: A Critical Flaw in Peptide Synthesis
In peptide synthesis, maintaining the stereochemical integrity of each amino acid residue is non-negotiable. The activation of an amino acid's carboxyl group creates a racemizable intermediate.[2][3] While all coupling reagents carry some risk of racemization, those derived from this compound can be particularly problematic, especially when coupling sensitive amino acids like histidine and cysteine.[4] The extent of racemization is highly dependent on the coupling reagent and conditions used.[2] The formation of even small amounts of the undesired epimer can lead to significant challenges in the purification and characterization of the final peptide, and may ultimately render the synthetic route unviable for therapeutic applications.
C. A Plethora of Side Reactions: Navigating a Complex Reaction Landscape
Beyond incomplete reactions and racemization, the use of this compound derivatives can lead to a variety of undesirable side reactions. The high reactivity of the acyl chloride can lead to reactions with nucleophilic side chains of amino acids, or with the solvent itself. Furthermore, in the presence of a tertiary amine base such as diisopropylethylamine (DIPEA), which is commonly used in peptide coupling reactions, unforeseen and complex side reactions can occur. There have been documented instances of tertiary amines reacting with acyl chlorides, leading to color changes and gas evolution, indicating decomposition pathways.[5]
Another significant side reaction in peptide synthesis is the formation of diketopiperazines, particularly at the dipeptide stage.[4] While this is a general challenge in peptide synthesis, the choice of coupling conditions can exacerbate the issue.
II. A Comparative Analysis: Superior Alternatives for Robust Syntheses
Fortunately, the field of synthetic chemistry has developed a vast arsenal of alternative reagents that can overcome the limitations of this compound. The choice of the optimal reagent is crucial for the success of peptide manufacturing.[6]
A. The Rise of Urionium and Phosphonium Salts: A Paradigm Shift in Peptide Coupling
Reagents such as HATU, HBTU, and PyBOP have become the gold standard in modern peptide synthesis.[3][6] These reagents offer several advantages:
-
Reduced Racemization: The addition of 1-hydroxybenzotriazole (HOBt) or its derivatives, such as 1-hydroxy-7-azabenzotriazole (HOAt), to the coupling reaction minimizes racemization by forming less reactive OBt or OAt esters as intermediates.[3][4]
-
Enhanced Reactivity: These reagents are generally more reactive than those derived from this compound, allowing for faster and more complete couplings, even with sterically hindered amino acids. HATU, in particular, is known for its high reactivity and is often preferred in rapid coupling protocols.[3]
-
Milder Reaction Conditions: The increased reactivity of these reagents often allows for the use of milder reaction conditions, which helps to preserve sensitive functional groups.
-
Improved Solubility: The byproducts of these reagents are typically more soluble in common organic solvents, simplifying purification.[6]
B. Data-Driven Decision Making: A Quantitative Comparison of Coupling Reagents
The following table provides a summary of a hypothetical comparative study, illustrating the superior performance of alternative coupling reagents in a challenging peptide coupling reaction.
| Coupling Reagent | Yield (%) | Diastereomeric Excess (%) |
| (Diethylamino)(oxo)acetyl chloride/DIPEA | 45 | 88 |
| HATU/DIPEA | 92 | >99 |
| HBTU/HOBt/DIPEA | 88 | 98 |
| PyBOP/DIPEA | 90 | >99 |
This is a representative table and actual results may vary depending on the specific substrates and reaction conditions.
III. Experimental Protocols: Putting Theory into Practice
The following protocols provide a detailed, step-by-step methodology for a representative peptide coupling reaction, highlighting the practical differences between using an acyl chloride derived from this compound and a modern uronium-based coupling reagent.
Protocol 1: A Challenging Peptide Coupling Using (Diethylamino)(oxo)acetyl chloride
-
Preparation of the Acyl Chloride: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve this compound (1.2 eq) in anhydrous dichloromethane (DCM, 0.1 M). Cool the solution to 0 °C in an ice bath. Add oxalyl chloride (1.5 eq) dropwise. Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature for 1 hour. Remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude (diethylamino)(oxo)acetyl chloride, which is used immediately in the next step.
-
Peptide Coupling: In a separate flame-dried flask, dissolve the N-terminally protected amino acid (1.0 eq) and the C-terminally protected amino acid (1.0 eq) in anhydrous DCM (0.1 M). Cool the solution to 0 °C. Add a solution of the crude (diethylamino)(oxo)acetyl chloride in DCM dropwise. Add diisopropylethylamine (DIPEA, 2.5 eq) dropwise. Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
Workup and Purification: Upon completion, quench the reaction with saturated aqueous sodium bicarbonate. Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product will likely require extensive purification by column chromatography to separate the desired dipeptide from byproducts and unreacted starting materials.
Protocol 2: A Robust and Efficient Peptide Coupling Using HATU
-
Peptide Coupling: In a round-bottom flask, dissolve the N-terminally protected amino acid (1.0 eq), the C-terminally protected amino acid (1.0 eq), and HATU (1.1 eq) in anhydrous dimethylformamide (DMF, 0.1 M). Add diisopropylethylamine (DIPEA, 2.0 eq) and stir the reaction at room temperature for 1-4 hours, monitoring by TLC or LC-MS.
-
Workup and Purification: Upon completion, dilute the reaction mixture with ethyl acetate and wash with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is often of high purity and may require minimal purification by column chromatography.
IV. Visualizing the Chemistry: Diagrams for Deeper Understanding
Diagram 1: A Common Side Reaction Pathway
A simplified representation of a potential side reaction between the acyl chloride and a tertiary amine base.
Diagram 2: Comparative Synthetic Workflow
A comparison of the synthetic workflows for peptide coupling using the two different methods.
V. Conclusion: A Call for Strategic Reagent Selection
While this compound and its derivatives have a place in the synthetic chemist's toolbox, their limitations in complex syntheses are significant and should not be underestimated. The potential for steric hindrance, racemization, and a multitude of side reactions can lead to diminished yields, impure products, and ultimately, the failure of a synthetic route. By embracing modern coupling reagents such as HATU, HBTU, and PyBOP, researchers can significantly improve the efficiency, robustness, and stereochemical outcome of their complex syntheses. This strategic shift in reagent selection is not merely a matter of convenience; it is a critical step towards the successful and timely development of novel therapeutics and complex molecular architectures.
References
- Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group.
- Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides.
- Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC.
- Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.
- Coupling Reagents. Aapptec Peptides.
- Steric influence on solvate formation – A comparison of resorcylic acid and two brominated deriv
- How come my acid chloride reacts with tertiary amine?
Sources
- 1. research.manchester.ac.uk [research.manchester.ac.uk]
- 2. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 3. peptide.com [peptide.com]
- 4. peptide.com [peptide.com]
- 5. researchgate.net [researchgate.net]
- 6. bachem.com [bachem.com]
A Senior Application Scientist's Guide to Assessing the Racemization Potential of N,N-Diethyloxamic Acid
Introduction: The Imperative of Stereochemical Integrity in Drug Development
In the landscape of modern drug development and fine chemical synthesis, the three-dimensional arrangement of atoms in a molecule is not a trivial detail—it is a critical determinant of biological activity, efficacy, and safety. Racemization, the conversion of a chiral molecule into an equal mixture of both enantiomers, can effectively dilute the therapeutic concentration of a drug by half or, in more severe cases, introduce an enantiomer with undesirable or toxicological properties.[1] Consequently, the rigorous assessment of the racemization potential of any chiral building block or reagent is a cornerstone of robust process development and regulatory compliance.[1]
This guide provides an in-depth technical framework for assessing the racemization potential of N,N-diethyloxamic acid. While direct studies on the racemization of N,N-diethyloxamic acid itself are not prevalent in published literature, we can infer its potential behavior and establish a robust assessment strategy based on the well-documented principles of carboxylic acid and peptide chemistry.[2][3][4] This compound, with its amide and carboxylic acid functionalities, is likely to be considered in contexts such as derivatization, or as a component in more complex synthetic routes where stereochemical integrity is paramount.
We will explore the mechanistic underpinnings of racemization, provide detailed, self-validating experimental protocols for its quantification, and compare its potential performance against established alternatives in the context of amide bond formation—a common reaction class where racemization is a significant concern.[3][5]
Mechanistic Insights: Understanding the Pathways to Racemization
The primary mechanism for racemization at the α-carbon of a carboxylic acid derivative involves the removal of the α-proton to form a planar enolate intermediate.[4] Subsequent reprotonation can occur from either face, leading to a loss of stereochemical information. In the context of amide bond formation, which often requires activation of the carboxylic acid, this risk is amplified. The most common pathway is the formation of a 5(4H)-oxazolone intermediate.[3][4][6]
The formation of these oxazolone intermediates is a known risk in peptide synthesis, where activating a C-terminal amino acid can lead to epimerization.[4][7] The acidity of the α-proton in the oxazolone is significantly increased, making it susceptible to deprotonation by even weak bases, leading to racemization.[3] Factors that influence this process include the strength of the activating agent, the presence and strength of bases, solvent polarity, and temperature.[2]
Given the structure of N,N-diethyloxamic acid, if it were used in a reaction where its carboxyl group is activated (e.g., for coupling with an amine), its potential for racemization would be a critical parameter to evaluate.
Experimental Assessment Protocols
A rigorous assessment requires precise and validated analytical methods. Here, we detail two primary, complementary workflows for quantifying the extent of racemization. A crucial element in these protocols is the use of a model reaction, such as coupling the activated N,N-diethyloxamic acid (if it were chiral at the alpha position, which it is not) or, more practically, using it in a reaction with a well-defined chiral molecule to see if it induces racemization. For the purpose of this guide, we will assess its potential to induce racemization during a model peptide coupling reaction.
Model Reaction: The Anderson Test
A variation of the classical Anderson test provides a practical assessment.[4] We will couple an N-protected amino acid (e.g., Z-Gly-L-Phe-OH) with an amino acid ester (e.g., H-Gly-OEt) and analyze the diastereomeric purity of the resulting tripeptide. The role of N,N-diethyloxamic acid here would be as an additive, potentially influencing the reaction environment.
Protocol 1: Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the gold standard for separating and quantifying enantiomers or diastereomers due to its high resolution and sensitivity.[8][][10]
Methodology
-
Reaction Setup :
-
In a dry flask, dissolve Z-Gly-L-Phe-OH (1.0 equiv.) and N,N-diethyloxamic acid (1.1 equiv., if tested as an additive) in an appropriate aprotic solvent (e.g., Dichloromethane or DMF).
-
Add a coupling reagent known to have some racemization potential, such as Dicyclohexylcarbodiimide (DCC) (1.1 equiv.).[11]
-
Stir for 10 minutes at 0 °C.
-
Add H-Gly-OEt (1.2 equiv.) and a tertiary base like N-methylmorpholine (NMM) (1.0 equiv.).[2]
-
Allow the reaction to proceed to completion (monitor by TLC or LC-MS).
-
-
Work-up :
-
Filter the dicyclohexylurea (DCU) byproduct.
-
Wash the filtrate with dilute acid (e.g., 1N HCl), saturated NaHCO₃, and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo.
-
-
Chiral HPLC Analysis :
-
Column : A polysaccharide-based chiral stationary phase (CSP), such as one based on cellulose or amylose derivatives, is highly effective for separating N-protected amino acid derivatives.[8][12]
-
Mobile Phase : An isocratic mixture of hexane/isopropanol or a gradient method with acetonitrile/water is typically used.[12] The exact conditions must be optimized for the specific tripeptide product.
-
Detection : UV detection at a wavelength where the benzoyl or other protecting groups absorb (e.g., 254 nm).
-
Quantification : Integrate the peak areas for the desired L-L diastereomer and the undesired D-L diastereomer. The percentage of racemization (%R) is calculated as: %R = [Area(D-L) / (Area(L-L) + Area(D-L))] * 100
-
Protocol 2: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy offers a powerful alternative for determining enantiomeric or diastereomeric ratios, often without requiring chromatographic separation.[13][14][15]
Methodology
-
Sample Preparation : The crude, purified tripeptide from the model reaction can be used directly.
-
Using a Chiral Solvating Agent (CSA) :
-
Dissolve a precise amount of the tripeptide product in a suitable NMR solvent (e.g., CDCl₃).
-
Acquire a baseline ¹H NMR spectrum.
-
Add a chiral solvating agent, such as (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol.
-
The CSA will form transient, diastereomeric complexes with the two peptide diastereomers, leading to distinct chemical shifts for corresponding protons.[14]
-
-
NMR Analysis :
-
Acquire a high-resolution ¹H NMR spectrum of the mixture.
-
Identify a well-resolved pair of signals corresponding to the two diastereomers (e.g., methyl ester protons or specific aromatic protons).
-
Carefully integrate both peaks. The ratio of the integrals directly corresponds to the ratio of the diastereomers.[13]
-
Workflow Visualization
Below is a generalized workflow for the assessment process.
Caption: Competing pathways of racemization and suppression.
Conclusion and Recommendations
The assessment of racemization potential is a non-negotiable step in qualifying new reagents and building blocks for stereoselective synthesis. While no direct data exists for N,N-diethyloxamic acid, the protocols outlined in this guide provide a comprehensive and robust framework for its evaluation.
-
Primary Assessment : Chiral HPLC analysis of a model peptide coupling reaction is the recommended primary method due to its accuracy and robustness.
-
Orthogonal Method : NMR spectroscopy using chiral solvating agents should be used as a confirmatory, orthogonal method to validate the HPLC results.
-
Benchmarking : The performance of N,N-diethyloxamic acid must be benchmarked against established standards like HOBt and Oxyma. Its value as a potential additive will depend on its ability to suppress racemization to levels comparable to or better than these reagents, without introducing other side reactions.
Without experimental data, the potential for N,N-diethyloxamic acid to act as a racemization suppressor is purely speculative. Its inherent acidity could potentially protonate bases in the reaction mixture, but it is unlikely to form the necessary active ester intermediate that is key to the function of traditional suppressors. Therefore, thorough experimental validation as described herein is essential before it can be considered for use in stereochemically sensitive applications.
References
- Ningbo Innopharmchem Co., Ltd. (n.d.). Optimizing Peptide Purity: The Advantage of Low Racemization Coupling Agents.
- Journal of Chemical Education. (n.d.). Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment.
- PubMed. (n.d.). NMR Spectroscopic Detection of Chirality and Enantiopurity in Referenced Systems Without Formation of Diastereomers.
- BenchChem. (2025). Application Notes and Protocols: A Step-by-Step Guide for Calculating Enantiomeric Excess from NMR Spectra.
- Sigma-Aldrich. (n.d.). Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers.
- (n.d.). A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis.
- BOC Sciences. (n.d.). Amino Acid Chiral Analysis Services.
- Aapptec Peptides. (n.d.). Coupling Reagents.
- (n.d.). Study of the Racemization Observed in the Amide Bond Forming Reaction on Silica Gel.
- Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
- DilunBio. (2025). Commonly Used Coupling Reagents in Peptide Synthesis.
- Wikipedia. (n.d.). Peptide synthesis.
- PharmaGuru. (2025). How To Calculate Enantiomeric Excess: Learn Quickly.
- Phenomenex. (2022). Enantioseparation of N-FMOC a-Amino Acids Using Chiral HPLC (TN-1148).
- (n.d.). 7.
- RSC Publishing. (n.d.). Amide bond formation: beyond the dilemma between activation and racemisation.
- ResearchGate. (2025). NMR determination of enantiomeric excess.
- NIH. (n.d.). Chirality determination of unusual amino acids using precolumn derivatization and HPLC-ESI-MS.
- ACS Publications. (n.d.). Three-Minute Enantioselective Amino Acid Analysis by Ultra-High-Performance Liquid Chromatography Drift Tube Ion Mobility-Mass Spectrometry Using a Chiral Core–Shell Tandem Column Approach.
- ResearchGate. (n.d.). Racemization pathways during amide bond formation.
- (n.d.).
- NIH. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group.
- NIH. (n.d.). N‐ to C‐Peptide Synthesis, Arguably the Future for Sustainable Production.
- PubMed. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group.
- PubMed. (1980). Racemization in peptide synthesis. A laboratory experiment for senior undergraduates.
Sources
- 1. nbinno.com [nbinno.com]
- 2. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. N‐ to C‐Peptide Synthesis, Arguably the Future for Sustainable Production - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 10. pharmaguru.co [pharmaguru.co]
- 11. bachem.com [bachem.com]
- 12. Enantioseparation of N-FMOC α-Amino Acids [phenomenex.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Cost-Effectiveness of (Diethylcarbamoyl)formic Acid in Large-Scale Synthesis
For researchers, scientists, and professionals in drug development and fine chemical synthesis, the choice of building blocks is a critical decision that balances reactivity, scalability, and cost. (Diethylcarbamoyl)formic acid, also known as N,N-diethyl-2-oxopropanamide, is an α-keto amide that offers a unique combination of functionalities, making it a valuable intermediate. This guide provides an in-depth technical comparison of the synthesis of (diethylcarbamoyl)formic acid with alternative strategies, supported by experimental insights to inform your process development.
Introduction to (Diethylcarbamoyl)formic Acid: A Versatile α-Keto Amide
The α-ketoamide motif is a privileged structure in medicinal chemistry, appearing in numerous natural products and drug candidates due to its unique electronic and steric properties.[1] (Diethylcarbamoyl)formic acid, with its terminal diethylamide and central α-keto acid functionality, serves as a versatile precursor for the synthesis of more complex molecules, including heterocyclic compounds and peptidomimetics. Its reactivity is centered around the electrophilic keto-carbonyl group and the adjacent amide, which can influence its conformation and binding to biological targets.[2]
Large-Scale Synthesis of (Diethylcarbamoyl)formic Acid: A Two-Step Approach
The most direct and scalable synthesis of (diethylcarbamoyl)formic acid involves a two-step process starting from readily available pyruvic acid. This approach prioritizes high yields and the use of established, industrially relevant transformations.
Step 1: Synthesis of Pyruvoyl Chloride
The critical intermediate for the synthesis is pyruvoyl chloride. While several methods exist for the conversion of carboxylic acids to acid chlorides, the preparation of α-keto acid chlorides requires specific conditions to avoid side reactions. A reliable and scalable method is the reaction of pyruvic acid with α,α-dichloromethyl methyl ether, as detailed in Organic Syntheses.[3] This method is advantageous as it avoids harsh reagents like thionyl chloride or oxalyl chloride which can lead to lower yields with α-keto acids.[3]
Experimental Protocol: Large-Scale Synthesis of Pyruvoyl Chloride [3]
-
Setup: A 5 L jacketed glass reactor equipped with a mechanical stirrer, a dropping funnel, and a condenser connected to a scrubber for HCl gas is charged with pyruvic acid (2.0 kg, 22.7 mol).
-
Reagent Addition: While stirring at room temperature, α,α-dichloromethyl methyl ether (2.61 kg, 22.7 mol) is added slowly from the dropping funnel over 2 hours. Hydrogen chloride gas will evolve and should be neutralized in the scrubber.
-
Reaction: After the addition is complete, the reaction mixture is heated to 50°C for 1 hour to ensure the complete decomposition of the intermediate to pyruvoyl chloride and methyl formate.
-
Isolation: The crude pyruvoyl chloride is purified by fractional distillation under reduced pressure. The fraction boiling at 43–45°C (120 mm) is collected, yielding pyruvoyl chloride as a light yellow liquid. Typical yields for this reaction are in the range of 44-50%.[3]
Caption: Synthetic workflow for (diethylcarbamoyl)formic acid.
Step 2: Amidation of Pyruvoyl Chloride with Diethylamine
The final step is the amidation of the freshly prepared pyruvoyl chloride with diethylamine. This is a standard nucleophilic acyl substitution reaction that proceeds rapidly and in high yield.
Experimental Protocol: Large-Scale Synthesis of (Diethylcarbamoyl)formic Acid
-
Setup: A 10 L jacketed glass reactor equipped with a mechanical stirrer and a dropping funnel is charged with a solution of diethylamine (1.83 kg, 25.0 mol) in an appropriate anhydrous solvent such as dichloromethane or toluene (5 L). The solution is cooled to 0-5°C.
-
Reagent Addition: A solution of pyruvoyl chloride (1.21 kg, 11.35 mol) in the same anhydrous solvent (2 L) is added dropwise from the dropping funnel over 2 hours, maintaining the internal temperature below 10°C. A precipitate of diethylamine hydrochloride will form.
-
Reaction and Workup: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional hour. The mixture is then washed with water to remove the diethylamine hydrochloride. The organic layer is dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure to yield the crude product.
-
Purification: The crude (diethylcarbamoyl)formic acid can be purified by vacuum distillation or recrystallization to afford the final product in high purity.
Cost-Effectiveness Analysis
To provide a comprehensive understanding of the large-scale feasibility of this synthesis, a cost analysis of the starting materials is essential. The following table provides an estimated cost breakdown for the synthesis of 1 kg of (diethylcarbamoyl)formic acid, assuming a conservative overall yield of 40% from pyruvic acid.
| Reagent | Molar Mass ( g/mol ) | Required Amount (for 1 kg product) | Estimated Cost (USD/kg) | Estimated Cost per kg of Product (USD) |
| Pyruvic Acid | 88.06 | 2.2 kg | 35-70[2][4][5][6] | 77 - 154 |
| α,α-Dichloromethyl methyl ether | 114.96 | 2.87 kg | ~50 (estimated) | 143.5 |
| Diethylamine | 73.14 | 1.83 kg | 15-40[3][7][8][9][10] | 27.45 - 73.2 |
| Total Estimated Raw Material Cost | 247.95 - 370.7 |
Note: Prices are estimates based on bulk chemical supplier listings and are subject to change based on market conditions and purchase volume. The cost of solvents, energy, labor, and waste disposal are not included in this analysis but are significant factors in the overall production cost.
Comparison with Alternative Synthetic Strategies
While the two-step synthesis from pyruvic acid is a robust and scalable method, it is important to consider alternative approaches and alternative molecules that can serve a similar synthetic purpose.
Alternative Synthesis: One-Pot Amidation of Pyruvic Acid
Direct amidation of pyruvic acid with diethylamine using a coupling agent is a potential one-pot alternative. Common coupling agents include carbodiimides like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or uronium-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
Caption: One-pot synthesis of (diethylcarbamoyl)formic acid using a coupling agent.
Cost-Benefit Analysis of Coupling Agents:
-
EDC/HOBt: This is a more cost-effective option compared to HATU.[11] However, the reaction may require longer reaction times, and the removal of byproducts can be challenging on a large scale.
-
HATU: While more expensive, HATU is highly efficient, leading to faster reactions and often higher yields, especially for challenging couplings.[11][12] The higher cost of the reagent may be offset by increased throughput and reduced purification costs.
For large-scale synthesis, the cost of the coupling agent can be a significant factor. A detailed process optimization would be required to determine if the benefits of a one-pot reaction outweigh the cost and purification challenges associated with coupling agents.
Alternative Molecules: Other α-Keto Amides and Bioisosteres
In drug discovery and development, it is often beneficial to explore structural analogs to optimize properties such as metabolic stability and target engagement.
-
Alternative α-Keto Amides: A variety of α-keto amides can be synthesized using similar methodologies by simply varying the starting carboxylic acid and amine. For example, using different amines with pyruvoyl chloride would generate a library of N-substituted 2-oxopropanamides.
-
Bioisosteres: The amide bond in (diethylcarbamoyl)formic acid can be replaced with other functional groups to improve metabolic stability.[13] Examples of amide bioisosteres include triazoles, oxazoles, and ketones.[13] The choice of a suitable bioisostere depends on the specific application and the desired physicochemical properties of the final molecule.
Conclusion and Recommendations
The two-step synthesis of (diethylcarbamoyl)formic acid from pyruvic acid via pyruvoyl chloride represents a robust and scalable route for large-scale production. The raw materials are commercially available, and the chemical transformations are well-established in industrial settings.
For process optimization and cost reduction, the following points should be considered:
-
Yield Improvement: A thorough optimization of the pyruvoyl chloride synthesis and purification is crucial, as this step has a significant impact on the overall yield and cost.
-
One-Pot vs. Two-Step: A detailed cost-benefit analysis of the one-pot amidation using coupling agents versus the two-step acid chloride route should be conducted. While the one-pot method offers process simplification, the cost and removal of coupling agent byproducts are significant considerations for large-scale manufacturing.
-
Alternative Starting Materials: Exploration of alternative, potentially cheaper, starting materials for the generation of the pyruvoyl moiety could further reduce costs.
This guide provides a foundational understanding of the synthesis and cost-effectiveness of (diethylcarbamoyl)formic acid. For specific applications, a detailed process development and economic evaluation will be necessary to select the most suitable synthetic strategy.
References
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Safety Operating Guide
A Comprehensive Guide to the Safe Handling of (Diethylamino)(oxo)acetic Acid
Hazard Identification and Risk Assessment
Given its chemical structure as a carboxylic acid and a tertiary amine, (Diethylamino)(oxo)acetic acid is anticipated to be a corrosive substance. Direct contact can cause severe skin burns and eye damage.[1] If the compound is a solid, dust particles may cause respiratory tract irritation.[2] A thorough risk assessment should be conducted before commencing any work with this chemical.
Personal Protective Equipment (PPE)
A stringent PPE protocol is the first line of defense against accidental exposure. The following table outlines the recommended PPE for handling this compound in various laboratory settings.
| Body Part | Required PPE | Specifications and Rationale |
| Eyes/Face | Chemical safety goggles and a face shield | Goggles must be worn at all times. A face shield provides an additional layer of protection against splashes, especially when handling larger quantities or preparing solutions.[3][4] |
| Hands | Chemical-resistant gloves (Nitrile or Butyl rubber) | Nitrile gloves offer good resistance to a variety of chemicals. For prolonged contact or handling of concentrated solutions, butyl rubber gloves are recommended for their superior protection against corrosive substances.[4] Always inspect gloves for any signs of damage before use. |
| Body | Laboratory coat or acid-resistant apron | A fully fastened lab coat is mandatory. For procedures with a higher risk of splashing, an acid-resistant apron worn over the lab coat is advised.[3][5] |
| Respiratory | Fume hood or respirator | All handling of this compound, especially the solid form or concentrated solutions, should be performed in a certified chemical fume hood to prevent inhalation of dust or vapors.[2][5] If a fume hood is not available, a respirator with an appropriate acid gas cartridge should be used.[4] |
| Footwear | Closed-toe shoes | Shoes must fully cover the feet to protect against spills. |
Safe Handling and Operational Protocols
Adherence to standardized handling procedures is critical to minimize the risk of exposure and accidents.
General Handling
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[6]
-
Avoid Inhalation: Take precautions to avoid inhaling dust (if solid) or vapors.[7]
-
Prevent Contact: Avoid direct contact with skin, eyes, and clothing.[7]
-
Weighing: If handling the solid form, weigh it out carefully to minimize dust generation.
-
Solution Preparation: When preparing solutions, always add the acid slowly to the solvent (e.g., water), never the other way around, to prevent splashing and exothermic reactions.[5][8]
Storage Requirements
-
Container: Store in a tightly sealed, corrosion-resistant container.[7][8]
-
Location: Keep in a cool, dry, and well-ventilated area away from incompatible substances such as bases, oxidizing agents, and reducing agents.[9][10]
-
Segregation: Store acids and bases in separate cabinets.[2] Corrosive materials should be stored below eye level to minimize the risk of spills.[2]
Emergency and Spill Response
Prompt and correct response to emergencies and spills is crucial to mitigate harm.
Exposure Procedures
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[9][10] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[9][10] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen.[10] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and drink one or two glasses of water.[11][12] Seek immediate medical attention.
Spill Cleanup Protocol
The following workflow outlines the steps for managing a spill of this compound.
Caption: Workflow for handling a chemical spill.
For small spills, trained personnel with appropriate PPE can manage the cleanup.[9] For large spills, evacuate the area and contact the institution's emergency response team.[9]
Disposal Plan
Chemical waste must be disposed of in accordance with all local, state, and federal regulations.[8][13]
-
Waste Collection: Collect all waste containing this compound, including contaminated materials from spill cleanups, in a clearly labeled, sealed, and corrosion-resistant hazardous waste container.[8]
-
Labeling: The waste container must be labeled with the full chemical name and associated hazards.[8]
-
Disposal: Arrange for pickup and disposal by a licensed chemical waste disposal company.[14] Do not dispose of this chemical down the drain.[13][14]
By adhering to these safety protocols, researchers and laboratory personnel can significantly reduce the risks associated with handling this compound, ensuring a safe and productive research environment.
References
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Seton UK. (2022-08-17). Working safely with corrosive substances. [Link]
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ACTenviro. (2024-07-19). How To Effectively Handle and Manage Corrosive Chemicals. [Link]
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LeelineWork. (2025-01-07). What PPE Should You Wear When Handling Acid 2026? [Link]
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New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet: Acetic Acid. [Link]
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Cole-Parmer. Material Safety Data Sheet. [Link]
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Chemsrc. This compound. [Link]
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CTI Water Treatment Solutions. (2023-09-28). SDS US. [Link]
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University of California, Merced. Glacial Acetic Acid. [Link]
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ScienceLab.com. (2005-10-09). Material Safety Data Sheet - Acetic acid MSDS. [Link]
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U.S. Department of Health and Human Services. (1992). Occupational Safety and Health Guideline for Acetic Acid. [Link]
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GOV.UK. Acetic acid: incident management. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
